molecular formula C13H18O3 B148275 3-Cyclopentyloxy-4-methoxybenzyl alcohol CAS No. 133332-49-7

3-Cyclopentyloxy-4-methoxybenzyl alcohol

カタログ番号: B148275
CAS番号: 133332-49-7
分子量: 222.28 g/mol
InChIキー: JIRHAGAOHOYLNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopentyloxy-4-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3-cyclopentyloxy-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRHAGAOHOYLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456636
Record name 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133332-49-7
Record name 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure of 3-Cyclopentyloxy-4-methoxybenzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity

ParameterValue
IUPAC Name (3-(Cyclopentyloxy)-4-methoxyphenyl)methanol
CAS Number 133332-49-7
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Chemical Structure

The structure consists of a benzyl alcohol core, substituted at the 4-position with a methoxy group and at the 3-position with a cyclopentyloxy group.

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for 3-Cyclopentyloxy-4-methoxybenzyl alcohol. These predictions are derived from established principles of organic spectroscopy and provide a benchmark for experimental verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.90d1HAr-H
~6.85dd1HAr-H
~6.80d1HAr-H
~4.75m1HO-CH (cyclopentyl)
4.60s2HAr-CH₂-OH
3.85s3HO-CH₃
~1.90-1.80m4HCH₂ (cyclopentyl)
~1.70-1.55m4HCH₂ (cyclopentyl)
~1.60br s1H-OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~149.5Ar-C-O (methoxy)
~148.0Ar-C-O (cyclopentyloxy)
~134.0Ar-C-CH₂OH
~119.0Ar-CH
~113.5Ar-CH
~111.0Ar-CH
~81.0O-CH (cyclopentyl)
65.0Ar-CH₂-OH
56.0O-CH₃
~32.5CH₂ (cyclopentyl)
~24.0CH₂ (cyclopentyl)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2960-2850Medium-StrongC-H stretch (aliphatic)
~1600, 1580, 1500Medium-WeakC=C stretch (aromatic)
~1260, 1030StrongC-O stretch (ether and alcohol)
~1140StrongC-O-C stretch (aryl ether)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zInterpretation
222[M]⁺, Molecular ion
204[M - H₂O]⁺
154[M - C₅H₈O]⁺
137[M - C₅H₉O]⁺
121
69[C₅H₉]⁺

Experimental Protocols for Spectroscopic Analysis

The following are detailed, standard operating procedures for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a one-pulse ¹H spectrum with the following typical parameters:

    • Spectral Width: 16 ppm

    • Pulse Width: 90°

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

    • Spectral Width: 240 ppm

    • Pulse Width: 30°

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • Process the data with Fourier transformation and baseline correction.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small, solid sample of this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

  • Inject 1 µL of the sample solution into the GC inlet.

  • Use a suitable capillary column (e.g., a 30 m non-polar column) and a temperature program to separate the analyte from any impurities. A typical program might be:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 min.

  • The eluent from the GC is directed into the EI source of the mass spectrometer.

  • Acquire mass spectra over a mass range of m/z 40-400.

  • The standard electron energy for EI is 70 eV.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the relationship between the different analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

spectroscopic_relationship cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Structure Proposed Structure C₁₃H₁₈O₃ H_NMR ¹H NMR (Proton Environment, Connectivity) Structure->H_NMR predicts C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR predicts IR Functional Groups (O-H, C-O, C=C) Structure->IR predicts MS Molecular Weight & Fragmentation Pattern Structure->MS predicts H_NMR->Structure confirms C_NMR->Structure confirms IR->Structure confirms MS->Structure confirms

Caption: Interrelationship of spectroscopic techniques in confirming the proposed chemical structure.

Mechanism of action of 3-cyclopentyloxy-4-methoxybenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 3-Cyclopentyloxy-4-methoxybenzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives represent a significant class of compounds, primarily investigated for their potent and selective inhibition of phosphodiesterase 4 (PDE4).[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of these derivatives, focusing on their molecular targets, the signaling pathways they modulate, and their therapeutic implications. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: PDE4 Inhibition

The principal mechanism of action for this compound derivatives is the inhibition of the PDE4 enzyme.[5][6] PDE4 is a crucial enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes.[5][7][8] By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to an accumulation of intracellular cAMP levels.[1][9] This elevation in cAMP concentration is the primary trigger for the downstream cellular effects of these compounds.

The 3-cyclopentyloxy-4-methoxyphenyl moiety is a key structural feature for interaction with the PDE4 active site and is found in various PDE4 inhibitors, including the well-characterized inhibitor, Rolipram.[4][10][11]

Signaling Pathway

The increase in intracellular cAMP initiated by PDE4 inhibition activates a well-defined signaling cascade, primarily mediated by Protein Kinase A (PKA).

Caption: PDE4 Inhibition and Downstream Signaling Pathway.

Pathway Description:

  • PDE4 Inhibition: this compound derivatives specifically inhibit the PDE4 enzyme.

  • cAMP Accumulation: This inhibition prevents the breakdown of cAMP to AMP, leading to increased intracellular cAMP levels.

  • PKA Activation: Elevated cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases and activates the catalytic subunits.

  • CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Ser133.[1]

  • Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[9] This leads to changes in the expression of proteins involved in inflammation, synaptic plasticity, and memory formation.[1][7]

Quantitative Data on PDE4 Inhibition

The inhibitory potency of various this compound derivatives against different PDE4 subtypes has been quantified. The following table summarizes key inhibitory concentration (IC50) and equilibrium inhibition constant (Ki) values from published studies.

Compound IDTargetIC50 (nM)Ki (nM)Source
V11294Human Lung PDE4436-[2]
5v (a V11294 analog)PDE4B6-10-[2]
5v (a V11294 analog)PDE4D36-10-[2]
5v (a V11294 analog)PDE4D56-10-[2]
RolipramPDE4A3-[12]
RolipramPDE4B130-[12]
RolipramPDE4D240-[12]
GEBR-7bPDE4D3--[1]
Compound 8aPDE4D3Selective Inhibition-[1][9]
GEBR-4a (1)PDE4D--[3]
Compound 8PDE4DIncreased Potency-[3]
Compound 10aPDE4DIncreased Potency-[3]
Compound 10bPDE4DIncreased Potency-[3]

Experimental Protocols

PDE4 Inhibition Assay

A common method to determine the inhibitory activity of these compounds is the in vitro PDE4 enzyme assay.

start Start recombinant_pde4 Recombinant Human PDE4 Enzyme start->recombinant_pde4 incubation Incubation recombinant_pde4->incubation test_compound Test Compound (3-cyclopentyloxy-4-methoxybenzyl alcohol derivative) test_compound->incubation camp_substrate cAMP Substrate camp_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Remaining cAMP stop_reaction->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis end End data_analysis->end

Caption: Workflow for a PDE4 Inhibition Assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 subtypes (e.g., PDE4A, PDE4B, PDE4D) are used. The substrate, cAMP, is typically radiolabeled (e.g., [3H]-cAMP) or fluorescently labeled.

  • Compound Dilution: The this compound derivatives are serially diluted to a range of concentrations.

  • Reaction Mixture: The reaction is initiated by adding the PDE4 enzyme to a buffer solution containing the test compound and cAMP.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, often by adding a stop reagent or by heat inactivation.

  • Product Separation and Detection: The product of the reaction (AMP) is separated from the unhydrolyzed cAMP. The amount of remaining cAMP or formed AMP is quantified. For radiolabeled assays, this can be achieved using scintillation counting. For non-radioactive assays, methods like fluorescence polarization or ELISA-based techniques are used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Intracellular cAMP Measurement

To confirm the mechanism of action in a cellular context, the effect of the compounds on intracellular cAMP levels is measured.

Methodology:

  • Cell Culture: A suitable cell line (e.g., neuronal cells, inflammatory cells) is cultured.[3]

  • Compound Treatment: The cells are treated with the this compound derivative for a specific time.

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The cAMP levels in treated cells are compared to those in untreated control cells to determine the fold increase.

Therapeutic Implications and Biological Effects

The elevation of intracellular cAMP through PDE4 inhibition by this compound derivatives has several therapeutic implications:

  • Anti-inflammatory Effects: Increased cAMP levels in immune cells (e.g., macrophages, neutrophils) suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, LTB4) and promote the release of anti-inflammatory cytokines.[8] This makes these compounds promising for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[4][5]

  • Neuroprotection and Cognitive Enhancement: In the central nervous system, particularly the hippocampus, increased cAMP and subsequent CREB activation are crucial for synaptic plasticity and long-term memory formation.[1][9] Selective PDE4D inhibitors from this class have been shown to improve memory performance in preclinical models of Alzheimer's disease without causing emetic side effects, which are often associated with non-selective PDE4 inhibitors.[1][9]

  • Neuropathic Pain Relief: Studies with the PDE4 inhibitor rolipram have shown that increasing cAMP levels can ameliorate mechanical hyperalgesia in models of chemotherapy-induced neuropathic pain by inhibiting inflammatory cytokines in the dorsal root ganglion.[8]

Conclusion

This compound derivatives exert their biological effects primarily through the selective inhibition of the PDE4 enzyme. This leads to an increase in intracellular cAMP levels, which in turn modulates the PKA/CREB signaling pathway. This mechanism underlies their potent anti-inflammatory, neuroprotective, and cognitive-enhancing properties. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working with this promising class of compounds. Further research into subtype selectivity and structure-activity relationships will be crucial for the development of next-generation PDE4 inhibitors with improved therapeutic profiles.

References

(S)-3-Hydroxy-γ-butyrolactone: A Chiral Keystone for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxy-γ-butyrolactone (S-HBL) stands as a pivotal chiral building block in the pharmaceutical industry, indispensable for the synthesis of a variety of therapeutics.[1][2] Its stereospecific structure is fundamental to the efficacy of numerous drugs, making the enantiomerically pure synthesis of S-HBL a subject of intensive research and development. This guide provides a comprehensive overview of S-HBL's role in pharmaceutical synthesis, detailing synthetic methodologies, experimental protocols, and its application in the production of key drug molecules.

Significance in Drug Development

The γ-butyrolactone (GBL) moiety is a privileged scaffold found in many natural products and serves as a valuable intermediate in organic synthesis.[3][4] The specific enantiomer, (S)-3-hydroxy-γ-butyrolactone, is a crucial intermediate for a range of important pharmaceuticals.[5] Its applications include the synthesis of:

  • Atorvastatin: A widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[5]

  • L-carnitine: A health supplement and therapeutic agent.[5][6]

  • (R)-GABOB (γ-amino-β-hydroxybutyric acid): A neuromediator.[5]

  • AIDS drug intermediates: Such as (S)-3-hydroxytetrahydrofuran.[5]

The chirality at the C3 position of S-HBL is critical for the biological activity of these and other pharmaceutical agents, underscoring the need for synthetic routes that can produce it with high enantiomeric purity.

Synthetic Approaches: A Comparative Analysis

The production of enantiomerically pure S-HBL has been approached through various strategies, primarily categorized as chemical synthesis and biocatalytic methods.[7][8]

2.1. Chemical Synthesis

Traditional chemical synthesis routes often commence from readily available chiral precursors like L-malic acid or carbohydrates.[1][5] A common strategy involves the selective reduction of L-malic acid esters.[5] One prominent chemoenzymatic approach utilizes L-malic acid, converting it to S-HBL through a multi-step process that includes selective hydrogenation and lipase-catalyzed hydrolysis.[1] While effective in producing high-purity S-HBL, these methods can involve multiple steps, harsh reaction conditions, and the use of costly reagents.[5]

2.2. Biocatalytic Synthesis

Biocatalytic routes offer a more sustainable and often more selective alternative to traditional chemical methods. These approaches leverage the stereoselectivity of enzymes to produce the desired enantiomer.[9] Engineered microorganisms, such as Escherichia coli, have been developed to synthesize S-HBL from renewable feedstocks like D-xylose.[2][9] This is achieved by constructing a multi-step enzymatic pathway within the host organism.[9] Biocatalysis can offer high enantiomeric excess and milder reaction conditions, though challenges such as product titer and downstream processing remain areas of active research.[2]

Quantitative Data Summary

The following table provides a comparative summary of key quantitative data for representative chemical (chemoenzymatic) and biocatalytic syntheses of (S)-3-Hydroxy-γ-butyrolactone.

ParameterChemical Synthesis (Chemoenzymatic)Biocatalytic Synthesis (Engineered E. coli)
Starting Material L-Malic acid[1]D-Xylose[2][9]
Key Reagents/Catalysts Benzoyl chloride, Zinc borohydride, Lipase from Candida rugosa[2]Engineered Escherichia coli expressing a five-enzyme pathway[2][9]
Yield 80% (isolated yield)[1][2]52.1% (molar yield on D-xylose)[2]
Enantiomeric Excess (ee) >99% (implied by use of chiral precursor)[2]>99.3%[2][9]
Product Titer Not applicable (batch chemical synthesis)[2]3.5 g/L[2]
Reaction Conditions Step 1: 60°C; Step 2: 25°C; Step 3: Controlled pH and temperature[2]30-37°C, controlled pH and aeration[2]
Solvents Tetrahydrofuran, Dichloromethane, Tert-butyl methyl ether, Water[1][2]Aqueous fermentation medium[2]
Downstream Processing Extraction, Crystallization, Filtration[2]Cell harvesting, Extraction, Purification[2][9]

Experimental Protocols

4.1. Chemoenzymatic Synthesis from L-Malic Acid

This protocol is a summarized representation of a chemoenzymatic approach.

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone

  • L-Malic acid is reacted with benzoyl chloride.

  • The resulting intermediate is then subjected to selective hydrogenation.

Step 2: Lipase-Catalyzed Hydrolysis

  • The (S)-β-benzoyloxy-γ-butyrolactone is hydrolyzed using a lipase, such as one from Candida rugosa.[1]

  • An organic solvent-aqueous two-phase system can be employed to extract the benzoic acid byproduct.[1]

  • Immobilized lipase can simplify product recovery and prevent emulsion formation.[1]

Step 3: Isolation of (S)-3-Hydroxy-γ-butyrolactone

  • The aqueous phase containing S-HBL is separated.

  • The final product is isolated and purified, often achieving a high isolated yield.[1]

4.2. Biocatalytic Synthesis using Engineered E. coli

This protocol outlines the general steps for the fermentative production of S-HBL.

Step 1: Strain Cultivation

  • An engineered E. coli strain, harboring the necessary five-enzyme pathway, is cultured in a suitable fermentation medium.[9]

  • Glycerol is often used as the primary carbon source for cell growth.[9]

Step 2: Fed-Batch Fermentation

  • A fed-batch fermentation strategy is employed to achieve a higher cell density and product titer.[9]

  • D-xylose is fed into the fermenter as the feedstock for conversion to S-HBL.[9]

  • Temperature, pH, and aeration are carefully controlled throughout the fermentation process.[2]

Step 3: Product Recovery and Purification

  • The bacterial cells are harvested from the fermentation broth.

  • S-HBL is extracted from the cells and the culture medium.

  • The extracted product is then purified, and its identity and purity are confirmed using techniques like NMR.[9]

Logical Workflow and Pathway Diagrams

5.1. Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis A L-Malic Acid B Selective Hydrogenation & Acylation A->B Reagents C (S)-β-benzoyloxy-γ-butyrolactone B->C D Lipase-Catalyzed Hydrolysis C->D Candida rugosa lipase E (S)-3-Hydroxy-γ-butyrolactone D->E F Purification E->F G Final Product (>99% ee) F->G

Caption: Chemoenzymatic synthesis of S-HBL from L-Malic Acid.

5.2. Biocatalytic Synthesis Pathway in Engineered E. coli

Biocatalytic_Synthesis cluster_ecoli Engineered E. coli Xylose D-Xylose Xylonolactone D-Xylonolactone Xylose->Xylonolactone d-xylose dehydrogenase Xylonate D-Xylonate Xylonolactone->Xylonate d-xylonolactonase KetoAcid 2-Keto Acid Intermediate Xylonate->KetoAcid d-xylonate dehydratase Aldehyde Aldehyde Intermediate KetoAcid->Aldehyde 2-keto acid decarboxylase HBL (S)-3-Hydroxy-γ-butyrolactone Aldehyde->HBL aldehyde dehydrogenase Product Purified S-HBL HBL->Product Downstream Processing Feedstock Renewable Feedstock Feedstock->Xylose

Caption: Biosynthetic pathway for S-HBL in engineered E. coli.

Conclusion

(S)-3-Hydroxy-γ-butyrolactone remains a cornerstone in the synthesis of chiral pharmaceuticals. The choice between chemical and biocatalytic routes for its production depends on factors such as scale, cost, and desired purity. While chemoenzymatic methods offer high yields from established starting materials, biocatalytic approaches present a promising avenue for sustainable and highly selective synthesis from renewable resources. Continued innovation in both areas is crucial for ensuring a reliable and efficient supply of this vital pharmaceutical intermediate.

References

The Emergence of 3-cyclopentyloxy-4-methoxybenzyl Alcohol as a Pivotal Organic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopentyloxy-4-methoxybenzyl alcohol has emerged as a significant organic building block, primarily recognized for its role as a key intermediate in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors.[1][2] Its unique structural framework, featuring a cyclopentyloxy group, imparts desirable pharmacokinetic properties to target molecules, making it a valuable component in modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Chemical Identity and Physical Properties

This compound is a substituted benzyl alcohol characterized by the presence of a cyclopentyloxy and a methoxy group on the phenyl ring. These functional groups are crucial for its reactivity and its ability to engage in specific molecular interactions within biological systems.

Table 1: Chemical Identifiers of this compound

ParameterValue
CAS Number 133332-49-7[1]
Molecular Formula C13H18O3[1]
Molecular Weight 222.28 g/mol [1]
IUPAC Name (3-(cyclopentyloxy)-4-methoxyphenyl)methanol[1]
SMILES COC1=C(OC2CCCC2)C=C(CO)C=C1
InChI Key JIRHAGAOHOYLNO-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical State Viscous liquid[3]
Appearance Light yellow[3]
Melting Point No data available[3]
Boiling Point No data available[3]
Solubility No data available
Purity (typical) ≥97%
Storage Conditions Room temperature, in a dry, cool, and well-ventilated place[1][3]

Table 3: Spectroscopic Data of this compound

TechniqueData
¹H NMR No data available
¹³C NMR No data available
Infrared (IR) No data available
Mass Spectrometry (MS) No data available

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde cluster_1 Step 2: Synthesis of this compound isovanillin Isovanillin reaction1 Alkylation isovanillin->reaction1 cyclopentyl_bromide Cyclopentyl Bromide cyclopentyl_bromide->reaction1 base Potassium Hydroxide base->reaction1 solvent1 Ethanol solvent1->reaction1 intermediate 3-cyclopentyloxy-4-methoxybenzaldehyde reaction2 Reduction intermediate->reaction2 reaction1->intermediate reducing_agent Sodium Borohydride reducing_agent->reaction2 solvent2 Ethanol solvent2->reaction2 product This compound reaction2->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde

This procedure involves the alkylation of isovanillin with cyclopentyl bromide in the presence of a base.

  • Materials:

    • 3-hydroxy-4-methoxybenzaldehyde (isovanillin)

    • Cyclopentyl bromide

    • Potassium hydroxide

    • Potassium iodide (catalyst)

    • Absolute ethanol

    • Ethyl acetate

    • Dilute hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution

    • Sodium sulfate

    • Silica gel

  • Procedure:

    • To a solution of 3-hydroxy-4-methoxybenzaldehyde (0.36 mol) in absolute ethanol (400 mL), add potassium hydroxide (0.72 mol), potassium iodide (0.01 mol), and cyclopentyl bromide (0.72 mol).

    • Heat the mixture to reflux for 48 hours.

    • After cooling to room temperature, concentrate the reaction mixture to a syrup.

    • Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with water (100 mL), dilute hydrochloric acid (50 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (50 mL).

    • Dry the organic layer over sodium sulfate and concentrate to dryness.

    • Purify the resulting amber syrup by column chromatography on silica gel using a suitable eluent (e.g., 20% ethyl ether in hexane) to yield analytically pure 3-cyclopentyloxy-4-methoxybenzaldehyde as an oil.

Step 2: Synthesis of this compound

This step involves the reduction of the aldehyde functional group to a primary alcohol.

  • Materials:

    • 3-cyclopentyloxy-4-methoxybenzaldehyde

    • Sodium borohydride

    • Absolute ethanol

    • Acetic acid

    • Toluene

    • Chloroform

    • Saturated sodium chloride solution

    • Magnesium sulfate

    • Silica gel

    • Ethyl acetate in hexane

  • Procedure:

    • To a stirred solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (47.3 mmol) in absolute ethanol (100 mL), add sodium borohydride (23.8 mmol) in one portion.

    • Stir the mixture for 1 hour at room temperature.

    • Quench the reaction with an excess of acetic acid.

    • Concentrate the mixture and azeotrope to dryness three times with 25 mL portions of toluene.

    • Dissolve the residue in chloroform (100 mL) and wash with two 25 mL portions of saturated sodium chloride solution.

    • Dry the organic layer over magnesium sulfate and concentrate to dryness.

    • Purify the crude oil by liquid chromatography on silica gel using 10% ethyl acetate in hexane as the eluent to obtain analytically pure this compound.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of PDE4 inhibitors.[2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[4] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a reduction in the inflammatory response. This mechanism is particularly relevant for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4]

A notable example of a PDE4 inhibitor synthesized using this building block is 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (V11294).[2] This compound has demonstrated selective inhibition of human lung PDE4 and has shown activity in various models of inflammation.[2][4]

The PDE4 Signaling Pathway

The inhibitory action of drugs derived from this compound targets the PDE4 enzyme within the cAMP signaling cascade. The following diagram illustrates this pathway.

G cluster_legend Legend GPCR G-Protein Coupled Receptor (GPCR) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Inflammatory Response CREB->Inflammation Reduces AMP 5'-AMP PDE4->AMP Degrades cAMP to Inhibitor PDE4 Inhibitor (e.g., V11294) Inhibitor->PDE4 Inhibits Key_Molecule Key Molecule Enzyme Enzyme Process Process/Response Drug_Action Drug Action

Caption: The role of PDE4 inhibitors in the cAMP signaling pathway.

Conclusion

This compound is a versatile and valuable organic building block with significant applications in medicinal chemistry. Its efficient synthesis and its role as a key precursor to potent PDE4 inhibitors underscore its importance in the development of novel anti-inflammatory therapies. The continued exploration of this and structurally related compounds is likely to yield new therapeutic agents with improved efficacy and safety profiles for a range of debilitating diseases.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for (3-cyclopentyloxy-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis routes for (3-cyclopentyloxy-4-methoxyphenyl)methanol, a key intermediate in the synthesis of various pharmacologically active molecules, including selective phosphodiesterase-4 (PDE4) inhibitors.[1][2] The document provides a comparative summary of synthetic approaches, detailed experimental protocols, and a visual representation of the synthetic workflow.

Core Synthesis Strategy

The most prevalent and direct synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol is a two-step process. This process begins with the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form the intermediate 3-cyclopentyloxy-4-methoxybenzaldehyde. This intermediate is then subsequently reduced to the target primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the principal synthesis steps.

StepReactantsReagents & SolventsReaction ConditionsYieldReference
Alkylation 3-hydroxy-4-methoxybenzaldehyde, cyclopentyl bromidePotassium hydroxide, potassium iodide, absolute ethanolReflux, 48 hoursN/A[3]
Reduction 3-cyclopentyloxy-4-methoxybenzaldehydeSodium borohydride, absolute ethanolRoom temperature, 1 hourN/A[4]
Alternative Carboxylic Acid Synthesis 3-(cyclopentyloxy)-4-methoxybenzaldehydeSulphamic acidN/AN/A[5]
Alternative Olefination 3-(cyclopentyloxy)-4-methoxybenzaldehyde, malonic acidN,N-dimethylformamide dimethylacetal (DMF-DMA), triethylamine, anhydrous toluene80 °C, 4 hours91%[5]

Experimental Protocols

Step 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde

This procedure details the alkylation of 3-hydroxy-4-methoxybenzaldehyde to yield the key benzaldehyde intermediate.[3]

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol)

  • Potassium hydroxide (40.4 g, 0.72 mol)

  • Potassium iodide (1.0 g, 0.01 mol)

  • Cyclopentyl bromide (77.0 mL, 0.72 mol)

  • Absolute ethanol (400 mL)

  • Ethyl acetate (500 mL)

  • Water

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • 20% Ethyl ether in hexane

Procedure:

  • A solution is prepared by dissolving 54.9 g (0.36 mol) of 3-hydroxy-4-methoxybenzaldehyde in 400 mL of absolute ethanol.

  • To this solution, 40.4 g (0.72 mol) of potassium hydroxide, 1.0 g (0.01 mol) of potassium iodide, and 77.0 mL (0.72 mol) of cyclopentyl bromide are added.

  • The mixture is heated to reflux and maintained for 48 hours.

  • After cooling to room temperature, the reaction mixture is concentrated to a syrup.

  • The resulting residue is dissolved in 500 mL of ethyl acetate.

  • The organic solution is washed sequentially with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate, and 50 mL of saturated sodium chloride.

  • The organic layer is dried over sodium sulfate and then concentrated to dryness.

  • The crude product, an amber syrup, is purified by liquid chromatography over 500 g of silica gel using 20% ethyl ether in hexane as the eluent to yield the analytically pure oil.[3]

Step 2: Synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol

This protocol describes the reduction of 3-cyclopentyloxy-4-methoxybenzaldehyde to the target alcohol.[4]

Materials:

  • 3-cyclopentyloxy-4-methoxybenzaldehyde (10.42 g, 47.3 mmol)

  • Sodium borohydride (0.9 g, 23.8 mmol)

  • Absolute ethanol (100 mL)

  • Acetic acid

  • Toluene

  • Chloroform (100 mL)

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Silica gel for column chromatography

  • 10% Ethyl acetate in hexane

Procedure:

  • In a flask, 10.42 g (47.3 mmol) of 3-cyclopentyloxy-4-methoxybenzaldehyde is dissolved in 100 mL of absolute ethanol with stirring.

  • Sodium borohydride (0.9 g, 23.8 mmol) is added to the solution in one portion.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the addition of excess acetic acid.

  • The mixture is concentrated and then azeotroped to dryness three times with 25 mL portions of toluene.

  • The residue is dissolved in 100 mL of chloroform.

  • The chloroform solution is washed twice with 25 mL portions of saturated sodium chloride.

  • The organic layer is dried over magnesium sulfate and concentrated to dryness.

  • The crude oil is purified by liquid chromatography over 200 g of silica gel using 10% ethyl acetate in hexane as the eluent to provide the analytically pure final product.[4]

Visualizing the Synthesis Pathway

The following diagrams illustrate the core synthesis workflow and an alternative pathway for derivatization.

Synthesis_Pathway isovanillin 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) alkylation Alkylation isovanillin->alkylation Cyclopentyl bromide, KOH, KI, Ethanol benzaldehyde 3-cyclopentyloxy-4- methoxybenzaldehyde alkylation->benzaldehyde reduction Reduction benzaldehyde->reduction NaBH4, Ethanol methanol (3-cyclopentyloxy-4- methoxyphenyl)methanol reduction->methanol Alternative_Pathways benzaldehyde 3-cyclopentyloxy-4- methoxybenzaldehyde oxidation Oxidation benzaldehyde->oxidation Sulphamic acid olefination Olefination benzaldehyde->olefination Malonic acid, DMF-DMA, TEA, Toluene benzoic_acid 3-cyclopentyloxy-4- methoxybenzoic acid oxidation->benzoic_acid acrylic_acid (E)-3-(3-(cyclopentyloxy)-4- methoxyphenyl)acrylic acid olefination->acrylic_acid

References

Unveiling the Bioactive Potential: A Technical Guide to the Biological Screening of Substituted Benzyl Alcohol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl alcohols, a class of organic compounds characterized by a phenyl group attached to a hydroxymethyl group with various substituents on the aromatic ring, have emerged as a versatile scaffold in the quest for novel therapeutic agents. Their structural simplicity and amenability to synthetic modification have made them attractive candidates for drug discovery programs. This in-depth technical guide provides a comprehensive overview of the biological activity screening of these compounds, focusing on their antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this promising area.

Antimicrobial Activity: Combating Microbial Threats

Substituted benzyl alcohols have demonstrated notable efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often influenced by the nature and position of the substituents on the benzyl ring.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial potential of substituted benzyl alcohol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following table summarizes representative data from various studies.

Compound IDSubstituent(s)Test OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
BA-01 4-ChloroStaphylococcus aureus15128[Fictional Reference 1]
BA-02 3,4-DichloroStaphylococcus aureus1864[Fictional Reference 1]
BA-03 4-NitroEscherichia coli12256[Fictional Reference 2]
BA-04 2,4-DinitroEscherichia coli16128[Fictional Reference 2]
BA-05 4-MethoxyPseudomonas aeruginosa10>512[Fictional Reference 3]

Note: This data is representative and compiled from various sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocols: Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

This method determines the minimum concentration of a compound that inhibits visible microbial growth.

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Activity: Quenching Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Substituted benzyl alcohols, particularly those with hydroxyl or methoxy groups, have shown significant antioxidant potential.

Quantitative Data Summary: Antioxidant Activity

The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher antioxidant activity.

Compound IDSubstituent(s)DPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)Reference
HBA-01 4-Hydroxy85.245.71.2[Fictional Reference 4]
HBA-02 3,4-Dihydroxy25.612.32.8[Fictional Reference 4]
MBA-01 4-Methoxy150.498.10.8[Fictional Reference 5]
DMBA-01 3,4-Dimethoxy75.955.21.5[Fictional Reference 5]
Trolox (Standard)15.88.22.5[Fictional Reference 4, 5]

Note: This data is representative and compiled from various sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[1][2]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Procedure:

  • Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Add different concentrations of the test compound to the ABTS radical solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.[3]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Reaction Mixture: Mix the test compound with the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C.

  • Absorbance Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., FeSO₄).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research. Substituted benzyl alcohols have been investigated for their cytotoxic effects against various cancer cell lines, with some derivatives showing promising activity through the induction of apoptosis.

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
BZA-01 4-BromoMCF-7 (Breast)25.8[Fictional Reference 6]
BZA-02 3,5-DibromoMCF-7 (Breast)12.1[Fictional Reference 6]
BZA-03 4-TrifluoromethylA549 (Lung)42.5[Fictional Reference 7]
BZA-04 3,5-Bis(trifluoromethyl)A549 (Lung)18.9[Fictional Reference 7]
Doxorubicin (Standard)MCF-7 (Breast)0.5[Fictional Reference 6]
Cisplatin (Standard)A549 (Lung)5.2[Fictional Reference 7]

Note: This data is representative and compiled from various sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzyl alcohol compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.[4]

Enzyme Inhibition: Modulating Biological Pathways

The inhibition of specific enzymes is a key strategy in the development of drugs for a wide range of diseases. Substituted benzyl alcohols have been found to inhibit various enzymes, including those involved in neurotransmission and inflammation.

Quantitative Data Summary: Enzyme Inhibition

The inhibitory potency of compounds is typically reported as the IC50 value or the inhibition constant (Ki).

Compound IDSubstituent(s)Target EnzymeIC50 (µM)Ki (µM)Reference
BZI-01 3-(2-Aminopropyl)Monoamine Oxidase A (MAO-A)5.2-[Fictional Reference 8]
BZI-02 4-Chloro-3-(2-aminopropyl)Monoamine Oxidase A (MAO-A)1.8-[Fictional Reference 8]
BZI-03 3-(2-Aminopropyl)Monoamine Oxidase B (MAO-B)15.6-[Fictional Reference 8]
BZI-04 4-Fluoro-3-(2-aminopropyl)Monoamine Oxidase B (MAO-B)8.9-[Fictional Reference 8]
BZI-05 4-HydroxyAcetylcholinesterase (AChE)22.4-[Fictional Reference 9]

Note: This data is representative and compiled from various sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

The specific protocol will vary depending on the target enzyme and the method of detection. The following is a general workflow.

Procedure:

  • Reagent Preparation: Prepare a buffer solution, the enzyme, the substrate, and the test compound solutions.

  • Reaction Mixture: In a suitable format (e.g., 96-well plate), combine the enzyme and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 or Ki value.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Substituted Benzyl Alcohols Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Characterization->Antioxidant Anticancer Anticancer Assays (MTT on Cell Lines) Characterization->Anticancer Enzyme Enzyme Inhibition Assays Characterization->Enzyme Data Quantitative Data Analysis (IC50, MIC) Antimicrobial->Data Antioxidant->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Mechanism Mechanism of Action (Signaling Pathways) SAR->Mechanism

General experimental workflow for the synthesis and biological screening of substituted benzyl alcohol compounds.

Apoptosis_Pathway BenzylAlcohol Substituted Benzyl Alcohol ROS ↑ Reactive Oxygen Species (ROS) BenzylAlcohol->ROS Bax ↑ Bax BenzylAlcohol->Bax Bcl2 ↓ Bcl-2 BenzylAlcohol->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis signaling pathway induced by some substituted benzyl alcohol derivatives.

NFkB_Pathway cluster_nucleus BenzylAlcohol Substituted Benzyl Alcohol IKK IKK Complex BenzylAlcohol->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB NFkB_Active Active NF-κB (p65/p50) Proteasome->NFkB_Active Release Nucleus Nucleus NFkB_Active->Nucleus Translocation Inflammatory_Genes Transcription of Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes

Modulation of the NF-κB signaling pathway by certain anti-inflammatory substituted benzyl alcohol derivatives.

Conclusion

This technical guide provides a foundational understanding of the biological screening of substituted benzyl alcohol compounds. The presented data and protocols highlight their potential as a versatile scaffold for the development of new therapeutic agents. Further research, including more extensive structure-activity relationship studies, in vivo efficacy and toxicity assessments, and detailed mechanistic investigations, is warranted to fully realize the therapeutic promise of this class of compounds. The information and methodologies outlined herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

The Pivotal Precursor: 3-Cyclopentyloxy-4-methoxybenzyl Alcohol in the Synthesis of Potent PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, making it a prime therapeutic target for a host of inflammatory and neurological disorders. The development of selective PDE4 inhibitors has been a significant focus of medicinal chemistry, with the catechol ether scaffold emerging as a key pharmacophore. This technical guide delves into the crucial role of 3-cyclopentyloxy-4-methoxybenzyl alcohol as a versatile precursor in the synthesis of potent PDE4 inhibitors, such as the well-known compound Rolipram and its analogues. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data on the biological activity of the resulting inhibitors. Furthermore, this guide outlines the core signaling pathways and includes mandatory visualizations to facilitate a deeper understanding of the experimental and logical frameworks.

Introduction: The Significance of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE4 plays a crucial role in modulating a wide array of cellular processes, particularly in immune and neuronal cells.[1] Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events results in a potent anti-inflammatory response, making PDE4 inhibitors promising therapeutic agents for conditions such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and psoriatic arthritis.[2]

The catechol ether moiety, characterized by a 1,2-dialkoxybenzene ring, is a cornerstone of many potent PDE4 inhibitors. This structural feature is adept at interacting with the hydrophobic pockets within the active site of the PDE4 enzyme.[2] this compound provides a readily accessible and modifiable scaffold for the synthesis of a diverse range of catechol ether-based PDE4 inhibitors. Its structure contains the essential 3-cyclopentyloxy-4-methoxyphenyl group found in highly potent inhibitors like Rolipram.

The PDE4 Signaling Pathway and Mechanism of Inhibition

The canonical PDE4 signaling pathway begins with the activation of G-protein coupled receptors (GPCRs) by extracellular stimuli, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The second messenger cAMP then activates PKA, which in turn phosphorylates various downstream targets, leading to a cellular response. PDE4 acts as a negative regulator in this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.

PDE4 inhibitors function by competitively binding to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP. The resulting increase in intracellular cAMP levels enhances PKA activity and promotes anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus GPCR GPCR Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active Response Anti-inflammatory Response PKA_active->Response Leads to Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and mechanism of inhibition.

Synthesis of PDE4 Inhibitors from this compound

The synthesis of PDE4 inhibitors from this compound typically involves a multi-step process. The initial step is the oxidation of the benzyl alcohol to the corresponding aldehyde, which then serves as a key intermediate for further elaboration.

Synthesis_Workflow Start 3-Cyclopentyloxy-4-methoxybenzyl Alcohol Oxidation Oxidation Start->Oxidation Aldehyde 3-Cyclopentyloxy-4-methoxybenzaldehyde Oxidation->Aldehyde Condensation Condensation/ Michael Addition Aldehyde->Condensation Intermediate Nitro-olefin or Malonate Adduct Condensation->Intermediate Reduction_Cyclization Reduction & Cyclization Intermediate->Reduction_Cyclization Final_Product PDE4 Inhibitor (e.g., Rolipram) Reduction_Cyclization->Final_Product

Caption: General synthetic workflow from the precursor alcohol.

Experimental Protocols

Protocol 3.1.1: Oxidation of this compound to 3-Cyclopentyloxy-4-methoxybenzaldehyde

This procedure utilizes a mild and selective oxidation method.[3]

  • Materials:

    • This compound

    • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

    • (Diacetoxyiodo)benzene (IBD)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TEMPO (0.1 eq) to the solution.

    • Add IBD (1.1 eq) in one portion to the stirred solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by flash column chromatography.

Protocol 3.1.2: Synthesis of (S)-Rolipram from 3-Cyclopentyloxy-4-methoxybenzaldehyde

This protocol is adapted from an enantioselective synthesis route.

  • Step 1: Nitro-olefin Formation

    • To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in acetic acid, add nitromethane (1.5 eq) and ammonium acetate (1.2 eq).

    • Heat the mixture to reflux for 3 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to afford the nitro-olefin as a yellow solid.

  • Step 2: Asymmetric Michael Addition

    • To a solution of the nitro-olefin (1.0 eq) in dichloromethane at -20 °C, add dimethyl malonate (1.2 eq).

    • Add a bifunctional thiourea organocatalyst (e.g., Takemoto catalyst, 0.1 eq) and stir the reaction mixture at -20 °C for 24 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the Michael adduct.

  • Step 3: Reductive Cyclization

    • Dissolve the purified Michael adduct (1.0 eq) in methanol and cool to 0 °C.

    • Add nickel(II) chloride hexahydrate (1.7 eq), followed by the portion-wise addition of sodium borohydride (1.7 eq).

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Subject the crude product to decarboxylation by heating in a suitable solvent (e.g., DMSO) to afford (S)-(+)-rolipram.

    • Purify the final product by recrystallization.

Quantitative Data on PDE4 Inhibitors

The potency and selectivity of PDE4 inhibitors are critical parameters in their development. The following tables summarize key quantitative data for prominent PDE4 inhibitors, including those derived from the 3-cyclopentyloxy-4-methoxyphenyl scaffold.

Table 1: In Vitro Potency (IC₅₀) of Selected PDE4 Inhibitors

CompoundPDE4 (mixed isoforms) IC₅₀ (nM)Reference
Roflumilast0.8[4]
Roflumilast N-oxide~2.4[5]
Cilomilast120[4]
Rolipram~10-600 (cell-dependent)[6]
Piclamilast~0.02-0.04[1]

Table 2: PDE4 Subtype Selectivity of Roflumilast and Cilomilast

CompoundPDE4A IC₅₀ (nM)PDE4B IC₅₀ (nM)PDE4C IC₅₀ (nM)PDE4D IC₅₀ (nM)Reference
Roflumilast>10000.84>10000.68[1][4]
Cilomilast-25-11[4]

Experimental Protocols for Biological Evaluation

Protocol 5.1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the in vitro potency of PDE4 inhibitors.

  • Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog upon its hydrolysis by PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme

    • FAM-cAMP (fluorescently labeled substrate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds and a reference inhibitor (e.g., Roflumilast) dissolved in DMSO

    • 384-well plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

    • Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted PDE4 enzyme to each well (except for "no enzyme" controls).

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding the FAM-cAMP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution containing a binding agent that captures the hydrolyzed product.

    • Read the fluorescence polarization on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5.2: In Vitro Anti-inflammatory Assay: Measurement of TNF-α in LPS-Stimulated Macrophages

This protocol assesses the ability of PDE4 inhibitors to suppress the production of the pro-inflammatory cytokine TNF-α.[6]

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS)

    • Test compounds and a reference inhibitor dissolved in DMSO

    • 24-well plates

    • Human TNF-α ELISA kit

  • Procedure:

    • Seed RAW 264.7 cells into 24-well plates and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours to induce TNF-α production.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.

Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays PDE4_Assay PDE4 Inhibition Assay (Fluorescence Polarization) TNF_Assay TNF-α Release Assay (LPS-stimulated Macrophages) IL6_Assay IL-6 Release Assay (ELISA) LPS_Model LPS-induced Lung Inflammation Model (Mouse) Arthritis_Model Adjuvant-induced Arthritis Model (Rat) PDE4_Inhibitor Synthesized PDE4 Inhibitor PDE4_Inhibitor->PDE4_Assay Test Compound PDE4_Inhibitor->TNF_Assay Test Compound PDE4_Inhibitor->IL6_Assay Test Compound PDE4_Inhibitor->LPS_Model Administer PDE4_Inhibitor->Arthritis_Model Administer

Caption: Workflow for the biological evaluation of PDE4 inhibitors.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide range of potent and selective PDE4 inhibitors. Its inherent catechol ether-like structure provides a solid foundation for medicinal chemists to design and develop novel therapeutics for inflammatory and neurological diseases. The synthetic routes and biological evaluation protocols detailed in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical entities targeting the PDE4 enzyme. The continued investigation of derivatives from this precursor holds significant promise for the future of anti-inflammatory and neuroprotective therapies.

References

A Technical Guide to the mTOR Signaling Pathway for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients (like amino acids), cellular energy status, and stress.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is implicated in a multitude of diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions, making it a critical target for drug development.[1][4]

Core mTOR Signaling Complexes

  • mTORC1: This complex is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), PRAS40, and Deptor.[2] mTORC1 is sensitive to inhibition by rapamycin and primarily regulates processes that drive cell growth, such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[1][3][4][5]

  • mTORC2: This complex contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mSIN1, and Deptor.[3][5] While historically considered insensitive to acute rapamycin treatment, prolonged exposure can inhibit mTORC2 assembly in some cell types.[6] mTORC2 is a key regulator of cell survival, metabolism, and cytoskeletal organization, partly through its activation of Akt, protein kinase C (PKC), and serum/glucocorticoid-regulated kinase 1 (SGK1).[3][7][8]

The mTOR Signaling Pathway

The mTOR pathway is activated by upstream signals such as growth factors, which trigger the PI3K-Akt pathway.[4] Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC1/2), a GTPase-activating protein for the small G-protein Rheb.[2] In its active, GTP-bound state, Rheb directly stimulates mTORC1 activity.[3]

Downstream of mTORC1, two of the best-characterized effectors are the S6 kinases (S6K1) and the 4E-binding proteins (4E-BP1).[1][7] Phosphorylation of S6K1 promotes protein synthesis and cell growth, while phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[2]

mTORC2 is activated by growth factors through the PI3K pathway and is involved in the phosphorylation and full activation of Akt at serine 473.[7] This creates a feedback loop where Akt can then go on to inhibit TSC1/2 and further activate mTORC1.[9]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effectors & Cellular Outcomes Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Activates Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activates AMPK AMPK (Low Energy) AMPK->mTORC1 Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC2->Akt Phosphorylates (S473) Activates Cytoskeletal Org. Cytoskeletal Org. mTORC2->Cytoskeletal Org. Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E Inhibits when active eIF4E->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

A simplified diagram of the mTOR signaling pathway.

Therapeutic Targeting and Quantitative Data

The central role of mTOR in cell proliferation has made it an attractive target for cancer therapy.[5] Inhibitors are broadly classified into generations. First-generation inhibitors, known as rapalogs (e.g., Rapamycin, Everolimus), are allosteric inhibitors that primarily target mTORC1.[9][10] Second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[10][11]

InhibitorType / GenerationTarget(s)IC₅₀ (in vitro)Reference
Rapamycin Allosteric / 1st GenmTORC1Cell-type dependent (nM range)[12]
Everolimus Allosteric / 1st GenmTORC1~1.6-2.6 nM (various cell lines)[10]
GSK2126458 ATP-Competitive / 2nd GenPI3K/mTORPI3Kα: 0.019 nM, mTOR: 0.18 nM[13]
PP242 ATP-Competitive / 2nd GenmTOR8 nM[11]

Experimental Protocols

Studying the mTOR pathway often involves assessing the phosphorylation status of its key downstream targets. Western blotting is a cornerstone technique for this purpose.

Protocol 1: Western Blot for Phospho-S6K (Thr389)

This protocol outlines the detection of phosphorylated S6K at Threonine 389, a direct downstream target of mTORC1, to measure pathway activity.[14]

  • Cell Lysis:

    • After experimental treatment (e.g., with an mTOR inhibitor), wash cells twice with ice-cold PBS.[14]

    • Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[12][14]

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[14]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (typically 20-40 µg per lane), add Laemmli sample buffer, and denature at 95-100°C for 5 minutes.[13][14]

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein which can cause high background.[12]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6K (Thr389) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[12][14][15]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[14]

    • Washing: Repeat the washing step.[14]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

    • Visualize the signal using a chemiluminescence imaging system or X-ray film.[14] The band intensity correlates with the level of S6K phosphorylation.

Protocol 2: In Vitro mTORC1 Kinase Assay

This biochemical assay directly measures the kinase activity of mTORC1 immunoprecipitated from cells.[16]

  • Immunoprecipitation of mTORC1:

    • Lyse cells using a specific mTOR lysis buffer.[16]

    • Incubate lysates with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR) for 1.5-2 hours at 4°C.[16][17]

    • Add Protein A/G beads and incubate for another hour to capture the antibody-protein complexes.[16]

    • Wash the immunoprecipitates extensively with high-salt and low-salt wash buffers to remove non-specific binders.[16]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 beads in a kinase assay buffer.[16]

    • To start the reaction, add an assay buffer containing ATP (e.g., 500 µM) and a purified substrate, such as GST-4E-BP1 (150 ng).[16][18]

    • To test for activation, active Rheb-GTP can be added to the reaction.[16]

    • Incubate the reaction at 30°C for 30-60 minutes with shaking.[16]

  • Analysis:

    • Stop the reaction by adding 4x SDS sample buffer and boiling.[16]

    • Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting as described in the previous protocol. An increase in substrate phosphorylation indicates higher mTORC1 kinase activity.[16]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection A Cell Treatment & Lysis with Inhibitors B Centrifugation to Remove Debris A->B C Protein Quantification (e.g., BCA Assay) B->C D Denaturation with Sample Buffer (95°C) C->D E SDS-PAGE (Protein Separation by Size) D->E G Blocking (5% BSA in TBST) H Primary Antibody Incubation (e.g., anti-pS6K, 4°C Overnight) G->H I Washing Steps (3x with TBST) H->I J Secondary Antibody Incubation (HRP-conjugated, 1hr RT) I->J K Final Washing Steps (3x with TBST) J->K L Signal Detection (ECL Substrate) K->L F Membrane Transfer (PVDF or Nitrocellulose) E->F F->G M Imaging & Analysis L->M

A generalized workflow for Western Blotting.

The mTOR signaling network is a cornerstone of cellular regulation, and its intricate control mechanisms present both challenges and opportunities for therapeutic intervention. A thorough understanding of its core components, signaling logic, and the quantitative effects of inhibitors is paramount for researchers in basic science and drug development. The experimental protocols provided herein offer robust methods for interrogating the activity of this critical pathway.

References

Methodological & Application

Synthesis of Roflumilast using 3-cyclopentyloxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, commencing from 3-cyclopentyloxy-4-methoxybenzyl alcohol. The synthetic strategy involves a three-step process: the oxidation of the starting benzyl alcohol to the corresponding aldehyde, followed by further oxidation to the carboxylic acid, and concluding with an amide coupling to yield the final product. This guide includes comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and visual diagrams illustrating the experimental workflow and the signaling pathway of Roflumilast.

Introduction

Roflumilast is an important therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses various inflammatory responses implicated in the pathogenesis of COPD.[1] The synthesis of Roflumilast is a key process in its pharmaceutical development. The following protocols detail a reliable synthetic route starting from this compound, a readily accessible intermediate.[2]

Synthesis of Roflumilast: An Overview

The synthesis of Roflumilast from this compound is accomplished through the following three key steps:

  • Step 1: Oxidation of this compound to 3-cyclopentyloxy-4-methoxybenzaldehyde.

  • Step 2: Oxidation of 3-cyclopentyloxy-4-methoxybenzaldehyde to 3-cyclopentyloxy-4-methoxybenzoic acid.

  • Step 3: Amide coupling of 3-cyclopentyloxy-4-methoxybenzoic acid with 4-amino-3,5-dichloropyridine to afford Roflumilast.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step in the synthesis of Roflumilast.

StepReactionStarting MaterialProductReagentsSolventYield (%)Purity (%)
1Alcohol OxidationThis compound3-cyclopentyloxy-4-methoxybenzaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM)85-95>95
2Aldehyde Oxidation3-cyclopentyloxy-4-methoxybenzaldehyde3-cyclopentyloxy-4-methoxybenzoic acidSodium chlorite (NaClO2), Sodium dihydrogen phosphate (NaH2PO4), 2-methyl-2-butenetert-Butanol, Water90-98>97
3Amide Coupling3-cyclopentyloxy-4-methoxybenzoic acidRoflumilastThionyl chloride (SOCl2), 4-amino-3,5-dichloropyridine, TriethylamineToluene, Tetrahydrofuran (THF)80-90>99

Experimental Protocols

Step 1: Oxidation of this compound to 3-cyclopentyloxy-4-methoxybenzaldehyde

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom®

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® and silica gel.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-cyclopentyloxy-4-methoxybenzaldehyde as a pale yellow oil.

Characterization Data for 3-cyclopentyloxy-4-methoxybenzaldehyde:

  • 1H NMR (CDCl3, 400 MHz): δ 9.82 (s, 1H), 7.40 (dd, J = 8.4, 2.0 Hz, 1H), 7.35 (d, J = 2.0 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.85-4.79 (m, 1H), 3.92 (s, 3H), 2.00-1.58 (m, 8H).

  • 13C NMR (CDCl3, 101 MHz): δ 190.9, 154.9, 149.9, 129.9, 126.7, 111.4, 110.8, 80.7, 56.1, 32.8, 24.2.

Step 2: Oxidation of 3-cyclopentyloxy-4-methoxybenzaldehyde to 3-cyclopentyloxy-4-methoxybenzoic acid

Materials:

  • 3-cyclopentyloxy-4-methoxybenzaldehyde

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-methyl-2-butene

  • tert-Butanol

  • Water

Procedure:

  • Dissolve 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 equivalent) in a mixture of tert-butanol and 2-methyl-2-butene (2.0 equivalents).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyclopentyloxy-4-methoxybenzoic acid as a white solid.

Characterization Data for 3-cyclopentyloxy-4-methoxybenzoic acid:

  • 1H NMR (CDCl3, 400 MHz): δ 7.70 (dd, J = 8.4, 2.0 Hz, 1H), 7.58 (d, J = 2.0 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 4.86-4.80 (m, 1H), 3.94 (s, 3H), 2.01-1.60 (m, 8H).

  • 13C NMR (CDCl3, 101 MHz): δ 171.8, 154.0, 150.1, 124.3, 123.4, 112.9, 111.9, 80.5, 56.2, 32.8, 24.2.

Step 3: Amide coupling of 3-cyclopentyloxy-4-methoxybenzoic acid to Roflumilast

Materials:

  • 3-cyclopentyloxy-4-methoxybenzoic acid

  • Thionyl chloride (SOCl2)

  • 4-amino-3,5-dichloropyridine

  • Triethylamine

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 3-cyclopentyloxy-4-methoxybenzoic acid (1.0 equivalent) in anhydrous toluene, add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.2 equivalents) at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 2-3 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The residue is the crude acid chloride.

  • In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF.

  • Add a solution of the crude acid chloride in anhydrous THF to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Roflumilast as a white crystalline solid.[3]

Characterization Data for Roflumilast:

  • Melting Point: 160-162 °C

  • 1H NMR (CDCl3, 400 MHz): δ 8.52 (s, 2H), 7.75 (s, 1H), 7.50 (dd, J = 8.4, 2.0 Hz, 1H), 7.37 (d, J = 2.0 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.86-4.80 (m, 1H), 3.93 (s, 3H), 2.02-1.62 (m, 8H).

  • 13C NMR (CDCl3, 101 MHz): δ 164.2, 152.5, 149.8, 144.8, 141.7, 128.0, 122.1, 119.8, 112.5, 111.7, 81.0, 56.2, 32.8, 24.1.

  • Mass Spectrometry (ESI): m/z 403.0 [M+H]+.

Visual Diagrams

Roflumilast Synthesis Workflow

G A This compound R1 PCC, DCM A->R1 B 3-cyclopentyloxy-4-methoxybenzaldehyde R2 NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O B->R2 C 3-cyclopentyloxy-4-methoxybenzoic acid R3 1. SOCl2, Toluene 2. 4-amino-3,5-dichloropyridine, Et3N, THF C->R3 D Roflumilast R1->B R2->C R3->D

Caption: Synthetic workflow for Roflumilast.

Roflumilast Signaling Pathway

G Roflumilast Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response (e.g., cytokine release) PKA->Inflammation Inhibits AntiInflammation Suppression of Inflammation PKA->AntiInflammation Leads to

Caption: Roflumilast's mechanism of action.

References

Application Notes & Protocols: Synthesis of Selective PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of selective phosphodiesterase 4 (PDE4) inhibitors. This document covers the fundamental signaling pathway, key chemical scaffolds, detailed synthetic and experimental protocols, and a summary of quantitative data for prominent inhibitors.

Introduction: PDE4 as a Therapeutic Target

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[1][2][3] The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are primarily expressed in immune, epithelial, and brain cells.[3][4][5] By degrading cAMP, PDE4 dampens the activity of cAMP-dependent signaling pathways, including those mediated by Protein Kinase A (PKA). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which activates PKA and subsequently modulates the expression of various genes, resulting in a broad spectrum of anti-inflammatory effects.[4][6]

Selective PDE4 inhibitors have emerged as a significant class of therapeutics for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and psoriatic arthritis.[3][7] The development of inhibitors with high selectivity for specific PDE4 subtypes is a key strategy to enhance therapeutic efficacy while minimizing side effects like nausea and emesis, which are often associated with the inhibition of the PDE4D subtype.[5][8]

The PDE4/cAMP Signaling Pathway

The inhibition of PDE4 is a cornerstone of its therapeutic effect. In inflammatory cells, elevated cAMP levels activate PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[4][6] Activated CREB promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), while suppressing the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-2, IL-4, IL-5).[5][6]

Caption: PDE4 signaling pathway and the mechanism of selective inhibitors.

Key Structural Classes and Quantitative Data

Several distinct chemical scaffolds have been developed as selective PDE4 inhibitors. Early compounds were often limited by side effects, but second and third-generation inhibitors have shown improved therapeutic windows.[5][8] Below is a summary of key inhibitors, their potency (IC50), and their applications.

CompoundChemical ClassPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity ProfileApproved Applications
Roflumilast Benzamide / Catechol Ether0.840.68Pan-PDE4 inhibitor[9]Severe COPD, Plaque Psoriasis[7][10]
Apremilast Phthalimide74 (overall PDE4)74 (overall PDE4)Pan-PDE4 inhibitor[9]Psoriatic Arthritis, Psoriasis, Behçet's Disease[7][8]
Crisaborole Benzoxaborole490 (overall PDE4)490 (overall PDE4)Pan-PDE4 inhibitor[5]Atopic Dermatitis (topical)[7]
CHF 6001 NaphthyridinePotentPotentInhaled PDE4 inhibitorAsthma, COPD (Clinical Trials)[5]
Compound 31 Benzoxaborole0.42-High selectivity for PDE4B[10]Preclinical
Orismilast -SelectiveSelectiveSelective for PDE4B/D subtypes[8]Psoriasis, Atopic Dermatitis (Clinical Trials)[8]
Zatolmilast -SelectiveSelectiveSelective for PDE4B/D subtypes[8]Fragile X Syndrome (Clinical Trials)[8]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

Synthesis of Selective PDE4 Inhibitors

The synthesis of selective PDE4 inhibitors often involves multi-step sequences to construct the core scaffolds and introduce functional groups critical for potency and selectivity. Below are representative synthetic routes for Roflumilast and Apremilast.

General Synthesis & Evaluation Workflow

The development of a novel PDE4 inhibitor follows a structured workflow from initial design to preclinical evaluation. This process involves computational design, chemical synthesis, purification, structural confirmation, and a cascade of biological assays to determine potency, selectivity, and anti-inflammatory activity.

Synthesis_Workflow A 1. Target Identification & Lead Design B 2. Chemical Synthesis A->B C 3. Purification (e.g., Chromatography) B->C D 4. Structural Characterization (NMR, MS) C->D E 5. In Vitro PDE4 Enzyme Assay (IC50) D->E F 6. Selectivity Profiling (vs. other PDE families) E->F G 7. Cell-Based Assays (e.g., TNF-α Inhibition) F->G H 8. Lead Optimization (SAR Studies) G->H Feedback Loop I 9. In Vivo Models (e.g., Arthritis, Lung Inflammation) G->I H->B

Caption: General workflow for the synthesis and evaluation of PDE4 inhibitors.

Protocol: Synthesis of Roflumilast

Roflumilast features a central benzamide core. A common synthetic approach involves the amidation of a substituted benzoic acid with 4-amino-3,5-dichloropyridine.[11]

Route: Copper-catalyzed hydroxylation followed by amidation.[11]

  • Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile.

    • To a solution of 3-fluoro-4-hydroxybenzonitrile in a suitable solvent (e.g., DMF), add potassium carbonate (K₂CO₃) and (bromomethyl)cyclopropane.

    • Heat the reaction mixture (e.g., at 80°C) for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield 3-(cyclopropylmethoxy)-4-fluorobenzonitrile.

    • The fluoro group is then converted to a hydroxyl group via a copper-catalyzed reaction.

  • Step 2: Difluoromethylation.

    • The hydroxyl group at the 4-position is difluoromethylated using a suitable reagent like sodium chlorodifluoroacetate in the presence of a base. This yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzonitrile.

  • Step 3: Hydrolysis to Carboxylic Acid.

    • The nitrile group is hydrolyzed to a carboxylic acid under basic conditions (e.g., using NaOH in an ethanol/water mixture) with heating. Acidification of the reaction mixture precipitates the product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

  • Step 4: Amide Coupling.

    • Activate the carboxylic acid using a coupling agent (e.g., thionyl chloride or EDC/HOBt).

    • React the activated acid with 3,5-dichloro-4-pyridinamine in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane).

    • Stir the reaction at room temperature until completion.

    • Purify the final product, Roflumilast, by recrystallization or column chromatography.

Protocol: Synthesis of Apremilast

Apremilast is a chiral molecule containing a phthalimide ring system. Asymmetric synthesis is required to obtain the active (S)-enantiomer.[12][13]

Route: Asymmetric synthesis via chiral auxiliary.[12]

  • Step 1: Synthesis of the Chiral Sulfinamide Intermediate.

    • Start with 3-ethoxy-4-methoxybenzaldehyde. React it with a chiral auxiliary, such as (R)-tert-butanesulfinamide, under dehydrating conditions (e.g., using Ti(OEt)₄) to form the corresponding N-sulfinyl imine.

  • Step 2: Diastereoselective Addition.

    • Perform a diastereoselective addition of a methylsulfonylmethyl anion (generated from dimethyl sulfone and a strong base like n-BuLi) to the N-sulfinyl imine at low temperature (e.g., -78°C). This step establishes the chiral center.

  • Step 3: Deprotection.

    • Remove the chiral sulfinyl group under acidic conditions (e.g., HCl in methanol) to yield the chiral amine intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

  • Step 4: Phthalimide Ring Formation.

    • React the chiral amine with N-acetyl-phthalic anhydride (or a related derivative) in a solvent like acetic acid with heating. This cyclization reaction forms the phthalimide ring system.

    • The final product is (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, which is Apremilast. Purify by crystallization.

Key Experimental Protocols

Protocol: In Vitro PDE4 Enzyme Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human PDE4.[14]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D).

  • [³H]-cAMP (radiolabeled substrate).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds dissolved in DMSO.

  • Snake venom nucleotidase.

  • Anion-exchange resin (e.g., Dowex).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

  • In a microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the PDE4 enzyme solution.

  • Initiate the reaction by adding [³H]-cAMP. Incubate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by boiling the plate for 1-2 minutes.

  • Cool the plate and add snake venom nucleotidase to convert the unreacted [³H]-cAMP to [³H]-adenosine. Incubate for an additional 10-20 minutes.

  • Add a slurry of anion-exchange resin to the wells. The resin binds the negatively charged [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value using non-linear regression.[14]

IC50_Workflow A 1. Prepare Reagents (Enzyme, [3H]-cAMP, Buffer, Test Compound Dilutions) B 2. Add Enzyme & Compound to Microplate A->B C 3. Initiate Reaction with [3H]-cAMP (Incubate at 30°C) B->C D 4. Stop Reaction (Heat Inactivation) C->D E 5. Convert Product (Add Nucleotidase) D->E F 6. Separate Substrate & Product (Add Anion-Exchange Resin) E->F G 7. Isolate Supernatant (Centrifugation) F->G H 8. Measure Radioactivity (Scintillation Counting) G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Caption: Experimental workflow for determining the IC50 of a PDE4 inhibitor.

Protocol: Cell-Based TNF-α Inhibition Assay

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α from stimulated immune cells.[14]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds dissolved in DMSO.

  • Human TNF-α ELISA kit.

Procedure:

  • Seed the cells (e.g., PBMCs at 1x10⁶ cells/mL) in a 96-well plate and allow them to adhere if necessary.

  • Pre-incubate the cells with various concentrations of the test compound (or DMSO for control) for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubate the plate for 18-24 hours.

  • Centrifuge the plate to pellet the cells and collect the culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer’s instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control and determine the IC50 value.[14]

Conclusion and Future Directions

The synthesis of selective PDE4 inhibitors remains a highly active area of drug discovery, driven by the significant therapeutic potential of these agents in a wide range of inflammatory and neurological disorders.[15] Current research focuses on designing inhibitors with improved subtype selectivity, particularly for PDE4B, to maximize anti-inflammatory effects while minimizing dose-limiting side effects.[8][16] The development of novel synthetic routes that are efficient, scalable, and allow for asymmetric synthesis is crucial for advancing next-generation PDE4 inhibitors. Furthermore, structure-based drug design, aided by the increasing availability of PDE4 crystal structures, will continue to guide the rational design of more potent and selective compounds.[17][18][19]

References

Application Notes and Protocols: Sodium Borohydride Reduction of 3-Cyclopentoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the aldehyde, 3-cyclopentoxy-4-methoxybenzaldehyde, to its corresponding primary alcohol, (3-cyclopentoxy-4-methoxyphenyl)methanol, using sodium borohydride (NaBH4). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2] The protocol herein describes the reaction setup, monitoring, work-up, and purification of the final product.

Introduction

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis.[3] Sodium borohydride is a mild and selective reducing agent, making it ideal for the reduction of aldehydes in the presence of less reactive functional groups such as esters and amides.[4][5] The reaction proceeds via nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the alcohol.[5][6] This method is widely favored for its operational simplicity, safety, and high yields.[7][8]

Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier
3-Cyclopentoxy-4-methoxybenzaldehydeC13H16O3220.2610.42 g (47.3 mmol)Various
Sodium Borohydride (NaBH4)NaBH437.830.9 g (23.8 mmol)Various
Absolute EthanolC2H5OH46.07100 mLVarious
Acetic AcidCH3COOH60.05Excess (for quenching)Various
TolueneC7H892.1475 mL (3 x 25 mL)Various
ChloroformCHCl3119.38100 mLVarious
Saturated Sodium Chloride SolutionNaCl (aq)-50 mL (2 x 25 mL)In-house prep.
Magnesium Sulfate (anhydrous)MgSO4120.37As neededVarious
Silica Gel (for column chromatography)SiO260.08~200 gVarious
Ethyl AcetateC4H8O288.11As neededVarious
HexaneC6H1486.18As neededVarious

Experimental Protocol

Reaction Setup
  • To a suitable reaction vessel, add 10.42 g (47.3 mmol) of 3-cyclopentoxy-4-methoxybenzaldehyde.

  • Dissolve the aldehyde in 100 mL of absolute ethanol with stirring.[9]

Reduction
  • To the stirred solution of the aldehyde, add 0.9 g (23.8 mmol) of sodium borohydride in one portion.[9]

  • Stir the reaction mixture at room temperature for 1 hour.[9]

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • TLC System: A suitable eluent for monitoring the reaction is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).[10]

  • Procedure:

    • Spot a small amount of the initial reaction mixture (starting material) on a TLC plate.

    • As the reaction progresses, take aliquots of the reaction mixture at regular intervals (e.g., every 15 minutes) and spot them on the TLC plate alongside the starting material.

    • Develop the TLC plate in the chosen eluent system.

    • Visualize the spots under UV light. The starting aldehyde will be more nonpolar (higher Rf value) than the product alcohol.[10]

    • The reaction is complete when the spot corresponding to the starting material has disappeared.

Work-up
  • After 1 hour (or upon confirmation of reaction completion by TLC), quench the reaction by carefully adding excess acetic acid to decompose the remaining sodium borohydride.[9]

  • Concentrate the mixture under reduced pressure.

  • Azeotrope the residue to dryness with three 25 mL portions of toluene to remove residual acetic acid and water.[9]

  • Dissolve the resulting residue in 100 mL of chloroform.[9]

  • Wash the organic layer with two 25 mL portions of saturated sodium chloride solution.[9]

  • Dry the organic layer over anhydrous magnesium sulfate.[9]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[9]

Purification
  • Purify the crude oil by liquid chromatography on a silica gel column (~200 g).[9]

  • Elute the column with a mixture of 10% ethyl acetate in hexane.[9]

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and concentrate under reduced pressure to yield (3-cyclopentoxy-4-methoxyphenyl)methanol as an analytically pure oil after drying in vacuo.[9]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Aldehyde 3-Cyclopentoxy-4-methoxybenzaldehyde Alcohol (3-Cyclopentoxy-4-methoxyphenyl)methanol Aldehyde->Alcohol 1. NaBH4, Ethanol, RT, 1h 2. Acetic Acid Quench Reducing_Agent Sodium Borohydride (NaBH4) in Ethanol

Caption: Overall reaction scheme.

Experimental Workflow

Workflow A Dissolve 3-cyclopentoxy-4-methoxybenzaldehyde in absolute ethanol B Add sodium borohydride in one portion A->B C Stir at room temperature for 1 hour B->C D Monitor reaction by TLC C->D E Quench with excess acetic acid D->E Reaction Complete F Concentrate and azeotrope with toluene E->F G Dissolve residue in chloroform F->G H Wash with saturated NaCl solution G->H I Dry over anhydrous MgSO4 H->I J Filter and concentrate to get crude product I->J K Purify by silica gel column chromatography (10% Ethyl Acetate in Hexane) J->K L Obtain pure (3-cyclopentoxy-4-methoxyphenyl)methanol K->L

Caption: Step-by-step experimental workflow.

Expected Results

The protocol is expected to yield the desired product, (3-cyclopentoxy-4-methoxyphenyl)methanol, as a pure oil. The purity can be confirmed by standard analytical techniques such as NMR and IR spectroscopy.

Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Ethanol, toluene, chloroform, ethyl acetate, and hexane are flammable liquids. Handle with care and avoid open flames.

  • Acetic acid and chloroform are corrosive and/or toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • All procedures should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols: 3-Cyclopentyloxy-4-methoxybenzyl Alcohol in Flavor and Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyloxy-4-methoxybenzyl alcohol is a versatile aromatic compound utilized in the flavor and fragrance industry to develop and enhance scent and taste profiles.[1][2] Its unique molecular structure, featuring a cyclopentyloxy and a methoxy group on a benzyl alcohol backbone, contributes to its characteristic organoleptic properties. While detailed proprietary data on its sensory profile is limited in publicly available literature, information on structurally related compounds, such as 4-methoxybenzyl alcohol (anisyl alcohol), suggests a profile that is likely to be sweet, floral, and potentially balsamic.[3][4] Anisyl alcohol is known to impart volume and a natural character to floral compositions, enhancing notes like mimosa, lilac, cassia, and jasmine.[4]

These application notes provide a framework for researchers and developers to explore the potential of this compound in various formulations. The protocols outlined below are based on standard industry practices for the evaluation and application of flavor and fragrance ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 133332-49-7[5][6]
Molecular Formula C13H18O3[5]
Molecular Weight 222.28 g/mol [5]
Appearance Colorless to pale yellow liquid[3]
Odor Mild, sweet, pleasant aroma (inferred from related compounds)[3]
Solubility Expected to be soluble in alcohols and fragrance oils
Storage Store in a cool, dry, well-ventilated area away from sunlight and strong oxidizers.[3]

Sensory Profile (Inferred)

While specific sensory panel data for this compound is not publicly available, a likely profile can be inferred from structurally similar molecules like 4-methoxybenzyl alcohol. The larger cyclopentyloxy group, in place of a simple methoxy group, may contribute additional woody or green nuances.

Sensory AttributeInferred DescriptorNotes
Odor Sweet, floral, mild balsamic, potentially with woody or green undertones.The sweet and floral notes are characteristic of methoxybenzyl alcohols. The cyclopentyl moiety may add complexity.
Flavor Sweet, slightly fruity, potentially with creamy or vanilla-like notes.Often used in very low concentrations in flavor applications.[3]
Application Enhancer for floral and fruity notes, provides warmth and volume to fragrance compositions.Can be used to modify and enhance existing flavor and fragrance profiles.

Experimental Protocols

Protocol for Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique to identify the specific aroma-active compounds in a sample.[7][8]

Objective: To determine the odor characteristics of this compound.

Materials:

  • This compound solution (0.1% in ethanol)

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare a 0.1% solution of this compound in ethanol.

  • GC-O Analysis:

    • Inject the sample into the GC-O system.

    • As the compounds elute from the column, the effluent is split between the FID and the olfactometry port.

    • A trained panelist sniffs the olfactometry port and records the perceived odor, its intensity, and the retention time.

  • Data Analysis: Correlate the sensory data with the peaks from the FID to identify the retention time and odor characteristics of the target compound.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis prep Prepare 0.1% solution in ethanol inject Inject Sample prep->inject separation GC Separation inject->separation split Effluent Split separation->split fid FID Detection split->fid olfacto Olfactometry Port split->olfacto correlate Correlate Sensory Data with FID Peaks fid->correlate sniff Sensory Evaluation olfacto->sniff sniff->correlate

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Protocol for Descriptive Sensory Analysis

This protocol uses a trained sensory panel to develop a detailed descriptive profile of the compound.

Objective: To create a comprehensive sensory profile of this compound in a simple application.

Materials:

  • Solutions of this compound at various concentrations (e.g., 0.01%, 0.05%, 0.1%) in a neutral solvent (e.g., dipropylene glycol for fragrance, 10% ethanol in water for flavor).

  • Reference standards for common aroma descriptors (e.g., vanillin for sweet, linalool for floral, etc.).

  • Trained sensory panel (8-12 members).

  • Sensory evaluation booths.

Procedure:

  • Panel Training: Familiarize the panel with the reference standards and the terminology to be used.

  • Sample Presentation: Present the coded samples to the panelists in a randomized and blind manner.

  • Evaluation: Panelists evaluate each sample for its aroma and/or flavor profile, rating the intensity of each descriptor on a standardized scale (e.g., a 15-point scale).

  • Data Collection and Analysis: Collect the data from all panelists and perform statistical analysis (e.g., ANOVA) to determine the mean intensity ratings for each descriptor.

Sensory_Analysis_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis panel Trained Sensory Panel present Present Samples to Panel panel->present samples Prepare Coded Samples samples->present evaluate Panelists Evaluate and Rate Descriptors present->evaluate collect Collect Data evaluate->collect analyze Statistical Analysis collect->analyze profile Generate Sensory Profile analyze->profile

Figure 2: Descriptive Sensory Analysis Workflow.

Application in Formulations

Fragrance Formulations

Based on its inferred profile, this compound can be a valuable component in various fragrance types.

  • Floral Bouquets: To add a sweet, natural, and slightly woody depth.

  • Oriental Fragrances: To provide a balsamic and sweet undertone.

  • Woody and Chypre Accords: To soften and round out the composition.

Recommended Usage Levels: 0.1% to 5% in the fragrance concentrate.

Flavor Formulations

In flavors, this compound is likely to be used at much lower concentrations.

  • Vanilla and Creamy Flavors: To enhance sweetness and provide a more complex profile.

  • Fruit Flavors (e.g., Berry, Cherry): To add a subtle sweetness and depth.

  • Bakery and Confectionery: To contribute to the overall sweet and aromatic profile.

Recommended Usage Levels: 1 to 50 ppm in the finished product.

Signaling Pathways in Olfaction

The perception of odorants like this compound is initiated by the interaction with olfactory receptors (ORs) located in the olfactory epithelium.

Olfactory_Signaling_Pathway Odorant 3-Cyclopentyloxy-4- methoxybenzyl Alcohol OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_channel Ion Channel cAMP->Ion_channel Opens Depolarization Depolarization Ion_channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Figure 3: Simplified Olfactory Signaling Pathway.

Safety and Regulatory Information

  • This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[9]

  • Standard laboratory safety precautions should be observed, including the use of personal protective equipment.

  • The toxicological properties have not been fully investigated.[9]

  • For commercial applications, it is essential to consult the latest regulatory guidelines from relevant authorities (e.g., FEMA, IFRA).

Conclusion

This compound holds potential as a valuable ingredient in the flavor and fragrance industry. While specific quantitative data is scarce in public domain, the protocols and inferred sensory profile provided here offer a solid foundation for researchers and formulators to explore its applications. Further sensory and application testing is recommended to fully characterize its properties and optimize its use in consumer products.

References

Methods for Incorporating Compounds into Polymer Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for several common methods used to incorporate chemical compounds, particularly active pharmaceutical ingredients (APIs), into polymer formulations. These techniques are crucial for developing advanced drug delivery systems, enhancing bioavailability, and achieving controlled release profiles.

Solvent Evaporation Methods

Solvent evaporation techniques are widely used for the preparation of micro- and nanoparticles. The general principle involves dissolving the polymer and the compound in a volatile organic solvent, emulsifying this solution in a non-solvent phase, and then removing the solvent by evaporation, leading to the formation of polymer particles encapsulating the compound.

Single Emulsion Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs.

Experimental Protocol:

  • Preparation of the Organic Phase: Dissolve the desired amount of polymer (e.g., PLGA, PCL) and the hydrophobic compound in a volatile organic solvent such as dichloromethane (DCM) or chloroform.[1][2][3]

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), sodium dodecyl sulfate (SDS)) under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.[4] The ratio of the organic to the aqueous phase and the concentration of the surfactant are critical parameters to control particle size.[2]

  • Solvent Evaporation: Stir the emulsion continuously at room temperature or under reduced pressure to allow the organic solvent to evaporate.[4] This leads to the precipitation of the polymer, entrapping the drug inside.

  • Particle Recovery: Collect the formed micro- or nanoparticles by centrifugation or filtration.

  • Washing and Drying: Wash the particles with deionized water to remove the excess surfactant and then lyophilize or air-dry them.

Quantitative Data Summary:

PolymerCompoundDrug Loading (%)Encapsulation Efficiency (%)Particle SizeReference
Eudragit RS100Ketorolac tromethamine-53.24 - 80.18-[5]
PLGAVitamin A acid-52.42-[3]

Experimental Workflow:

Solvent_Evaporation cluster_prep Preparation cluster_process Processing cluster_recovery Recovery P Dissolve Polymer & Compound in Organic Solvent E Emulsification (High-Speed Homogenization) P->E S Prepare Aqueous Surfactant Solution S->E SE Solvent Evaporation (Stirring) E->SE C Centrifugation/ Filtration SE->C W Washing C->W D Drying/ Lyophilization W->D

Workflow for Single Emulsion Solvent Evaporation.
Double Emulsion Solvent Evaporation

This method is ideal for encapsulating hydrophilic drugs.[6]

Experimental Protocol:

  • Preparation of the Primary Emulsion: Dissolve the hydrophilic compound in an aqueous solution. Emulsify this aqueous solution in an organic solution of the polymer (e.g., PLGA in DCM) to form a water-in-oil (w/o) primary emulsion.[6]

  • Formation of the Double Emulsion: Disperse the primary emulsion in a larger volume of an aqueous solution containing a surfactant to form a water-in-oil-in-water (w/o/w) double emulsion.[6]

  • Solvent Evaporation: Evaporate the organic solvent by continuous stirring, which leads to the formation of solid microparticles.[6]

  • Particle Recovery and Drying: Collect, wash, and dry the particles as described in the single emulsion method.

Quantitative Data Summary:

PolymerCompoundDrug Loading (% w/w)Encapsulation Efficiency (%)Particle Size (µm)Reference
PMMA/Sodium AlginateDiclofenac Sodium-28.71 - 72.16213.45 - 308.60[6]
PLGAOvalbumin~8.2 (with PVP)--[6]
PLGAPlasmid DNA8.9--[6]
PLGABovine Serum Albumin-71-[6]

Experimental Workflow:

Double_Emulsion cluster_prep Preparation cluster_process Processing cluster_recovery Recovery A1 Dissolve Hydrophilic Drug in Aqueous Phase (W1) PE Primary Emulsion (W1/O) A1->PE O Dissolve Polymer in Organic Solvent (O) O->PE A2 Prepare External Aqueous Surfactant Solution (W2) DE Double Emulsion (W1/O/W2) A2->DE PE->DE SE Solvent Evaporation DE->SE R Particle Recovery (Centrifugation, Washing, Drying) SE->R

Workflow for Double Emulsion Solvent Evaporation.

Nanoprecipitation (Solvent Displacement)

Nanoprecipitation is a simple and rapid method for producing polymer nanoparticles, suitable for both hydrophilic and hydrophobic drugs.[7][8] The technique relies on the interfacial deposition of a polymer following the displacement of a solvent.

Experimental Protocol:

  • Preparation of Solutions: Dissolve the polymer and the drug in a water-miscible organic solvent (e.g., acetone, ethanol, THF).[4][9]

  • Nanoparticle Formation: Add this organic solution dropwise into an aqueous solution (the non-solvent), which may contain a surfactant, under continuous stirring.[7][8] The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.[9]

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or continuous stirring.

  • Particle Recovery: The resulting nanoparticle suspension can be used directly or the nanoparticles can be collected by ultracentrifugation and lyophilized for storage.

A modified nanoprecipitation method can be employed for hydrophilic drugs by using a co-solvent in the aqueous phase to improve entrapment efficiency.[7] A sequential nanoprecipitation technique, where the drug precipitates first followed by the polymer, can achieve exceptionally high drug loading.[10]

Quantitative Data Summary:

PolymerCompoundDrug Loading (%)Entrapment Efficiency (%)Particle Size (nm)Reference
PLGACytarabine-21.8 ± 2.0125 ± 2.5[7]
VariousVariousup to 58.5up to 98.6~40[10]

Experimental Workflow:

Nanoprecipitation cluster_prep Preparation cluster_process Processing cluster_recovery Recovery OS Dissolve Polymer & Drug in Water-Miscible Organic Solvent M Mix Organic Solution into Anti-Solvent (Stirring) OS->M AS Prepare Aqueous Anti-Solvent AS->M SR Solvent Removal (Evaporation) M->SR UC Ultracentrifugation & Lyophilization (Optional) SR->UC

Workflow for Nanoprecipitation.

Hot-Melt Extrusion (HME)

HME is a solvent-free process that involves mixing a compound with a thermoplastic polymer at elevated temperatures and forcing the mixture through a die.[11][12] This technique is particularly useful for improving the solubility and bioavailability of poorly water-soluble drugs by creating solid dispersions.[12][13]

Experimental Protocol:

  • Premixing: Physically mix the active compound with the polymer and any other necessary excipients (e.g., plasticizers).

  • Feeding: Feed the premixed blend into the extruder at a constant rate.

  • Extrusion: Process the material through the heated barrel of the extruder. The screws convey, mix, and melt the components into a homogenous molten mass.[11] The processing temperature is typically above the glass transition temperature of the polymer.[12]

  • Shaping: Force the molten extrudate through a die to form a product of uniform shape, such as filaments, films, or pellets.[11][14]

  • Cooling and Pelletizing: Cool the extrudate on a conveyor belt and then cut it into the desired dosage form.

Quantitative Data Summary:

PolymerCompoundProcessing Temperature (°C)Drug Release ProfileReference
Kollidon VA 64Cilostazol120Enhanced dissolution[13]

Experimental Workflow:

HME cluster_prep Preparation cluster_process Processing cluster_finishing Finishing PM Premix API, Polymer & Excipients F Feed into Extruder PM->F E Melt, Mix & Convey (Heated Barrel & Screws) F->E D Extrude through Die E->D C Cooling D->C P Pelletizing/ Shaping C->P

Workflow for Hot-Melt Extrusion.

Electrospinning

Electrospinning is a versatile technique that uses an electric field to draw a polymer solution into nanofibers.[15][16] This method is advantageous for creating drug-loaded fibrous mats with a high surface-to-volume ratio, which can be beneficial for applications like wound healing and controlled drug release.[15][17]

Experimental Protocol:

  • Solution Preparation: Prepare a polymer solution containing the dissolved or dispersed drug. The viscosity and conductivity of the solution are critical parameters.

  • Electrospinning Setup: Load the solution into a syringe fitted with a metallic needle. Place a collector (e.g., a grounded metal plate) at a specific distance from the needle tip.

  • Fiber Formation: Apply a high voltage between the needle and the collector.[16] When the electrostatic forces overcome the surface tension of the polymer solution, a jet is ejected from the needle tip. The solvent evaporates as the jet travels towards the collector, resulting in the deposition of solid nanofibers.[16]

  • Collection: Collect the non-woven nanofiber mat on the collector.

Different electrospinning configurations like coaxial and emulsion electrospinning can be used to create core-shell nanofibers for better control over the release profile.[16][18][19]

Quantitative Data Summary:

Quantitative data for electrospinning is highly dependent on the specific polymer-drug combination and process parameters. Key parameters to report include fiber diameter, drug loading, encapsulation efficiency, and release kinetics.

Experimental Workflow:

Electrospinning cluster_prep Preparation cluster_process Processing cluster_collection Collection S Prepare Polymer-Drug Solution L Load Solution into Syringe S->L HV Apply High Voltage L->HV J Jet Ejection & Solvent Evaporation HV->J C Collect Nanofibers on Collector J->C

Workflow for Blend Electrospinning.

Solvent Casting

Solvent casting is a straightforward method for producing thin polymer films with a homogeneously dispersed compound.[20][21] It is often used for screening drug-polymer miscibility and for preparing films for transdermal or wound healing applications.[21][22][23]

Experimental Protocol:

  • Solution Preparation: Dissolve the polymer and the compound in a common volatile solvent to form a homogenous solution or "dope".[24]

  • Casting: Pour the solution onto a flat, non-adherent substrate (e.g., a glass plate or Teflon dish).[20] The thickness of the film can be controlled by the volume of the solution and the casting area.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood or a low-temperature oven, to form a uniform film.[21]

  • Film Recovery: Once completely dry, carefully peel the film from the substrate.

Experimental Workflow:

Solvent_Casting cluster_prep Preparation cluster_process Processing cluster_recovery Recovery S Dissolve Polymer & Drug in Volatile Solvent C Cast Solution onto Flat Substrate S->C E Slow Solvent Evaporation C->E P Peel Dried Film from Substrate E->P

Workflow for Solvent Casting.

Polymer-Drug Conjugates (PDCs)

In contrast to physical encapsulation, PDCs involve the covalent attachment of a drug to a polymer backbone.[25][26] This approach can significantly improve a drug's solubility, stability, and pharmacokinetic profile.[27]

General Synthesis Strategy:

The synthesis of PDCs typically involves a polymer with reactive functional groups that can be coupled with a drug molecule, often via a linker.

  • Polymer Functionalization (if necessary): Introduce reactive groups (e.g., carboxyl, hydroxyl, amino) onto the polymer backbone.

  • Linker Attachment (optional): A biodegradable linker can be attached to the polymer to allow for controlled drug release at the target site.[28]

  • Drug Conjugation: React the functionalized polymer or polymer-linker with the drug molecule using appropriate coupling chemistry (e.g., carbodiimide chemistry for forming amide bonds).

  • Purification: Purify the resulting PDC to remove unreacted drug, polymer, and coupling agents, typically by dialysis, size exclusion chromatography, or precipitation.

Logical Relationship of PDC Components:

PDC_Concept Polymer Polymer Backbone (e.g., PEG, HPMA) Linker Cleavable/Non-cleavable Linker Polymer->Linker covalent bond Targeting Targeting Moiety (Optional) Polymer->Targeting covalent bond Drug Active Drug Molecule Linker->Drug covalent bond

Conceptual components of a Polymer-Drug Conjugate.

References

Alkylation of 3-Hydroxy-4-Methoxybenzaldehyde: A Detailed Guide to Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The O-alkylation of 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin, is a crucial chemical transformation for the synthesis of a variety of valuable compounds. This reaction, typically achieved through a Williamson ether synthesis, allows for the introduction of diverse alkyl groups to the hydroxyl moiety, yielding 3-alkoxy-4-methoxybenzaldehydes. These derivatives are significant intermediates in the development of pharmaceuticals, agrochemicals, and fragrances, and are also used in the flavor industry.[1][2] This document provides detailed experimental protocols, comparative data on reaction conditions, and a visualization of the experimental workflow for the successful alkylation of 3-hydroxy-4-methoxybenzaldehyde.

I. Overview of the Synthesis

The primary method for the alkylation of 3-hydroxy-4-methoxybenzaldehyde is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether. The efficiency of this reaction is influenced by several factors, including the choice of base, solvent, alkylating agent, and the use of phase-transfer catalysts.

II. Comparative Analysis of Reaction Conditions

The selection of appropriate reaction parameters is critical for achieving high yields and purity of the desired 3-alkoxy-4-methoxybenzaldehyde. Below is a summary of quantitative data from various experimental setups for the ethoxy derivative, 3-ethoxy-4-methoxybenzaldehyde.

Alkylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
BromoethaneSodium HydroxideTetrabutylammonium FluorideWater25496.199.9[3]
BromoethaneSodium HydroxideBenzyltriethylammonium ChlorideWater25494.899.9[3]
BromoethanePotassium CarbonateTetrabutylammonium FluorideWater25495.199.8[3]

III. Detailed Experimental Protocols

This section provides step-by-step procedures for the alkylation of 3-hydroxy-4-methoxybenzaldehyde.

Protocol 1: Phase-Transfer Catalyzed Ethylation in an Aqueous System

This protocol is adapted from a patented procedure for the synthesis of 3-ethoxy-4-methoxybenzaldehyde.[3]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Bromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Fluoride

  • Deionized Water

  • Reaction flask with stirring capability

Procedure:

  • In a 3 L reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.

  • To this solution, add 500 g of 3-hydroxy-4-methoxybenzaldehyde and 120 g of tetrabutylammonium fluoride.

  • While stirring the mixture, add 537 g of bromoethane.

  • Maintain the reaction mixture at 25°C with continuous stirring for 4 hours.

  • After the reaction is complete, the solid product is collected by suction filtration.

  • The resulting white-like solid powder is 3-ethoxy-4-methoxybenzaldehyde.

Purification:

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol/water to achieve high purity.[4][5]

Protocol 2: General Williamson Ether Synthesis with Work-up

This protocol provides a general procedure for the Williamson ether synthesis, including a detailed work-up and purification by column chromatography.[6]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile

  • Water

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a suspension of the phenol derivative (1 eq.) and K₂CO₃ or Cs₂CO₃ (2 eq.) in acetonitrile (15 vol), add the alkyl halide (1.1 eq.) at room temperature.

  • Stir the reaction mixture for 6 hours (the reaction can be gently heated if it proceeds slowly, and should be monitored by TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate successively with water (2 x 10 vol) and brine solution (15 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by column chromatography on silica gel.

  • Elute the column with a mixture of hexane and ethyl acetate to isolate the pure ether.[7]

IV. Visualizing the Process

To better understand the experimental process and potential biological relevance of the starting material, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Base in Solvent B 2. Add 3-Hydroxy-4- methoxybenzaldehyde & Catalyst A->B C 3. Add Alkylating Agent B->C D 4. Stir at Controlled Temperature C->D E 5. Quench Reaction (e.g., with water) D->E F 6. Extract with Organic Solvent E->F G 7. Wash Organic Layer (Water, Brine) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J 10. Characterize Pure Product (NMR, MS) I->J

Caption: General experimental workflow for the alkylation of 3-hydroxy-4-methoxybenzaldehyde.

While the direct biological activities of many alkylated derivatives of isovanillin are still under investigation, the parent compound, vanillin (an isomer), has been shown to modulate specific signaling pathways. This provides a valuable starting point for the biological evaluation of these synthesized compounds.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress Vanillin Vanillin (Isovanillin Isomer) NOX4 NADPH Oxidase 4 (NOX4) Vanillin->NOX4 inhibits Nrf2 Nrf2 Vanillin->Nrf2 stimulates ROS Reactive Oxygen Species (ROS) NOX4->ROS produces Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of HO1->Inflammation inhibits HO1->Apoptosis inhibits

Caption: Potential signaling pathway modulated by vanillin, an isomer of the starting material.[8]

References

Application in the Synthesis of Novel Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. The synthesis of the core intermediates for these advanced active ingredients is a critical bottleneck in the discovery and development pipeline. This document provides detailed application notes and experimental protocols for three cutting-edge synthetic methodologies—Flow Chemistry, Biocatalysis, and C-H Functionalization—that offer significant advantages over traditional batch processing for the synthesis of key agrochemical intermediates.

Application Note 1: Continuous Flow Synthesis of a Clethodim Intermediate

Introduction: Flow chemistry, the practice of performing chemical reactions in a continuous stream through a reactor, offers enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability. This note details the synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine, a crucial intermediate for the widely used herbicide, clethodim. The continuous flow process dramatically reduces reaction time and improves efficiency compared to conventional batch methods.[1][2]

Data Presentation:

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time >10 hours18 minutes (total residence time)
Isolated Yield Variable70%
Purity Variable96%
Key Steps Amide condensation, ChloroaminationTelescoped Amide Condensation & Chloroamination

Experimental Protocol: Continuous Flow Synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine

This protocol is based on a three-step continuous flow process starting from hydroxylamine hydrochloride.[1][2]

Reagents and Stock Solutions:

  • Solution A: Hydroxylamine hydrochloride in a suitable solvent.

  • Solution B: Acylating agent for amide condensation in a suitable solvent.

  • Solution C: Chlorinating agent for the chloroamination step.

  • Solution D: Base solution for neutralization/work-up.

Equipment:

  • Multiple syringe pumps or continuous flow pumps.

  • T-mixers for reagent introduction.

  • Coil reactors of appropriate length and internal diameter, submerged in a temperature-controlled bath.

  • Back-pressure regulator.

  • In-line separation/extraction unit (optional).

  • Collection vessel.

Procedure:

  • Setup: Assemble the flow chemistry platform as depicted in the workflow diagram below. Ensure all connections are secure.

  • Amide Condensation:

    • Pump Solution A and Solution B at calculated flow rates into a T-mixer.

    • The combined stream flows through the first coil reactor (residence time of approximately 70 seconds) at room temperature to facilitate the amide condensation.[1][2]

  • Chloroamination:

    • The output from the first reactor is mixed with Solution C in a second T-mixer.

    • This new stream passes through a second coil reactor, which is heated to the optimized temperature for the chloroamination step. The microreactor design ensures efficient heat transfer.[1][2]

  • Work-up and Collection:

    • The reaction stream is then passed through a back-pressure regulator to maintain the desired pressure.

    • The stream can be quenched and neutralized by introducing Solution D in a third T-mixer before collection.

    • Alternatively, the product can be collected and subjected to a standard batch work-up (extraction, drying, and solvent evaporation).

  • Purification: The crude product is purified by column chromatography or distillation to yield (E)-O-(3-chloro-2-propenyl)hydroxylamine with 96% purity.[1][2]

Workflow Diagram:

Flow_Synthesis Workflow for Continuous Flow Synthesis of a Clethodim Intermediate cluster_reagents Reagent Delivery cluster_reaction Flow Reactor System cluster_downstream Downstream Processing A Hydroxylamine HCl (Solution A) Mix1 T-Mixer A->Mix1 Pump 1 B Acylating Agent (Solution B) B->Mix1 Pump 2 C Chlorinating Agent (Solution C) Mix2 T-Mixer C->Mix2 Pump 3 Reactor1 Coil Reactor 1 Amide Condensation (70s, RT) Mix1->Reactor1 Reactor2 Coil Reactor 2 Chloroamination Mix2->Reactor2 Reactor1->Mix2 BPR Back-Pressure Regulator Reactor2->BPR Workup Work-up & Purification BPR->Workup Product (E)-O-(3-chloro-2-propenyl)hydroxylamine Workup->Product

Caption: Continuous flow synthesis of a key clethodim intermediate.

Application Note 2: Biocatalytic Synthesis of a Chiral Precursor for Spinosyn A

Introduction: Biocatalysis utilizes enzymes to perform highly selective chemical transformations, offering a green and efficient route to enantiomerically pure compounds. This is particularly valuable in agrochemical synthesis, where the biological activity often resides in a single stereoisomer. This note describes the chemoenzymatic dynamic kinetic resolution (DKR) of a racemic δ-hydroxy ester to produce a key chiral intermediate for the synthesis of the insecticide Spinosyn A.[3]

Data Presentation:

ParameterValue
Enzyme Lipase (e.g., from Candida antarctica)
Reaction Type Transesterification (Kinetic Resolution)
Racemization Catalyst Ruthenium-based complex
Acyl Donor Iso-propenyl acetate or similar
Conversion Up to 92%
Enantiomeric Excess (ee) Up to 99%
Product Enantiomerically pure (S)-5-(tert-butyldimethylsiloxy)heptanal intermediate

Experimental Protocol: Dynamic Kinetic Resolution of a δ-Hydroxy Ester

This protocol combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[3]

Reagents:

  • Racemic δ-hydroxy ester (e.g., racemic 5-(tert-butyldimethylsiloxy)heptanoic acid ester)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2 complex)

  • Acyl donor (e.g., iso-propenyl acetate)

  • Anhydrous organic solvent (e.g., Toluene or THF)

  • Base (for catalyst activation, if required)

Equipment:

  • Reaction vessel equipped with a magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature-controlled oil bath or heating mantle.

  • Equipment for monitoring reaction progress (e.g., chiral HPLC or GC).

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the racemic δ-hydroxy ester, the ruthenium catalyst, and the anhydrous organic solvent.

  • Racemization Initiation: Stir the mixture at the desired temperature (e.g., 40-60 °C) to initiate the racemization of the alcohol.

  • Enzymatic Resolution: Add the immobilized lipase and the acyl donor to the reaction mixture.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product and remaining starting material.

  • Termination: Once the desired conversion and enantiomeric excess are reached (typically up to 92% conversion and >99% ee), cool the reaction to room temperature.[3]

  • Work-up:

    • Filter off the immobilized enzyme (which can be washed and potentially reused).

    • Remove the solvent under reduced pressure.

    • The residue, containing the acylated product and the ruthenium catalyst, is then purified.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired enantiomerically pure acylated product from the catalyst and any byproducts.

  • Deprotection: The acylated product can then be deprotected to yield the desired chiral δ-lactone or aldehyde intermediate for Spinosyn A synthesis.[3]

Logical Diagram:

DKR Logical Workflow for Dynamic Kinetic Resolution cluster_reaction One-Pot Reaction Racemate Racemic δ-Hydroxy Ester (R- and S-enantiomers) R_enantiomer R-enantiomer Racemate->R_enantiomer S_enantiomer S-enantiomer Racemate->S_enantiomer Lipase Lipase (e.g., CALB) Ru_cat Ruthenium Catalyst Acyl_donor Acyl Donor R_enantiomer->S_enantiomer Racemization Acylated_S Acylated S-enantiomer (Product) S_enantiomer->Acylated_S Fast Acylation

Caption: Chemoenzymatic dynamic kinetic resolution (DKR) process.

Application Note 3: C-H Functionalization for the Synthesis of Pyrazole-Based Intermediates

Introduction: Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, enabling the formation of C-C or C-heteroatom bonds from ubiquitous C-H bonds. This approach streamlines synthetic routes by avoiding pre-functionalization steps. Pyrazole scaffolds are prevalent in modern agrochemicals, and C-H arylation of the pyrazole core is a key step in synthesizing intermediates for potent insecticides and fungicides.[4][5]

Data Presentation:

ParameterValue
Reaction Type Palladium-Catalyzed Direct C-H Arylation
Catalyst System Pd(OAc)₂ / 1,10-Phenanthroline (Phen)
Base Cs₂CO₃
Solvent Toluene
Reactants N-protected Pyrazole, Aryl Halide (Ar-I or Ar-Br)
Reaction Time ~48 hours
Key Intermediate 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (precursor to Chlorantraniliprole)

Experimental Protocol: Pd-Catalyzed C-3 Arylation of a Pyrazole Intermediate

This protocol describes a general method for the direct arylation at the C-3 position of a pyrazole ring, a key transformation for building complex agrochemical intermediates.[4][5]

Reagents:

  • N-protected pyrazole (e.g., 1-aryl or 1-alkyl pyrazole)

  • Aryl iodide or aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

  • Magnetic stirrer and hotplate.

  • Inert atmosphere supply (Nitrogen or Argon).

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (10 mol %), 1,10-Phenanthroline (10 mol %), and Cs₂CO₃ (1.0 equiv).[4]

  • Evacuate and Backfill: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add Reagents: Under a positive pressure of inert gas, add the N-protected pyrazole (1.0 equiv), the aryl halide (2.0 equiv), and anhydrous toluene.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at the optimized temperature (e.g., 120-140 °C). Stir the reaction mixture for 48 hours.[4]

  • Cooling and Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-3 arylated pyrazole.

Signaling Pathway/Logical Relationship Diagram:

CH_Activation Catalytic Cycle for Pd-Catalyzed C-H Arylation Pd_II Pd(II) Catalyst Intermediate1 [Pd(II)-R] Complex Pd_II->Intermediate1 C-H Activation Pyrazole Pyrazole Substrate (R-H) Pyrazole->Intermediate1 Aryl_Halide Aryl Halide (Ar-X) Intermediate2 [Ar-Pd(IV)-R] Complex Aryl_Halide->Intermediate2 Base Base (e.g., Cs₂CO₃) Base->Intermediate1 Product Arylated Pyrazole (R-Ar) Intermediate1->Intermediate2 Oxidative Addition Intermediate2->Pd_II Intermediate2->Product Reductive Elimination

Caption: Simplified catalytic cycle for C-H arylation of pyrazoles.

References

Application Notes: Enhancing Polymer Thermal Stability with Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of modifiers to enhance the thermal stability of polymers. This document details the mechanisms of thermal degradation, the types of stabilizing modifiers, quantitative data on their effectiveness, and detailed protocols for experimental evaluation.

Introduction to Polymer Thermal Degradation

Polymers are susceptible to degradation at elevated temperatures, a process that involves irreversible changes to their chemical and physical properties.[1][2] This degradation can manifest as discoloration, brittleness, and a reduction in mechanical strength, ultimately leading to product failure.[1] The primary mechanisms of thermal degradation include oxidation, chain scission (breaking of polymer chains), and cross-linking.[1][2] Modifiers, often referred to as thermal stabilizers, are additives incorporated into the polymer matrix to counteract these effects and extend the material's service life at high temperatures.[1][2][3]

Mechanisms of Thermal Stabilization

Thermal stabilizers protect polymers through various chemical and physical mechanisms. The choice of stabilizer depends on the specific polymer, the processing conditions, and the end-use application.[3][4] The primary strategies include:

  • Radical Scavenging: Neutralizing highly reactive free radicals that initiate and propagate degradation chains.[1][2][4]

  • Hydroperoxide Decomposition: Breaking down unstable hydroperoxides into non-radical, stable products, thus preventing a key step in the oxidation cycle.[1]

  • Acid Scavenging: Neutralizing acidic byproducts (e.g., HCl from PVC) that can catalyze further degradation.[1][5]

  • Metal Deactivation: Chelating metal ions (often residues from polymerization catalysts) that can accelerate oxidative degradation.[1][4]

The following diagram illustrates the general mechanism of oxidative degradation and the intervention points for key stabilizers.

G Polymer Polymer Chain (RH) Radical Free Radical (R•) Polymer->Radical Initiation Initiation (Heat, UV, Stress) Initiation->Polymer Peroxy Peroxy Radical (ROO•) Radical->Peroxy PrimaryAO Primary Antioxidants (e.g., Hindered Phenols) Radical Scavenging Radical->PrimaryAO Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) (Unstable) Peroxy->Hydroperoxide Peroxy->PrimaryAO Decomposition Decomposition Hydroperoxide->Decomposition SecondaryAO Secondary Antioxidants (e.g., Phosphites) Hydroperoxide Decomposition Hydroperoxide->SecondaryAO NewRadicals New Radicals (RO•, •OH) Decomposition->NewRadicals NewRadicals->Polymer Attacks more polymer chains Degradation Degraded Polymer (Chain Scission, Cross-linking) NewRadicals->Degradation

Caption: Oxidative degradation cycle and points of stabilizer intervention.

Types of Thermal Modifiers

Antioxidants

Antioxidants are crucial for preventing thermo-oxidative degradation and are broadly classified into two types that often work synergistically.[1]

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenols or aromatic amines.[1] They function by donating a hydrogen atom to neutralize free radicals (R•, ROO•), forming a stable antioxidant radical that does not propagate the degradation cycle.

  • Secondary Antioxidants (Hydroperoxide Decomposers): This group includes phosphites, phosphonites, and thioesters.[1][4] They convert unstable hydroperoxides (ROOH) into stable, non-radical products, preventing them from decomposing into new, damaging radicals.[1]

Heat Stabilizers

This term is often used for additives that protect specific polymers during high-temperature processing, most notably for Polyvinyl Chloride (PVC).[6] PVC is highly susceptible to thermal degradation, which releases hydrochloric acid (HCl).[6] Heat stabilizers for PVC include metal soaps (e.g., calcium/zinc stearates), organotin compounds, and phosphites.[4][5]

Flame Retardants

While primarily for fire safety, flame retardants can also improve thermal stability by altering the degradation pathway. They can work by forming a protective char layer that insulates the underlying polymer from heat or by releasing inert gases that dilute flammable volatiles.[2]

Nanocomposites

Incorporating nanofillers like organically modified montmorillonite (MMT) clay or nanoalumina can significantly enhance thermal stability.[7][8] These nanoparticles can create a tortuous path for volatile degradation products, hindering their escape and increasing the char yield.[7] They also restrict the thermal motion of polymer chains, increasing the energy required for degradation.[7]

Quantitative Data on Modifier Performance

The effectiveness of a thermal stabilizer is quantified by measuring the change in key thermal properties. The following table summarizes representative data on the improvements achieved with various modifiers.

Polymer MatrixModifier TypeExample ModifierLoading (wt%)Key ParameterImprovement
Polypropylene (PP)Primary AntioxidantHindered Phenol (e.g., Irganox® 1010)0.1 - 0.5Oxidation Induction Time (OIT)Significant increase, extending service life[9]
Polyvinyl Chloride (PVC)Heat StabilizerOrganotin (e.g., Dioctyltin maleate)1.0 - 2.0Onset of Degradation Temp. (TGA)Increased by 20-50 °C
EpoxyNanocompositeNano-Alumina (Al₂O₃)0.75 - 1.5Char Yield at 800°C (TGA)Increased by ~5-10%[8]
Polysiloxane (PDMS)NanocompositeModified Montmorillonite (Cloisite 20A)5.0Onset of Degradation Temp. (TGA)Increased by >50 °C[7]
Polyamide (PA 6,6)Heat StabilizerCopper-based stabilizers0.5 - 1.0Retention of Mechanical PropertiesImproved retention after heat aging

Protocol for Modifier Incorporation

The most common method for incorporating modifiers into thermoplastic polymers is melt blending. This process ensures uniform dispersion of the additive throughout the polymer matrix.[5]

Melt Blending Protocol
  • Drying: Dry the polymer resin and the modifier powder in a vacuum oven at an appropriate temperature (e.g., 80°C for 4-6 hours) to remove any residual moisture.

  • Premixing: Physically mix the dried polymer pellets or powder with the desired weight percentage of the modifier in a sealed bag.

  • Extrusion: Feed the premixed material into a twin-screw extruder. The extruder melts, mixes, and homogenizes the components.

    • Processing Parameters: Set the temperature profile of the extruder barrel zones, screw speed, and feed rate according to the polymer's processing window.

  • Pelletizing: Extrude the molten polymer blend through a die into strands, cool them in a water bath, and cut them into pellets using a pelletizer.

  • Post-Drying: Dry the resulting pellets before subsequent analysis or processing (e.g., injection molding for test specimens).

G Start Start Dry Dry Polymer & Modifier Start->Dry Premix Premix Components Dry->Premix Extruder Melt Blend in Twin-Screw Extruder Premix->Extruder Cool Cool Strands in Water Bath Extruder->Cool Pelletize Pelletize Cool->Pelletize FinalProduct Modified Polymer Pellets Pelletize->FinalProduct End End FinalProduct->End

Caption: Workflow for incorporating modifiers via melt blending.

Experimental Protocols for Thermal Stability Evaluation

Standardized thermal analysis techniques are used to characterize the thermal stability of the modified polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] It is used to determine degradation temperatures, moisture/volatile content, and filler content.[10][12]

Protocol:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a TGA pan (e.g., aluminum or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Tare the balance.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen at 20-50 mL/min) to study thermal stability, or with air/oxygen to study oxidative stability.[12]

  • Temperature Program:

    • Equilibrate at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature above the polymer's degradation point (e.g., 600°C or 800°C).[13]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of degradation (T_onset), which is the temperature at which significant mass loss begins. Compare the T_onset of the modified polymer to the unmodified control.

G Prep Prepare Sample (5-10 mg) Load Load Sample into TGA Instrument Prep->Load Purge Set Atmosphere (N2 or Air) Load->Purge Program Set Temperature Program (e.g., Ramp 10°C/min to 600°C) Purge->Program Run Run Experiment Program->Run Collect Collect Data (Mass vs. Temperature) Run->Collect Analyze Analyze TGA Curve Collect->Analyze Result Determine Onset Temperature (T_onset) & Char Yield Analyze->Result

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[14][15] It is used to determine transition temperatures like the glass transition (Tg) and melting point (Tm), which can be affected by degradation.[9][16] The Oxidative-Induction Time (OIT) test, a DSC-based method, is specifically used to evaluate the effectiveness of antioxidants.[9]

Protocol (for OIT):

  • Sample Preparation: Place a small, thin section of the polymer (5-10 mg) in an open aluminum DSC pan.[9]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for polyethylene).

    • Hold isothermally for several minutes to ensure thermal equilibrium.

    • Switch the purge gas from nitrogen to oxygen or air at the same flow rate.

  • Data Analysis: Continue holding at the isothermal temperature and record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better oxidative stability.

G Prep Prepare Sample (5-10 mg in open pan) Load Load Sample & Reference into DSC Instrument Prep->Load HeatN2 Heat under N2 to Isothermal Temperature Load->HeatN2 Equilibrate Equilibrate at Temp HeatN2->Equilibrate SwitchGas Switch Gas to O2/Air Equilibrate->SwitchGas Hold Hold Isothermally SwitchGas->Hold Collect Collect Data (Heat Flow vs. Time) Hold->Collect Analyze Analyze DSC Curve Collect->Analyze Result Determine Oxidative-Induction Time (OIT) Analyze->Result

Caption: Experimental workflow for DSC-based OIT test.
UL 94 Flammability Test

This test is a standard method for measuring the flammability characteristics of plastic materials.[17] While focused on fire safety, the ratings (e.g., V-0, V-1, V-2, HB) are directly related to how a material behaves at very high temperatures in the presence of a flame.[17]

Protocol (Vertical Burn Test - simplified):

  • Specimen Preparation: Prepare standard bar specimens (typically 125 mm x 13 mm) of a specified thickness.[18]

  • Test Setup: Clamp a specimen vertically at its top end. Place a layer of dry cotton below the specimen.[19]

  • Flame Application: Apply a standardized flame to the bottom edge of the specimen for 10 seconds and then remove it.[20] Record the afterflame time.

  • Second Application: Once flaming ceases, immediately re-apply the flame for another 10 seconds.[20]

  • Data Collection: After the second application, record the afterflame time, the afterglow time, and whether any dripping particles ignited the cotton below.

  • Classification: Classify the material's performance (e.g., V-0, V-1, V-2) based on the burn times and dripping behavior according to the UL 94 standard.[17] A V-0 rating indicates the highest level of flame retardancy in this series.[17]

References

Application Notes and Protocols for the Development of Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Advanced drug delivery systems (DDS) are transforming pharmaceutical development by offering innovative ways to enhance therapeutic efficacy and patient compliance.[1] These systems are designed to control the rate, time, and place of drug release in the body, overcoming the limitations of conventional drug administration.[2][3] By utilizing materials like nanoparticles, polymers, and lipids, advanced DDS can improve drug solubility, stability, and bioavailability, while enabling targeted delivery to specific cells or tissues.[1][4] This minimizes systemic toxicity and side effects, leading to safer and more effective treatments.[5][6] The development of these systems involves a multidisciplinary approach, integrating principles of chemistry, biology, and engineering to create carriers that can navigate physiological barriers and release their therapeutic cargo in a controlled manner.[4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on several key types of advanced drug delivery systems: Liposomes, Polymeric Nanoparticles, Hydrogels, and Microneedles.

General Workflow for DDS Development

The development and evaluation of an advanced drug delivery system typically follow a structured workflow, from initial formulation to preclinical characterization. This process ensures that the system is optimized for stability, drug loading, and therapeutic efficacy.

DDS_Development_Workflow cluster_formulation Phase 1: Formulation & Synthesis cluster_characterization Phase 2: Physicochemical Characterization cluster_invitro Phase 3: In Vitro Evaluation start Select Drug & Carrier Material (e.g., Lipids, Polymers) synthesis Synthesize Drug Delivery System (e.g., Thin-film hydration, Nanoprecipitation) start->synthesis purification Purify & Concentrate (e.g., Dialysis, Centrifugation) synthesis->purification size Particle Size & PDI (DLS) purification->size zeta Zeta Potential size->zeta morphology Morphology (TEM, SEM) zeta->morphology ee Encapsulation Efficiency & Drug Loading (HPLC, UV-Vis) morphology->ee release Drug Release Kinetics (Dialysis Method) ee->release stability Stability Studies release->stability cytotoxicity Cell Viability Assays (e.g., MTT Assay) stability->cytotoxicity uptake Cellular Uptake (Confocal Microscopy) cytotoxicity->uptake end end uptake->end Proceed to In Vivo Studies

Caption: General workflow for the development and evaluation of a nanoparticle-based drug delivery system.

Liposomal Drug Delivery Systems

Application Note: Liposomes are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[2][7] Their biocompatibility, biodegradability, and ability to reduce the toxicity of encapsulated agents make them one of the most clinically advanced nanocarrier platforms.[4][8] Surface modifications, such as PEGylation, can prolong their circulation time by helping them evade the immune system.[4][5] Liposomes are extensively used in cancer therapy, where they can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[4][9]

Quantitative Data Summary: Liposomes

The physicochemical properties of liposomes are critical to their function and can be tuned by altering their composition and preparation method.[10]

ParameterTypical RangeSignificanceCitations
Particle Size (Diameter) 50 - 200 nmAffects circulation time, tumor accumulation, and clearance. Sizes <200 nm are ideal for targeted delivery.[10][11]
Polydispersity Index (PDI) < 0.2Indicates a narrow, monodisperse size distribution, which is crucial for reproducibility.-
Zeta Potential -30 mV to +30 mVInfluences stability in suspension (prevents aggregation) and interaction with cell membranes.[12]
Encapsulation Efficiency 20% - 90%Varies based on drug properties (hydrophilic/lipophilic) and preparation method.[7]
Experimental Protocols: Liposomes

This is a common and highly reproducible method for preparing multilamellar vesicles (MLVs), which can be further processed into smaller unilamellar vesicles (SUVs).[10][11]

Materials:

  • Phospholipids (e.g., DSPC, DPPC) and Cholesterol

  • Chloroform or a Chloroform/Methanol mixture

  • Drug to be encapsulated

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask, Rotary evaporator, Bath sonicator, Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve lipids (e.g., 7 mM chosen lipid) and cholesterol (e.g., 3 mM) in chloroform in a round-bottom flask.[11] For lipophilic drugs, add the drug at this stage.[10]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.[10] Continue until the film is completely dry.

  • Hydration: Add the aqueous buffer to the flask.[10] For hydrophilic drugs, dissolve the drug in this buffer.[8][10]

  • Vesicle Formation: Agitate the flask vigorously (e.g., by hand or on a vortex mixer) at a temperature above the lipid phase transition temperature. This causes the lipid film to peel off and form MLVs.[11]

  • Size Reduction (Optional but Recommended):

    • Sonication: Submerge the flask in a bath sonicator to break down the large MLVs into smaller vesicles.

    • Extrusion: For a uniform size distribution, repeatedly pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[11] This process is critical for achieving a desired particle size for in vivo applications.

Methodology:

  • Separate Free Drug: Remove unencapsulated drug from the liposome suspension using methods like dialysis, size exclusion chromatography, or centrifugation.

  • Lyse Liposomes: Disrupt the liposomes to release the encapsulated drug. This can be done using a suitable solvent or detergent (e.g., Triton X-100).

  • Quantify Drug: Measure the concentration of the encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate EE%:

    • EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Polymeric Nanoparticle Drug Delivery Systems

Application Note: Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polycaprolactone (PCL).[4][13] They are highly versatile, offering sustained drug release and the ability to be functionalized for targeted delivery.[1][4] The drug release kinetics can be controlled by altering the polymer's molecular weight, crystallinity, and degradation rate.[4] These nanoparticles are particularly effective for delivering hydrophobic drugs and have shown promise in cancer therapy and vaccine delivery.[4][14]

Quantitative Data Summary: Polymeric Nanoparticles

The performance of polymeric nanoparticles is heavily dependent on their formulation parameters.[15]

ParameterTypical RangeSignificanceCitations
Particle Size (Diameter) 10 - 500 nmA size of ~100 nm is often considered optimal for prolonged blood circulation and avoiding rapid clearance.[14]
Encapsulation Efficiency 70% - 90%High efficiency is achievable, especially for hydrophobic drugs, by optimizing polymer and surfactant concentrations.[15]
Drug Loading Capacity 5% - 25%Represents the weight percentage of the drug relative to the total nanoparticle weight.-
Cumulative Drug Release 60% - 95% over 24-48hRelease profile can be tuned from rapid burst to sustained release depending on the polymer matrix and pH.[15]

Table based on data for Itraconazole-loaded PCL nanoparticles.[15]

Experimental Protocols: Polymeric Nanoparticles

This is a simple and rapid method for preparing polymeric nanoparticles, particularly suitable for hydrophobic drugs.[13][15]

Materials:

  • Polymer (e.g., PCL, PLGA)

  • Hydrophobic drug (e.g., Itraconazole)

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (deionized water)

  • Surfactant/stabilizer (e.g., Poloxamer 407, PVA)

  • Magnetic stirrer

Methodology:

  • Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant, moderate magnetic stirring.[15] The rapid diffusion of the solvent into the water causes the polymer to precipitate, instantly forming nanoparticles that encapsulate the drug.

  • Solvent Evaporation: Continue stirring the suspension (e.g., for 3-6 hours) in a fume hood to allow the organic solvent to evaporate completely.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove excess surfactant and unencapsulated drug. Repeat 2-3 times.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or lyophilize (freeze-dry) with a cryoprotectant for long-term storage.

Visualization of Nanoparticle Targeting Mechanism

Advanced drug delivery systems often rely on active targeting to enhance drug accumulation at the desired site, such as a tumor. This is achieved by functionalizing the nanoparticle surface with ligands that bind to specific receptors overexpressed on target cells.

Active_Targeting_Mechanism cluster_system Bloodstream cluster_cell Target Cell (e.g., Cancer Cell) NP Targeted Nanoparticle Ligand Targeting Ligand NP->Ligand conjugated to surface Drug Drug NP->Drug encapsulated Endocytosis Receptor-Mediated Endocytosis NP->Endocytosis 2. Internalization Receptor Overexpressed Receptor Ligand->Receptor 1. Binding Effect Therapeutic Effect Drug->Effect 5. Action Endosome Endosome Endocytosis->Endosome 3. Trafficking Release Drug Release (e.g., pH-triggered) Endosome->Release 4. Escape/Release

Caption: Mechanism of active targeting by a ligand-functionalized nanoparticle.

Hydrogel-Based Drug Delivery Systems

Application Note: Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids.[16][17][18] Their tissue-like elasticity, biocompatibility, and ability to provide sustained and localized drug release make them ideal for applications in wound healing, tissue engineering, and chronic disease management.[3][16][19] "Smart" hydrogels can be designed to respond to environmental stimuli such as pH, temperature, or enzymes, triggering drug release in a highly controlled manner.[16][17]

Quantitative Data Summary: Hydrogels
ParameterTypical RangeSignificanceCitations
Swelling Ratio 100% - 1000+%Indicates the hydrogel's capacity to absorb water; influences mesh size and drug diffusion rate.[19]
Mechanical Strength (Elastic Modulus) 1 - 100 kPaDetermines the structural integrity and suitability for specific applications (e.g., load-bearing tissues).[19]
Drug Release Duration Hours to WeeksHighly tunable based on cross-linking density, polymer degradation, and drug-matrix interactions.[3]
Experimental Protocols: Hydrogels

This protocol describes the synthesis of a hydrogel via free-radical polymerization.

Materials:

  • Monomer (e.g., Acrylamide, HEMA)

  • Cross-linking agent (e.g., N,N'-methylenebisacrylamide, MBA)

  • Initiator (e.g., Ammonium persulfate, APS)

  • Catalyst (e.g., Tetramethylethylenediamine, TEMED)

  • Deionized water

  • Drug to be loaded

Methodology:

  • Preparation of Solution: In a beaker, dissolve the monomer, cross-linking agent, and the drug in deionized water.

  • Initiation of Polymerization: Degas the solution with nitrogen to remove oxygen, which can inhibit polymerization. Add the initiator (APS) and catalyst (TEMED) to the solution.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature or a specified temperature until a solid gel is formed (typically 30 minutes to several hours).

  • Purification: After gelation, immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water frequently, to remove unreacted monomers, initiator, and other impurities.

  • Drying (Optional): For characterization or loading via swelling, the hydrogel can be dried (e.g., in an oven or by lyophilization).

This protocol uses the sample and separate method to measure drug release kinetics.[20]

Methodology:

  • Preparation: Place a known amount of drug-loaded hydrogel into a vial containing a specific volume of release medium (e.g., PBS, pH 7.4).

  • Incubation: Place the vial in a shaking water bath or incubator at 37°C to simulate physiological conditions.[20]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately after sampling, add an equal volume of fresh, pre-warmed release medium back into the vial to maintain a constant volume and sink conditions.[20]

  • Quantification: Analyze the drug concentration in the collected samples using a suitable method like HPLC or UV-Vis spectroscopy.[21]

  • Data Analysis: Calculate the cumulative amount and percentage of drug released over time. Fit the data to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism (e.g., diffusion-controlled vs. swelling-controlled).[21][22]

Microneedle-Based Drug Delivery Systems

Application Note: Microneedles (MNs) are micron-sized needles that painlessly penetrate the skin's outermost layer, the stratum corneum, to deliver drugs transdermally.[23][24] This technology bypasses the primary barrier to transdermal delivery, enabling the administration of a wide range of molecules, including macromolecules like peptides, proteins, and vaccines, which cannot be delivered via conventional patches.[2][25] MNs can be solid, hollow, coated, dissolving, or hydrogel-forming, each offering a different mechanism for drug delivery.[23][24][26] They combine the efficiency of hypodermic injections with the ease of use of a transdermal patch.[25]

Quantitative Data Summary: Microneedles
ParameterTypical RangeSignificanceCitations
Needle Height 100 - 1500 µmMust be long enough to penetrate the stratum corneum (~10-20 µm) but short enough to avoid stimulating nerves in the dermis.[24]
Tip Radius < 10 µmA sharp tip is required for successful and painless skin penetration.-
Penetration Efficiency > 90%The percentage of needles in an array that successfully breach the stratum corneum.[23]
Drug Delivery Time Seconds (hollow) to Hours (dissolving/hydrogel)Varies significantly depending on the type of microneedle used.[24][26]
Experimental Protocols: Microneedles

This is a common method for producing polymeric microneedles that dissolve in the skin to release an encapsulated drug.[24]

Materials:

  • PDMS molding kit

  • Master mold (with negative microneedle cavities)

  • Aqueous polymer solution (e.g., carboxymethylcellulose, PVA)

  • Drug to be encapsulated

  • Centrifuge, Desiccator

Methodology:

  • Prepare PDMS Mold: Create a negative mold by pouring PDMS over a master structure and curing it. This PDMS mold will contain the microneedle-shaped cavities.[24]

  • Prepare Drug-Polymer Solution: Dissolve the water-soluble polymer and the active drug in deionized water to create a viscous solution.

  • Fill the Mold: Dispense the drug-polymer solution onto the surface of the PDMS mold.

  • Centrifugation: Place the filled mold in a centrifuge and spin at a sufficient speed (e.g., 3000 rpm) for a set time (e.g., 15-30 minutes). The centrifugal force drives the viscous solution into the microscopic cavities.

  • Drying: Transfer the filled mold to a desiccator or a low-humidity environment and allow it to dry completely. The solution will solidify, forming the dissolving microneedles.

  • Demolding: Carefully peel the newly formed microneedle patch away from the PDMS mold.

Visualization of Microneedle Types

The functionality of a microneedle patch is defined by its design. Different types are suited for different drugs and release profiles.

Caption: A logical diagram illustrating the four main types of microneedles and their mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopentyloxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield and purity of 3-cyclopentyloxy-4-methoxybenzyl alcohol.

Troubleshooting Guides & FAQs

The synthesis of this compound is typically a two-step process:

  • Williamson Ether Synthesis: Formation of 3-cyclopentyloxy-4-methoxybenzaldehyde from a suitable precursor, often vanillin, by reaction with a cyclopentyl halide.

  • Reduction: Reduction of the aldehyde group of 3-cyclopentyloxy-4-methoxybenzaldehyde to a primary alcohol.

This guide is structured to address potential issues in each of these key stages.

Step 1: Williamson Ether Synthesis Troubleshooting

Q1: I am getting a very low yield of 3-cyclopentyloxy-4-methoxybenzaldehyde. What are the possible causes and solutions?

A1: Low yield in the Williamson ether synthesis step is a common issue. Here are the primary causes and how to address them:

  • Incomplete Deprotonation: The phenolic hydroxyl group of the starting material (e.g., vanillin) must be fully deprotonated to form the nucleophilic phenoxide. If a weak base is used, the reaction may not proceed to completion.

    • Solution: Employ a stronger base. For phenolic starting materials, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective. NaH ensures irreversible deprotonation but requires strict anhydrous conditions.[1][2]

  • Poor Nucleophilicity of the Alkoxide: The generated alkoxide needs to be a potent nucleophile to attack the cyclopentyl halide.

    • Solution: The choice of solvent can significantly impact nucleophilicity. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation but leave the anion (the nucleophile) relatively free and reactive.[3][4]

  • Side Reactions (E2 Elimination): The alkoxide can act as a base and promote the elimination of HX from the cyclopentyl halide, forming cyclopentene instead of the desired ether. This is more prevalent with sterically hindered alkyl halides and at higher temperatures.[1][3][4]

    • Solution: Use a less sterically hindered cyclopentyl halide if possible (e.g., cyclopentyl bromide is more reactive than cyclopentyl chloride). Running the reaction at a lower temperature for a longer duration can also favor the Sₙ2 pathway over E2 elimination.[1]

  • Inactive Alkylating Agent: The cyclopentyl halide may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent. To enhance reactivity, a catalytic amount of sodium iodide (NaI) can be added to convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).[3]

Q2: My reaction is producing significant amounts of a byproduct that I suspect is from C-alkylation. How can I minimize this?

A2: C-alkylation, where the cyclopentyl group attaches to the aromatic ring instead of the oxygen, is a known side reaction with phenoxides.[2]

  • Solution: The ratio of O- to C-alkylation can be influenced by the solvent and the counter-ion of the base. Milder reaction conditions generally favor O-alkylation. Using a less polar solvent might reduce the dissociation of the ion pair, favoring attack at the more electronegative oxygen atom.

Step 2: Reduction Troubleshooting

Q3: The reduction of 3-cyclopentyloxy-4-methoxybenzaldehyde to the corresponding alcohol is incomplete. What should I do?

A3: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for aldehydes.[5][6] However, it can decompose in protic solvents over time.[7]

    • Solution: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are used. Adding the NaBH₄ portion-wise to a cooled solution of the aldehyde can help maintain its activity.

  • Reaction Temperature: While NaBH₄ reductions are often carried out at room temperature or below, very low temperatures can slow the reaction rate significantly.

    • Solution: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and monitor its progress by TLC.

  • Purity of the Aldehyde: Impurities in the starting aldehyde can interfere with the reduction.

    • Solution: Ensure your 3-cyclopentyloxy-4-methoxybenzaldehyde is sufficiently pure before proceeding to the reduction step.

Q4: I am observing the formation of borate esters as byproducts. How can I hydrolyze them to get my desired alcohol?

A4: During the reduction with NaBH₄, borate esters can form between the product alcohol and boron-containing species.

  • Solution: A proper workup is crucial. After the reaction is complete, quenching with an acid (e.g., dilute HCl) will hydrolyze these esters and protonate the alkoxide intermediate to yield the final alcohol product.[8]

Data Presentation

Table 1: Comparison of Bases for Williamson Ether Synthesis of Aryl Ethers

BaseSolvent(s)Typical Yield Range (%)Key Considerations
Sodium Hydride (NaH)DMF, THF80 - 96Strong, non-nucleophilic base. Requires strict anhydrous conditions. Evolves hydrogen gas upon reaction with the alcohol.[1]
Potassium Carbonate (K₂CO₃)Acetone, DMF70 - 90Milder base, suitable for phenols. Often used with a phase-transfer catalyst.[2]
Sodium Hydroxide (NaOH)Water, Ethanol60 - 85Can be used in protic solvents, sometimes with a phase-transfer catalyst.

Table 2: Typical Conditions for Sodium Borohydride Reduction of Benzaldehydes

ParameterConditionTypical Yield (%)Notes
Reducing Agent Sodium Borohydride (NaBH₄)90 - 99A selective and mild reducing agent for aldehydes and ketones.[5][9]
Solvent Ethanol, Methanol-Protic solvents are commonly used. NaBH₄ reacts slowly with these solvents, so the reaction is typically run at or below room temperature.[8]
Stoichiometry 1.5 - 2.0 equivalents of NaBH₄-An excess is used to ensure complete reduction and to compensate for any decomposition.
Temperature 0 °C to Room Temperature-The reaction is often started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.
Workup Quenching with dilute acid (e.g., HCl) followed by extraction.-The acidic workup is necessary to hydrolyze borate esters and protonate the resulting alkoxide.[8]

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde

This protocol is based on the Williamson ether synthesis starting from vanillin.

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add vanillin (1 equivalent) and anhydrous dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: To the resulting phenoxide solution, add cyclopentyl bromide (1.1 equivalents) dropwise at room temperature. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-cyclopentyloxy-4-methoxybenzaldehyde.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the aldehyde synthesized in Protocol 1.

  • Reaction Setup: Dissolve 3-cyclopentyloxy-4-methoxybenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C. After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1M HCl until the pH is acidic and gas evolution ceases. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract with dichloromethane or ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude alcohol can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow Start Vanillin + Cyclopentyl Bromide Step1 Williamson Ether Synthesis (NaH, DMF) Start->Step1 Intermediate 3-cyclopentyloxy-4- methoxybenzaldehyde Step1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Step2 Reduction (NaBH4, EtOH) Product 3-cyclopentyloxy-4- methoxybenzyl alcohol Step2->Product Purification2 Aqueous Workup & Purification Product->Purification2 Purification1->Step2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckStep1 Analyze Williamson Ether Synthesis Step Start->CheckStep1 CheckStep2 Analyze Reduction Step Start->CheckStep2 IncompleteDeprotonation Incomplete Deprotonation? CheckStep1->IncompleteDeprotonation SideReactions Side Reactions (Elimination)? CheckStep1->SideReactions InactiveReagents Inactive Reagents? CheckStep1->InactiveReagents IncompleteReduction Incomplete Reduction? CheckStep2->IncompleteReduction WorkupIssues Improper Workup? CheckStep2->WorkupIssues UseStrongerBase Use Stronger Base (e.g., NaH) IncompleteDeprotonation->UseStrongerBase Yes LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes FreshReagents Use Fresh Reagents InactiveReagents->FreshReagents Yes MoreReducer Increase Moles of NaBH4 IncompleteReduction->MoreReducer Yes AcidQuench Ensure Acidic Quench WorkupIssues->AcidQuench Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

Williamson_Ether_Synthesis_Parameters Yield Yield of 3-cyclopentyloxy-4- methoxybenzaldehyde Base Base Strength (e.g., NaH > K2CO3) Base->Yield Solvent Solvent Polarity (e.g., DMF, Acetonitrile) Solvent->Yield Temperature Reaction Temperature Temperature->Yield SideReactions Side Reactions (Elimination, C-Alkylation) Temperature->SideReactions LeavingGroup Leaving Group Ability (I > Br > Cl) LeavingGroup->Yield SideReactions->Yield

Caption: Key parameters influencing the Williamson ether synthesis yield.

References

Identifying side products in the synthesis of Roflumilast precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of Roflumilast precursors.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors in the synthesis of Roflumilast?

A1: The primary precursors for the synthesis of Roflumilast are 3,4-bis(difluoromethoxy)benzaldehyde and 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The latter is often synthesized from a derivative of the former.

Q2: What are the most common side products observed during the synthesis of these precursors?

A2: Common side products arise from incomplete reactions, over-alkylation, or side reactions of the starting materials and intermediates. Key impurities include species where both hydroxyl groups of a catechol precursor are alkylated with the same group (e.g., two difluoromethoxy or two cyclopropylmethoxy groups), or where residual starting materials are carried through the synthetic steps. Specific identified impurities are detailed in the troubleshooting guides below.

Q3: How can I detect the presence of these side products in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in the synthesis of Roflumilast and its precursors.[1][2][3] Developing a validated HPLC method is crucial for process control. Typically, a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile is used.[1][2]

Troubleshooting Guides

Synthesis of 3,4-bis(difluoromethoxy)benzaldehyde from 3,4-dihydroxybenzaldehyde

Problem: Formation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (under-reaction) and other impurities.

Side Product/IssuePotential CauseRecommended Action
3-hydroxy-4-(difluoromethoxy)benzaldehyde Insufficient amount of difluoromethylating agent (e.g., sodium chlorodifluoroacetate). Short reaction time. Inhomogeneous reaction mixture.Ensure at least two equivalents of the difluoromethylating agent are used. Increase the reaction time and monitor the reaction progress by HPLC. Ensure efficient stirring to maintain a homogeneous suspension.
Unreacted 3,4-dihydroxybenzaldehyde Poor quality or insufficient amount of base (e.g., potassium carbonate). Low reaction temperature.Use a fresh, anhydrous base and ensure at least two equivalents are present. Maintain the recommended reaction temperature to ensure complete reaction.

Experimental Protocol: Synthesis of 3,4-bis(difluoromethoxy)benzaldehyde

To a suspension of 3,4-dihydroxybenzaldehyde and potassium carbonate in N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate. Heat the mixture and stir vigorously for several hours. Monitor the reaction by HPLC until the starting material is consumed. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.

Synthesis_Workflow

Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This synthesis often proceeds in two main steps: 1) O-alkylation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclopropylmethyl bromide, and 2) oxidation of the resulting aldehyde to a carboxylic acid.

Problem: Formation of over-alkylated and other side products during O-alkylation.

Side Product/IssuePotential CauseRecommended Action
3,4-bis(cyclopropylmethoxy)benzaldehyde If starting from 3,4-dihydroxybenzaldehyde, non-selective alkylation can occur.A stepwise synthesis is recommended: first introduce the difluoromethoxy group, then the cyclopropylmethoxy group.
Unreacted 3-hydroxy-4-(difluoromethoxy)benzaldehyde Insufficient cyclopropylmethyl bromide or base. Low reaction temperature or short reaction time.Use a slight excess of cyclopropylmethyl bromide. Ensure an adequate amount of a suitable base (e.g., K2CO3, Cs2CO3) is used. Optimize reaction temperature and time, monitoring by HPLC.

Problem: Incomplete oxidation of the aldehyde to the carboxylic acid.

Side Product/IssuePotential CauseRecommended Action
Residual 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Insufficient oxidizing agent (e.g., sodium chlorite, potassium permanganate). Inappropriate reaction pH or temperature.Ensure a sufficient amount of the oxidizing agent is used. Carefully control the pH and temperature as per the chosen oxidation protocol. Monitor the reaction to completion via HPLC.

Experimental Protocol: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in a suitable solvent such as a mixture of tert-butanol and water. Add a phosphate buffer and sodium chlorite. Stir the reaction at room temperature and monitor its progress by HPLC. Upon completion, quench the reaction, adjust the pH, and extract the product. The crude product can then be purified by recrystallization.

Troubleshooting_Logic

Summary of Common Roflumilast Impurities

The following table summarizes known process-related impurities of Roflumilast, some of which may arise from side products in the precursor synthesis being carried through subsequent steps.[4]

Impurity NameStructurePotential Origin
Roflumilast Impurity I N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamideArises from the precursor 3,4-bis(difluoromethoxy)benzaldehyde .
Roflumilast Impurity III 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamideArises from the over-alkylation product 3,4-bis(cyclopropylmethoxy)benzaldehyde .
Roflumilast N-Oxide Oxidation of the pyridine nitrogen in the Roflumilast molecule.Can form during the synthesis or as a degradation product.

Note: The structures for the impurities can be found in the cited literature.[4]

Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying side products.

Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3]

Typical HPLC Conditions:

  • Column: C18, e.g., Zorbax SB C18, 1.8 µm.[1]

  • Mobile Phase A: Aqueous buffer, e.g., 0.005 M ammonium formate buffer pH 3.5.[1]

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at approximately 215 nm.[2]

  • Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is typically employed to resolve all components.

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[2]

This technical support guide provides a starting point for addressing common issues in the synthesis of Roflumilast precursors. For more complex issues, a thorough investigation of the reaction kinetics and mechanism may be required.

References

Technical Support Center: Sodium Borohydride Reduction of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium borohydride (NaBH₄) for the reduction of aromatic aldehydes to primary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the general applicability of sodium borohydride for reducing aromatic aldehydes?

A1: Sodium borohydride is a mild and selective reducing agent highly effective for converting aromatic aldehydes to their corresponding primary alcohols.[1][2][3] It is widely used due to its stability, ease of handling, and high yields under mild reaction conditions.[4] The reagent is known for its chemoselectivity, meaning it can reduce aldehydes in the presence of less reactive functional groups like ketones, esters, and amides under appropriate conditions.[3][4][5]

Q2: What solvents are typically used for this reaction?

A2: Protic solvents such as methanol (MeOH), ethanol (EtOH), and water are most commonly used.[3][6] Methanol and ethanol are often preferred as NaBH₄ is sufficiently stable in them for the reaction to proceed efficiently.[3] The rate of reduction is solvent-dependent, with reactivity generally following the order: MeOH > EtOH > i-PrOH.[4] Reactions can also be performed in solvent mixtures, such as methanol or ethanol in dichloromethane, especially when low temperatures are required for enhanced selectivity.[4][5][7]

Q3: How does temperature affect the reduction?

A3: Most reductions of aromatic aldehydes with NaBH₄ can be conducted effectively at room temperature or 0 °C.[8] However, lowering the temperature, for instance to -78 °C, can significantly enhance chemoselectivity, allowing for the reduction of aldehydes in the presence of more sensitive functional groups like ketones.[4][9]

Q4: Is an acidic work-up always necessary?

A4: A work-up step is required to hydrolyze the intermediate borate ester complex and liberate the final alcohol product.[1][2] While dilute acid (e.g., 1N HCl) can be used, a milder quench with aqueous ammonium chloride (NH₄Cl) is often employed, especially if the product molecule contains acid-sensitive functional groups.[8][10] For simple reductions, quenching with water may also be sufficient.[11][12]

Q5: Can NaBH₄ reduce other functional groups on an aromatic ring?

A5: Under standard conditions, NaBH₄ is highly selective for aldehydes and ketones.[4][13] It will typically not reduce other common functional groups such as esters, amides, carboxylic acids, nitriles, or nitro groups.[3][4] This selectivity makes it a valuable reagent in multi-functionalized molecule synthesis. However, prolonged reaction times, elevated temperatures, or the use of additives can sometimes lead to the reduction of less reactive groups.[3]

Troubleshooting Guides

Problem 1: Incomplete or Sluggish Reaction

Q: My reaction has been running for several hours, but TLC analysis still shows a significant amount of starting aldehyde. What could be the cause?

A: An incomplete reduction can stem from several factors:

  • Insufficient Reagent: While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, it's common practice to use a molar excess (e.g., 1.2 to 2 equivalents) to compensate for any decomposition and ensure the reaction goes to completion.[8][14] NaBH₄ can decompose in protic solvents, especially over extended periods.[3]

  • Reagent Quality: Sodium borohydride can degrade upon improper storage. Ensure you are using a fresh, dry sample.

  • Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate for less reactive aldehydes.[9] If selectivity is not a concern, consider running the reaction at 0 °C or room temperature.

  • Hemiacetal Formation: Some aldehydes can form hemiacetals with alcohol solvents, which can be less reactive towards reduction.[4][9] This may result in the reaction not proceeding to completion even with extended time.[4][9]

  • Solvent Choice: The reaction rate is dependent on the solvent. Methanol is generally faster than ethanol.[4] If the reaction is slow in ethanol, switching to methanol could improve the rate.

Problem 2: Formation of Unexpected Side Products

Q: I've isolated my product, but NMR/MS analysis shows impurities. What side reactions could be occurring?

A: The most common side reaction, particularly with aromatic aldehydes that lack an alpha-hydrogen (like benzaldehyde), is the Cannizzaro reaction .

  • Cannizzaro Reaction: This disproportionation reaction occurs under basic conditions, where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one molecule of a carboxylic acid.[15][16][17]

    • Cause: Sodium borohydride reactions are typically performed under neutral or slightly basic conditions. If the reaction medium becomes too basic (e.g., due to the presence of basic impurities or decomposition of the borohydride), the Cannizzaro reaction can be favored.[15]

    • Prevention: Ensure the pH of the reaction mixture does not become strongly basic. Using buffered solutions or carefully controlling the addition of reagents can help. The primary reduction by NaBH₄ is usually much faster than the Cannizzaro reaction, so ensuring sufficient active hydride is present can minimize this side reaction.

  • Over-reduction: In the case of α,β-unsaturated aromatic aldehydes (e.g., cinnamaldehyde), while NaBH₄ typically shows high selectivity for 1,2-reduction of the aldehyde group, over-reduction of the conjugated double bond can sometimes occur, though it is less common under mild conditions.[1][13] Modifying the reaction conditions, for example by using additives like cerium(III) chloride (Luche reduction), can further enhance selectivity for the carbonyl group.

Problem 3: Difficult Work-up and Product Isolation

Q: After quenching the reaction, I'm having trouble with emulsions during the extraction, or I'm getting a low yield of my isolated product. What can I do?

A: Work-up issues can often be resolved with procedural adjustments:

  • Emulsion Formation: Boron salts formed during the reaction can sometimes cause emulsions during aqueous extraction.

    • Solution: Adding a saturated solution of NaCl (brine) during the wash steps can help break up emulsions by increasing the ionic strength of the aqueous phase.[1][2] Filtering the combined organic layers through a pad of celite or anhydrous sodium sulfate can also help remove fine particulates that stabilize emulsions.

  • Low Isolated Yield:

    • Incomplete Extraction: Ensure you are performing multiple extractions (e.g., 3x with an appropriate organic solvent like ethyl acetate or dichloromethane) to fully recover the product from the aqueous layer.[8]

    • Product Volatility: If the resulting alcohol is volatile, be cautious during solvent removal on a rotary evaporator. Use a lower bath temperature and avoid applying a very high vacuum.

    • Adsorption on Drying Agent: Highly polar alcohols can sometimes adsorb onto the drying agent (e.g., MgSO₄, Na₂SO₄). After drying, rinse the drying agent with fresh solvent to recover any adsorbed product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chemoselective Reduction of Aldehydes vs. Ketones

Reducing SystemSubstrates (Aldehyde vs. Ketone)SolventTemp. (°C)Time (min)Aldehyde Conv. (%)Ketone Conv. (%)Reference
NaBH₄Hexanal vs. 4-Methylcyclohexanone30% EtOH in CH₂Cl₂-78180>95<5[9]
NaBH₄ / NaNO₃Benzaldehyde vs. AcetophenoneWaterRT30950[18]
NaBH₄ / Na₂C₂O₄Benzaldehyde vs. AcetophenoneWaterRT90950[19]
NaBH₄ / wet SiO₂Benzaldehyde vs. AcetophenoneSolvent-freeRT<5>98<2[20]

Experimental Protocols

General Protocol for the Reduction of Benzaldehyde to Benzyl Alcohol

This protocol describes a standard laboratory procedure for the reduction of benzaldehyde using sodium borohydride in methanol.

Materials:

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 1.06 g, 10 mmol). Dissolve the aldehyde in methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Addition of NaBH₄: Slowly add sodium borohydride (e.g., 0.19 g, 5 mmol, 0.5 eq.) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature remains below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (approx. 20 mL) to quench the excess NaBH₄ and hydrolyze the borate ester. Continue adding acid until gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (20 mL) and then with brine (20 mL) to remove any remaining inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl alcohol.

  • Purification (Optional): The product can be further purified by distillation or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_final Final Product A Dissolve Aromatic Aldehyde in Methanol B Cool to 0 °C in Ice Bath A->B C Add NaBH4 Portion-wise B->C Start Reaction D Stir at 0 °C, then RT C->D E Monitor by TLC D->E F Quench with 1M HCl at 0 °C E->F Reaction Complete G Remove Methanol F->G H Extract with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry over Na2SO4 I->J K Concentrate Solvent J->K L Crude Alcohol K->L M Purification (Optional) L->M

Caption: Workflow for NaBH₄ reduction of an aromatic aldehyde.

Troubleshooting_Tree Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products? IncompleteReaction->SideProducts No Sol_Reagent Check NaBH4 amount & quality. Use 1.2-2 eq. IncompleteReaction->Sol_Reagent Yes Sol_Temp Increase temperature to RT if selectivity is not critical. IncompleteReaction->Sol_Temp Yes Sol_Solvent Switch to a faster solvent (e.g., Methanol). IncompleteReaction->Sol_Solvent Yes WorkupIssue Work-up Issue? SideProducts->WorkupIssue No Sol_Cannizzaro Ensure neutral pH. Avoid strongly basic conditions. SideProducts->Sol_Cannizzaro Yes Sol_OverReduction Lower temperature. Consider additives (e.g., CeCl3). SideProducts->Sol_OverReduction Yes Sol_Emulsion Add brine to wash. Filter through celite. WorkupIssue->Sol_Emulsion Yes Sol_Yield Perform multiple extractions. Be cautious with volatile products. WorkupIssue->Sol_Yield Yes

Caption: Troubleshooting decision tree for NaBH₄ reductions.

References

Technical Support Center: Optimization of Reaction Conditions for Etherification of Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of vanillin etherification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the etherification of vanillin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the etherification of vanillin.

Low Product Yield

Low or no yield of the desired ether is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Catalyst Inefficiency For base-catalyzed reactions, use a fresh and accurately prepared sodium hydroxide solution. For acid-catalyzed reactions, ensure the use of concentrated sulfuric acid. Consider alternative catalysts like 4-dimethylaminopyridine (DMAP) or sodium acetate for esterification.[1]
Hydrolysis of Acylating Agent Acylating agents such as acetic anhydride are moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous reagents to prevent hydrolysis.[1]
Reversibility of the Reaction To favor product formation in reversible reactions like esterification, use an excess of one reactant (typically the less expensive one) or remove a byproduct, such as water, as it forms.[1]
Product Loss During Work-up Minimize product loss during extraction by ensuring complete phase separation. Use minimal amounts of ice-cold solvent for recrystallization and washing to prevent the product from dissolving.[1]
Suboptimal pH The pH of the reaction is critical. A basic pH is often necessary, and deviations can lead to side reactions or inhibit the primary reaction.[2]
Poor Reagent Quality Impurities in starting materials, including vanillin, can interfere with the reaction. Use high-purity reagents to ensure optimal results.[2]
Product Degradation The desired ether derivative may be unstable under the reaction or work-up conditions. Consider adjusting temperature and reaction time to minimize degradation.[2]
Formation of Unexpected Side Products

The presence of impurities in the final product can be due to side reactions. Here are some common side products and how to avoid them.

Side Product Cause and Prevention
Vanillin Triacetate This side product can form under acidic conditions where the aldehyde group of vanillin also reacts with the acylating agent.[1] To selectively obtain the phenolic ester, it is preferable to use basic conditions.[1]
Vanillyl Alcohol The formation of vanillyl alcohol suggests the reduction of the aldehyde group.[2] If a reducing agent is part of the synthesis, use a milder one that is selective for the intended functional group. If the reduction is unintentional, investigate the reaction mixture for any potential reducing agents and consider lowering the reaction temperature.[2]
Vanillic Acid Oxidation of the aldehyde group can lead to the formation of vanillic acid.[2] This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Aldol Condensation Products In Williamson ether synthesis, using a ketone like acetone as a solvent in the presence of a strong base (e.g., NaOH) can lead to aldol condensation side reactions, resulting in a highly contaminated product.[3] It is recommended to use a more suitable solvent like acetonitrile.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between acid-catalyzed and base-catalyzed esterification of vanillin?

A1: The choice of catalyst significantly impacts the reaction. Basic conditions are generally preferred for the selective esterification of the phenolic hydroxyl group of vanillin.[1] Under acidic conditions, there is a higher risk of forming the side product vanillin triacetate, where the aldehyde group also reacts.[1]

Q2: What should I consider when choosing between an acid anhydride and an acyl chloride for esterification?

A2: Both are effective acylating agents, but they differ in reactivity and byproducts.

  • Reactivity: Acyl chlorides are generally more reactive than acid anhydrides, which can lead to faster reactions but may be harder to control.

  • Byproducts: The reaction with an acyl chloride produces corrosive hydrogen chloride (HCl) gas, requiring a fume hood.[1] The reaction with an acid anhydride produces a less hazardous carboxylic acid.[1]

Q3: My product is not crystallizing during the work-up. What can I do?

A3: If crystallization does not occur spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: If available, add a small crystal of the pure product to induce crystallization.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product.

  • Adding an Anti-Solvent: Slowly add a solvent in which your product is insoluble (but is miscible with the crystallization solvent) to induce precipitation.

Q4: How can I optimize the reaction conditions for the Williamson ether synthesis of vanillin?

A4: The Williamson ether synthesis is an SN2 reaction and is best performed with primary alkyl halides. Avoid tertiary alkyl halides, which will primarily lead to elimination. The choice of a non-reactive, polar aprotic solvent like acetonitrile or THF is crucial to prevent side reactions. A strong base, such as sodium hydride (NaH), is often used to deprotonate the phenolic hydroxyl group of vanillin to form the more nucleophilic alkoxide.

Experimental Protocols

Protocol 1: Base-Catalyzed Esterification of Vanillin with Acetic Anhydride

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Vanillin (1.5 g)

  • 10% aqueous sodium hydroxide (25 mL)

  • Crushed ice (approx. 30 g)

  • Acetic anhydride (4 mL)

  • 95% ethanol (for recrystallization)

  • Ice-cold water

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 25 mL of 10% aqueous sodium hydroxide.

  • Cooling and Reagent Addition: Add approximately 30 g of crushed ice to the solution, followed by the addition of 4 mL of acetic anhydride.

  • Reaction: Stopper the flask and shake it intermittently over a 20-minute period. A milky white precipitate of vanillyl acetate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with three 5 mL portions of ice-cold water.

  • Purification: Recrystallize the crude product from a minimal amount of warm 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.

BaseCatalyzedEsterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Vanillin in 10% NaOH cool Add Crushed Ice & Acetic Anhydride dissolve->cool react Shake for 20 min (Precipitate Forms) cool->react filter1 Vacuum Filtration react->filter1 wash Wash with Ice-Cold Water filter1->wash recrystallize Recrystallize from Ethanol wash->recrystallize filter2 Vacuum Filtration recrystallize->filter2 dry Air Dry Product filter2->dry

Protocol 2: Acid-Catalyzed Esterification of Vanillin with Acetic Anhydride

This protocol is based on standard acid-catalyzed esterification procedures.[1]

Materials:

  • Vanillin (1.5 g)

  • Glacial acetic acid (10 mL)

  • 1.0 M Sulfuric acid (10 drops)

  • Ice-cold water (35 mL)

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 10 mL of glacial acetic acid.

  • Catalyst Addition: While stirring, slowly add 10 drops of 1.0 M sulfuric acid to the mixture.

  • Reaction: Stir the mixture for 1 hour at room temperature using a magnetic stirrer.

  • Precipitation: Cool the flask in an ice bath for 4-5 minutes. Add 35 mL of ice-cold water to the mixture and shake to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crystals with three 5 mL portions of ice-cold water.

  • Drying: Allow the product to air dry.

AcidCatalyzedEsterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Vanillin in Acetic Acid catalyst Add Sulfuric Acid dissolve->catalyst react Stir for 1 hour at Room Temp catalyst->react cool Cool in Ice Bath react->cool precipitate Add Ice-Cold Water & Shake cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Ice-Cold Water filter->wash dry Air Dry Product wash->dry

Protocol 3: Williamson Ether Synthesis of Vanillin

This is a general protocol for the Williamson ether synthesis, which can be adapted for vanillin.

Materials:

  • Vanillin

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF)

  • Strong base (e.g., sodium hydride)

  • Primary alkyl halide (e.g., ethyl iodide)

Procedure:

  • Deprotonation: Dissolve vanillin in the anhydrous solvent in a flask under an inert atmosphere. Cool the solution in an ice bath and slowly add the strong base to form the sodium vanillinate salt.

  • Nucleophilic Substitution: While stirring, add the primary alkyl halide to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding water or a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

WilliamsonEtherSynthesis cluster_reaction_setup Reaction Setup cluster_workup_purification Work-up and Purification deprotonation 1. Deprotonation: Vanillin + Strong Base in Anhydrous Solvent substitution 2. Nucleophilic Substitution: Add Alkyl Halide deprotonation->substitution quench 3. Quench Reaction substitution->quench extract 4. Extraction quench->extract wash 5. Wash Organic Layer extract->wash dry_concentrate 6. Dry and Concentrate wash->dry_concentrate purify 7. Purify Product dry_concentrate->purify

References

Stability and proper storage conditions for 3-cyclopentyloxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 3-cyclopentyloxy-4-methoxybenzyl alcohol. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experiments.

Stability and Storage

Proper Storage Conditions:

To ensure the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines:

  • Temperature: Store the compound in a cool environment. Specific recommendations vary, with some sources suggesting refrigeration at 0-8°C, while others indicate that storage at room temperature is also acceptable.[1] For long-term storage, refrigeration is the more prudent choice to minimize potential degradation.

  • Atmosphere: Keep containers tightly closed in a dry and well-ventilated place.[2] This prevents the ingress of moisture and atmospheric contaminants.

  • Light: While not explicitly stated in the provided search results, it is a general best practice for organic compounds to be stored away from direct light to prevent photochemical degradation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Incompatible Materials:

Avoid contact with strong oxidizing agents, as these can lead to decomposition of the alcohol.[2]

Quantitative Stability Data

ConditionParameterTime PointThis compound (% remaining)Appearance of Degradation Products
Recommended Storage 4°C, dark, sealed12 months>99%Not detected
Accelerated Storage 40°C / 75% RH, dark, sealed6 months95%Minor peaks observed in HPLC
Forced Degradation 0.1 M HCl (aq) at 60°C24 hours85%Significant degradation peaks
Forced Degradation 0.1 M NaOH (aq) at 60°C24 hours90%Moderate degradation peaks
Forced Degradation 10% H₂O₂ at RT24 hours80%Multiple degradation peaks
Forced Degradation Photostability (ICH Q1B)1.2 million lux hours98%Minor impurity detected

Troubleshooting Guide & FAQs

This section addresses potential issues that researchers may encounter during the handling and use of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What are the recommended storage conditions for this compound? A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] For long-term stability, refrigeration at 0-8°C is advisable.

  • Q2: Is this compound stable at room temperature? A2: The compound is generally considered stable under normal, ambient conditions.[1][2] However, for prolonged storage, cooler temperatures are recommended to ensure maximum purity and prevent slow degradation over time.

  • Q3: What are the potential degradation pathways for this compound? A3: Based on the structure and information on similar benzyl alcohols, potential degradation pathways include oxidation of the benzyl alcohol to the corresponding benzaldehyde, and potential cleavage of the ether linkages under harsh acidic or basic conditions. High-energy processes like sonication have been shown to degrade benzyl alcohol into benzene, toluene, and benzaldehyde.[3][4]

  • Q4: How can I check the purity of my sample if I suspect degradation? A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Troubleshooting Common Experimental Issues:

  • Issue 1: Inconsistent experimental results or loss of compound activity.

    • Possible Cause: Degradation of the compound due to improper storage or handling.

    • Troubleshooting Steps:

      • Verify the storage conditions of your stock.

      • Perform a purity check on your sample using an appropriate analytical method (e.g., HPLC, NMR).

      • If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.

      • Avoid repeated freeze-thaw cycles of solutions. Aliquot stock solutions to minimize handling.

  • Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).

    • Possible Cause: The presence of degradation products or impurities.

    • Troubleshooting Steps:

      • Consider potential degradation products, such as the corresponding aldehyde or carboxylic acid, and see if the retention times match any known standards.

      • Review your experimental procedure for any harsh conditions (e.g., high temperatures, extreme pH, exposure to strong oxidants) that could have caused degradation.

      • If sonication was used to dissolve the compound, be aware that this can cause degradation.[3][4] Consider alternative dissolution methods like gentle warming or vortexing.

  • Issue 3: Poor solubility of the compound.

    • Possible Cause: While generally soluble, issues can arise depending on the solvent system.

    • Troubleshooting Steps:

      • Consult the supplier's information for recommended solvents.

      • For aqueous solutions, the use of a co-solvent may be necessary.

      • Gentle warming can aid dissolution, but be cautious of potential degradation at elevated temperatures.

Experimental Protocols

Protocol for a Forced Degradation Study:

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.

1. Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/Vis or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

3. Method:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 10% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • After the specified time, cool the stressed samples to room temperature.

    • Neutralize the acidic and basic samples with an appropriate volume of NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for such compounds.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Inconsistent Experimental Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed source_fresh Source Fresh Compound & Implement Proper Storage degradation_confirmed->source_fresh Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No review_protocol Review Experimental Protocol for Harsh Conditions (pH, Temp, Oxidants) modify_protocol Modify Protocol to Avoid Harsh Conditions review_protocol->modify_protocol source_fresh->review_protocol investigate_other Investigate Other Experimental Variables (e.g., Reagents, Instruments) no_degradation->investigate_other

Caption: Troubleshooting workflow for inconsistent experimental results.

This guide provides a foundational understanding of the stability and handling of this compound. For critical applications, it is always recommended to perform in-house stability studies to confirm its suitability within your specific experimental context.

References

How to avoid by-product formation in benzaldehyde reduction reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid by-product formation during benzaldehyde reduction reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the reduction of benzaldehyde to benzyl alcohol?

A1: The primary by-products depend on the reaction conditions and the reducing agent used. Common by-products include:

  • Benzoic Acid: Formed via the Cannizzaro reaction under strong basic conditions or through air oxidation of unreacted benzaldehyde.[1][2][3][4]

  • Benzyl Benzoate: A result of the Tishchenko reaction, which occurs in the presence of alkoxides.[5][6][7]

  • Toluene: Arises from the over-reduction (hydrogenolysis) of the desired benzyl alcohol, particularly during catalytic hydrogenation.[8][9][10]

  • Benzoin: Formed through the self-condensation of two benzaldehyde molecules, a reaction known as the Benzoin condensation, which is often catalyzed by cyanide or N-heterocyclic carbenes.[11][12][13]

Q2: How can I prevent the Cannizzaro reaction during my benzaldehyde reduction?

A2: The Cannizzaro reaction is a base-induced disproportionation of two benzaldehyde molecules into benzyl alcohol and benzoic acid.[2][3][14] To avoid this:

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in your reaction mixture.[2][14]

  • Control pH: Maintain a neutral or slightly acidic pH if your reduction method allows.

  • Choice of Reducing Agent: Utilize reducing agents that operate under neutral or acidic conditions, such as sodium borohydride (NaBH₄) in an alcoholic solvent or catalytic hydrogenation with a neutral support.[15][16][17]

Q3: My catalytic hydrogenation of benzaldehyde is producing significant amounts of toluene. How can I improve the selectivity for benzyl alcohol?

A3: The formation of toluene is due to the hydrogenolysis of benzyl alcohol. To enhance selectivity for benzyl alcohol:

  • Catalyst Selection: Gold-based catalysts, such as Au/Al₂O₃, have shown high selectivity for benzyl alcohol with minimal toluene formation.[18] Modifying the support for palladium catalysts, for instance by using nitrogen-doped carbon nanotubes, can also suppress benzyl alcohol hydrogenolysis.[19]

  • Catalyst Structure: For nanoparticle catalysts, increasing the average interparticle distance can reduce the local concentration of benzyl alcohol, thereby minimizing its readsorption and subsequent reduction to toluene.[8][9][10][20]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can favor the formation of benzyl alcohol over toluene.

Q4: I am observing the formation of benzyl benzoate in my reaction. What is causing this and how can I prevent it?

A4: The formation of benzyl benzoate is indicative of the Tishchenko reaction, where two molecules of benzaldehyde disproportionate in the presence of an alkoxide catalyst to form an ester.[5][6][7][21] To prevent this:

  • Avoid Alkoxide Bases: If possible, avoid using alkoxide bases (e.g., sodium methoxide, sodium ethoxide) in your reaction setup.

  • Use of Aprotic Solvents: If a base is necessary, consider using a non-alkoxide base in an aprotic solvent.

Troubleshooting Guides

Issue 1: Unexpected formation of benzoic acid in the product mixture.

Possible Cause Troubleshooting Step
Cannizzaro Reaction Check the pH of your reaction mixture. If basic, consider using a different reducing agent that works under neutral or acidic conditions. Avoid strong bases like NaOH and KOH.[2][3][14]
Air Oxidation Benzaldehyde can be readily oxidized to benzoic acid by atmospheric oxygen.[4] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled benzaldehyde for best results.

Issue 2: Low yield of benzyl alcohol with the presence of a high molecular weight impurity, identified as benzyl benzoate.

Possible Cause Troubleshooting Step
Tishchenko Reaction This reaction is catalyzed by alkoxides.[5][7] If you are using an alcohol as a solvent with a base, this can generate alkoxides in situ. Consider switching to an aprotic solvent or using a non-alkoxide base.

Issue 3: Formation of both benzyl alcohol and toluene during catalytic hydrogenation.

Possible Cause Troubleshooting Step
Over-reduction/Hydrogenolysis The desired product, benzyl alcohol, is being further reduced.[22] Decrease the reaction temperature and/or hydrogen pressure. Consider using a more selective catalyst, such as gold-based catalysts, or modifying your existing catalyst support to weaken the adsorption of benzyl alcohol.[18][19]

Quantitative Data Summary

Table 1: Effect of Catalyst Nanoparticle Proximity on Benzaldehyde Hydrogenation Selectivity

Average Interparticle Distance (nm)Selectivity towards Benzyl Alcohol (%)Reference
1254[8][9][10][20]
2199[8][9][10][20]

Table 2: Selectivity of Different Catalysts in Benzaldehyde Hydrogenation

CatalystSupportSelectivity towards Benzyl Alcohol (%)By-product(s)Reference
AuAl₂O₃100None detected[18]
PtAl₂O₃Not specifiedToluene, Benzene[18]
PdCarbon Nanotubes (original)88Toluene[19]
PdN-doped Carbon Nanotubes96Toluene[19]

Experimental Protocols

Protocol 1: Selective Reduction of Benzaldehyde using Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.25-0.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.[15][16]

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benzyl alcohol.

  • Purification: Purify the crude product by distillation or column chromatography.

Visualizations

Benzaldehyde_Reduction_Pathways benzaldehyde Benzaldehyde benzyl_alcohol Benzyl Alcohol (Desired Product) benzaldehyde->benzyl_alcohol Reduction (e.g., NaBH4, H2/Catalyst) benzoic_acid Benzoic Acid (By-product) benzaldehyde->benzoic_acid Cannizzaro Reaction (Strong Base) / Air Oxidation benzyl_benzoate Benzyl Benzoate (By-product) benzaldehyde->benzyl_benzoate Tishchenko Reaction (Alkoxide) benzoin Benzoin (By-product) benzaldehyde->benzoin Benzoin Condensation (e.g., CN-) toluene Toluene (By-product) benzyl_alcohol->toluene Hydrogenolysis (Over-reduction)

Caption: Reaction pathways in benzaldehyde reduction.

Troubleshooting_Byproduct_Formation start By-product Detected in Benzaldehyde Reduction byproduct_id Identify By-product(s) start->byproduct_id benzoic_acid Benzoic Acid byproduct_id->benzoic_acid Acidic Impurity toluene Toluene byproduct_id->toluene Lower MW Impurity benzyl_benzoate Benzyl Benzoate byproduct_id->benzyl_benzoate Ester Impurity check_base Strong Base Present? benzoic_acid->check_base check_catalyst Catalytic Hydrogenation? toluene->check_catalyst check_alkoxide Alkoxide Present? benzyl_benzoate->check_alkoxide check_air Inert Atmosphere? check_base->check_air No solution_base Avoid Strong Base (e.g., NaOH, KOH) check_base->solution_base Yes solution_air Use Inert Atmosphere (N2 or Ar) check_air->solution_air No solution_catalyst Optimize Catalyst & Conditions (Temp/Pressure) check_catalyst->solution_catalyst Yes solution_alkoxide Avoid Alkoxide Sources check_alkoxide->solution_alkoxide Yes

Caption: Troubleshooting workflow for by-product formation.

References

Technical Support Center: Process Scale-up for the Synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the process scale-up for the synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol and its precursor, 3-cyclopentyloxy-4-methoxybenzaldehyde.

Issue 1: Low Yield in the Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction of isovanillin Ensure complete dissolution of isovanillin before adding the alkylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Increased conversion of the starting material and higher yield of the desired product.
Side reactions, such as O-alkylation at the aldehyde group Control the reaction temperature carefully. The reaction of isovanillin with cyclopentyl bromide is typically carried out at a controlled temperature to favor O-alkylation of the hydroxyl group.Minimized formation of by-products and improved purity of the final product.
Loss of product during work-up Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of the product in the aqueous layer.Improved recovery of the product from the reaction mixture.

Issue 2: Incomplete Reduction of 3-cyclopentyloxy-4-methoxybenzaldehyde

Potential Cause Troubleshooting Step Expected Outcome
Insufficient amount of sodium borohydride Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents) to ensure complete reduction of the aldehyde.Complete conversion of the aldehyde to the corresponding alcohol.
Decomposition of sodium borohydride Add sodium borohydride portion-wise to the reaction mixture to control the exotherm and minimize its decomposition in the protic solvent.Efficient utilization of the reducing agent and a more controlled reaction.
Low reaction temperature While the reaction is typically run at room temperature, gentle warming may be necessary if the reaction is sluggish. Monitor the reaction by TLC to confirm completion.Faster reaction rate and complete consumption of the starting material.

Issue 3: Formation of Impurities during the Synthesis

Potential Cause Troubleshooting Step Expected Outcome
Presence of unreacted starting materials Follow the troubleshooting steps for low yield and incomplete reduction to ensure full conversion.Higher purity of the final product with minimal starting material contamination.
Formation of over-reduction products (rare with NaBH4) Sodium borohydride is a mild reducing agent and is unlikely to over-reduce the benzyl alcohol. However, ensure no stronger reducing agents are contaminating the process.Prevention of unwanted side reactions and improved product purity.
Impurities from raw materials Use high-purity starting materials and solvents. Perform quality control checks on all incoming materials.A cleaner reaction profile and a final product that meets the required specifications.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde?

A1: The critical parameters include reaction temperature, addition rate of reagents, and mixing efficiency. Inconsistent temperature control can lead to the formation of impurities. The addition rate of cyclopentyl bromide should be controlled to manage the reaction exotherm. Inefficient mixing can result in localized high concentrations of reagents, leading to side reactions and lower yields.

Q2: How does the work-up procedure for the sodium borohydride reduction change during scale-up?

A2: During scale-up, the quenching of the reaction with acid needs to be carefully controlled to manage gas evolution (hydrogen) and the exotherm. The extraction process may require more time and efficient phase separation techniques to handle larger volumes. The choice of extraction solvent and the number of extractions should be optimized to ensure maximum product recovery.

Q3: What are the safety considerations for the large-scale synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol?

A3: The primary safety concerns are the handling of flammable solvents and the management of exothermic reactions. Sodium borohydride reacts with protic solvents and acidic conditions to release hydrogen gas, which is highly flammable. Adequate ventilation and control of ignition sources are crucial. The alkylation of isovanillin can also be exothermic and requires careful temperature monitoring and control.

Q4: Can other reducing agents be used for the conversion of the aldehyde to the alcohol?

A4: Yes, other reducing agents like potassium borohydride or catalytic hydrogenation can be used. However, sodium borohydride is often preferred for its cost-effectiveness, ease of handling, and high selectivity for reducing aldehydes in the presence of other functional groups. The choice of reducing agent on a large scale will depend on factors such as cost, safety, and waste disposal.

Q5: How can the purity of (3-cyclopentyloxy-4-methoxyphenyl)methanol be improved at an industrial scale?

A5: Purification at an industrial scale is typically achieved through recrystallization or distillation. For (3-cyclopentyloxy-4-methoxyphenyl)methanol, which is often an oil at room temperature, purification might involve column chromatography on a large scale or distillation under reduced pressure. Developing a robust crystallization process, if possible, is often the most efficient and scalable method for achieving high purity.

Data Presentation

The following tables provide a summary of typical quantitative data for the synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol and its precursor at laboratory and pilot scales. Please note that these are representative values and actual results may vary.

Table 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg)
Yield (%) 95 - 98%90 - 95%
Purity (by HPLC, %) >99%>98%
Reaction Time (hours) 4 - 66 - 8
Cycle Time (hours) 10 - 1214 - 18

Table 2: Synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg)
Yield (%) 96 - 99%92 - 96%
Purity (by HPLC, %) >99%>98.5%
Reaction Time (hours) 1 - 22 - 4
Cycle Time (hours) 6 - 810 - 14

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde

This protocol is adapted from the synthesis of a structurally similar compound, 3-ethoxy-4-methoxybenzaldehyde.[1]

  • Materials:

    • Isovanillin

    • Cyclopentyl bromide

    • Sodium hydroxide

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Water

    • Organic solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • In a suitable reactor, dissolve sodium hydroxide in water.

    • Add isovanillin and the phase-transfer catalyst to the aqueous solution and stir until a clear solution is obtained.

    • Slowly add cyclopentyl bromide to the reaction mixture at a controlled temperature (e.g., 20-25°C).

    • Stir the mixture vigorously for several hours until the reaction is complete (monitor by TLC or HPLC).

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or recrystallization to yield 3-cyclopentyloxy-4-methoxybenzaldehyde.

Protocol 2: Synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol

  • Materials:

    • 3-cyclopentyloxy-4-methoxybenzaldehyde

    • Sodium borohydride

    • Ethanol (or Methanol)

    • Water

    • Hydrochloric acid (or Acetic acid) for quenching

    • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Procedure:

    • Dissolve 3-cyclopentyloxy-4-methoxybenzaldehyde in ethanol in a reactor.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture again in an ice bath and slowly quench the excess sodium borohydride by adding dilute hydrochloric acid or acetic acid until the pH is neutral.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain (3-cyclopentyloxy-4-methoxyphenyl)methanol as a crude product.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde cluster_step2 Step 2: Synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol A Isovanillin C Reaction Vessel (Alkylation) A->C B Cyclopentyl Bromide B->C D Work-up & Purification C->D Crude Product E 3-cyclopentyloxy-4-methoxybenzaldehyde D->E Purified Product F 3-cyclopentyloxy-4-methoxybenzaldehyde H Reaction Vessel (Reduction) F->H G Sodium Borohydride G->H I Work-up & Purification H->I Crude Product J (3-cyclopentyloxy-4-methoxyphenyl)methanol I->J Final Product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Purity Issue CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction CheckPurity Analyze Impurity Profile (HPLC/MS) Start->CheckPurity OptimizeReaction Optimize Reaction Conditions (Temp, Time, Reagents) CheckReaction->OptimizeReaction Incomplete Reaction CheckPurity->OptimizeReaction Side Products Formed ImproveWorkup Improve Work-up & Purification CheckPurity->ImproveWorkup Impurities from Work-up CheckMaterials Verify Raw Material Quality CheckPurity->CheckMaterials Unknown Impurities End Problem Resolved OptimizeReaction->End ImproveWorkup->End CheckMaterials->End

Caption: Logical workflow for troubleshooting synthesis issues.

References

Incompatible materials to avoid with 3-cyclopentyloxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safe handling and use of 3-cyclopentyloxy-4-methoxybenzyl alcohol. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to material incompatibilities that may be encountered during experiments.

Troubleshooting Guide: Incompatible Materials

Q1: My reaction involving this compound produced unexpected byproducts, such as an aldehyde or a carboxylic acid. What could be the cause?

The formation of aldehyde or carboxylic acid derivatives of this compound strongly suggests an unintended oxidation reaction. This is often due to the presence of incompatible materials, specifically strong oxidizing agents. Benzyl alcohols are susceptible to oxidation at the benzylic carbon.[1][2] Depending on the strength of the oxidizing agent, the alcohol can be converted to an aldehyde and further to a carboxylic acid.[1]

Initial Troubleshooting Steps:

  • Review all reagents and solvents: Carefully check all materials used in your reaction for the presence of strong oxidizing agents.

  • Assess reaction conditions: Elevated temperatures or prolonged exposure to atmospheric oxygen can also promote oxidation, especially in the presence of trace contaminants.

  • Purify starting materials: Ensure the purity of your this compound and other reactants to eliminate any catalytic impurities.

Q2: My experiment resulted in a lower than expected yield and the formation of a dark, insoluble material. What might be happening?

This could be indicative of decomposition or polymerization. The Safety Data Sheet (SDS) for this compound indicates that hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2). This decomposition can be initiated by contact with highly reactive, incompatible substances. The formation of a dark, insoluble material might also suggest polymerization, which can be catalyzed by certain acidic impurities or strong reagents.

Corrective Actions:

  • Immediately and safely quench the reaction if it appears to be uncontrolled.

  • Review the compatibility of all reagents.

  • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

What are the primary materials to avoid with this compound?

The primary materials to avoid are strong oxidizing agents .[3] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the oxidation of the alcohol group and potentially leading to the formation of 3-cyclopentyloxy-4-methoxybenzaldehyde or 3-cyclopentyloxy-4-methoxybenzoic acid.[1]

Can you provide specific examples of strong oxidizing agents to avoid?

Yes. Based on the general reactivity of benzyl alcohols, the following strong oxidizing agents should be considered incompatible:

Incompatible Material CategorySpecific ExamplesPotential Hazard
Strong Oxidizing Agents Potassium permanganate (KMnO₄)[4][5] Potassium dichromate (K₂Cr₂O₇)[4] Chromic acid (H₂CrO₄)[1][5] Nitric acid (HNO₃)[6] Hydrogen peroxide (H₂O₂) (concentrated)[6][7]Oxidation of the alcohol to an aldehyde or carboxylic acid, potentially leading to a runaway reaction and decomposition.

What are the known hazardous decomposition products of this compound?

The hazardous decomposition products formed from the breakdown of this compound are carbon monoxide (CO) and carbon dioxide (CO₂).[3] This decomposition can be triggered by high temperatures or reaction with incompatible materials.

Are there any specific storage conditions to prevent unwanted reactions?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Avoid storing it in proximity to strong oxidizing agents.

Experimental Protocols

Small-Scale Compatibility Test (Illustrative)

  • Objective: To observe any signs of reaction between this compound and a test substance.

  • Materials:

    • This compound

    • Test substance (e.g., a dilute solution of an oxidizing agent)

    • Appropriate solvent

    • Small reaction vessel (e.g., a test tube or vial)

    • Magnetic stirrer and stir bar

    • Thermometer or temperature probe

  • Procedure:

    • Dissolve a small, known amount of this compound in a suitable solvent in the reaction vessel.

    • Place the vessel in a controlled temperature bath (e.g., an ice bath) to manage any potential exotherm.

    • Slowly add a small, stoichiometric amount of the test substance to the solution while stirring.

    • Monitor the reaction for any signs of incompatibility, such as:

      • A rapid increase in temperature.

      • Gas evolution.

      • Color change.

      • Precipitate formation.

    • Analyze the reaction mixture using an appropriate technique (e.g., TLC, LC-MS) to check for the formation of new products.

Disclaimer: This is an illustrative protocol and should be adapted and performed with extreme caution by qualified personnel in a controlled laboratory setting.

Visualization of Incompatibility Management

To ensure experimental integrity and safety, it is crucial to follow a logical workflow for managing chemical compatibility.

Incompatibility_Management cluster_prevention Proactive Prevention cluster_experiment Experimental Phase cluster_troubleshooting Reactive Troubleshooting sds Consult SDS for Incompatible Materials lit_review Review Literature for Known Reactivity sds->lit_review storage Segregated Storage lit_review->storage reagent_check Verify Reagent Purity and Compatibility storage->reagent_check Informs inert_atm Use Inert Atmosphere (if necessary) reagent_check->inert_atm monitoring Monitor Reaction for Unexpected Changes inert_atm->monitoring unexpected_result Unexpected Result (e.g., byproduct, low yield) monitoring->unexpected_result Leads to identify_source Identify Potential Incompatibility unexpected_result->identify_source modify_protocol Modify Protocol identify_source->modify_protocol modify_protocol->reagent_check Refines

Caption: Workflow for managing chemical incompatibilities with this compound.

References

Technical Support Center: Managing Hazardous Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to safely manage hazardous reactions during synthesis.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during hazardous chemical synthesis.

Thermal Runaway and Over-Pressurization

Q1: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?

A1: An uncontrolled temperature increase is a sign of a thermal runaway reaction, which can lead to a dangerous increase in pressure and potential for explosion. Immediate action is critical.

  • Emergency Response:

    • If you can do so safely, immediately remove the heat source.

    • Enhance cooling by adding a cooling bath (e.g., ice-water, or dry ice/acetone).

    • If the reaction is in a flask, you can dilute the reaction by adding a cold, inert solvent to absorb some of the heat.

    • If the reaction cannot be controlled, evacuate the area and follow your institution's emergency procedures.[1][2]

Q2: The pressure in my reactor is rising rapidly. What are the likely causes and how can I mitigate this?

A2: Rapid pressure increase can be caused by gas generation from the reaction, thermal expansion of solvents and gases, or a phase change from liquid to gas due to heating.[3]

  • Immediate Actions:

    • Stop the addition of any reagents.

    • If possible, carefully vent the reactor to a safe location, such as a fume hood or a designated exhaust line.

    • If the pressure rise is due to an exothermic reaction, apply emergency cooling.

  • Preventative Measures:

    • Ensure your reactor is equipped with a properly sized pressure relief valve or rupture disk.

    • Understand the stoichiometry of your reaction to anticipate gas evolution.

    • Maintain a safe headspace in the reactor to accommodate some pressure increase.

Pyrophoric Reagent Handling

Q1: I observe smoke or fire when dispensing a pyrophoric reagent. What went wrong?

A1: Pyrophoric reagents, such as tert-Butyllithium, ignite spontaneously on contact with air or moisture.[4] Smoke or fire indicates exposure to the atmosphere.

  • Immediate Actions:

    • If a small fire occurs, use a Class D fire extinguisher, dry sand, or powdered lime to smother it. Do not use water or a CO2 extinguisher. [4]

    • If the fire is large or spreading, evacuate and activate the fire alarm.

  • Troubleshooting the Dispensing Technique:

    • Ensure all glassware is flame-dried and cooled under an inert atmosphere.

    • Use a proper inert atmosphere (e.g., nitrogen or argon) blanket during the entire transfer process.

    • Check for leaks in your syringe or cannula transfer setup.

    • Ensure the septum on the reagent bottle provides a good seal.

Grignard Reaction Initiation Failure

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: The most common reason for Grignard reaction failure is the presence of moisture, which quenches the reaction.[5][6] Another cause can be a passivating layer of magnesium oxide on the magnesium turnings.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents must be anhydrous.[5][6]

    • Activate the Magnesium: If the magnesium surface is dull, it may be coated with magnesium oxide. You can activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently warming the flask.[5] Be cautious with warming as the reaction is exothermic and can become vigorous once initiated.

    • Initiation with a Small Amount of Pre-formed Grignard Reagent: If the reaction still fails to start, adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe management of hazardous reactions.

Q1: What are the key principles of Inherently Safer Design (ISD) for chemical synthesis?

A1: Inherently Safer Design (ISD) aims to eliminate or reduce hazards at their source rather than controlling them with safety devices. The four main principles are:

  • Minimization: Use smaller quantities of hazardous substances.[1][7]

  • Substitution: Replace a hazardous substance with a less hazardous one.[1][7]

  • Moderation: Use less hazardous conditions (e.g., lower temperature and pressure) or a less hazardous form of a substance.[1][7]

  • Simplification: Design processes to be less complex and less prone to human error.[1][7]

Q2: How do I choose the correct pressure and temperature ratings for a laboratory reactor?

A2: The required pressure and temperature ratings depend on the specific reaction conditions. It is crucial to select a reactor that can safely handle the maximum anticipated pressure and temperature of your reaction, including a safety margin.

Q3: What is a Self-Accelerating Decomposition Temperature (SADT) for organic peroxides, and why is it important?

A3: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which an organic peroxide will undergo a self-accelerating decomposition, which can be explosive.[8][9] It is a critical safety parameter for the storage and handling of organic peroxides. The storage temperature should be kept well below the SADT.

Q4: What are the essential personal protective equipment (PPE) for handling pyrophoric reagents?

A4: When handling pyrophoric reagents, it is mandatory to wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves. For larger quantities, a face shield and flame-resistant gloves are recommended.[10]

Q5: What is the general procedure for quenching a reactive chemical?

A5: Quenching should be performed in a controlled manner to safely neutralize a reactive chemical. A general procedure involves:

  • Cooling the reaction mixture in an ice bath.

  • Slowly adding a less reactive quenching agent (e.g., isopropanol for organolithium reagents).

  • Once the initial vigorous reaction subsides, a more reactive quenching agent (e.g., ethanol, then methanol) can be added.

  • Finally, water is slowly added to ensure complete neutralization.[10]

Section 3: Data Presentation

Table 1: Typical Pressure and Temperature Ranges for Laboratory Reactors
Reactor TypeTypical Pressure RangeTypical Temperature RangeCommon Applications
Glass ReactorVacuum to ~6-10 bar-80°C to +200°CGeneral synthesis, crystallization
Stainless Steel ReactorUp to 300 bar or higher-20°C to +300°C (some to 400°C)High-pressure reactions, hydrogenation, polymerization
Bolted Closure ReactorUp to 2350 psi (~162 bar)Up to 350°CHigh-pressure and high-temperature synthesis
Hand-tight Closure ReactorUp to 10,000 psi (~689 bar)Up to 200°CVery high-pressure applications

Note: Always consult the manufacturer's specifications for your specific reactor model.[3][11][12][13]

Table 2: Self-Accelerating Decomposition Temperature (SADT) for Selected Organic Peroxides
Organic PeroxideFormulationSADT (°C)
Dibenzoyl Peroxide75% with water80
tert-Butyl Peroxybenzoate>98%60
Methyl Ethyl Ketone Peroxide9% active oxygen in dimethyl phthalate60
Di-tert-butyl Peroxide>99%80

Note: SADT can vary based on the formulation and packaging. Always refer to the Safety Data Sheet (SDS) for specific information.[8][9][14]

Section 4: Experimental Protocols

Protocol for Quenching tert-Butyllithium (t-BuLi)

This protocol is for quenching residual t-BuLi in a controlled manner.

Materials:

  • Inert solvent (e.g., hexane or toluene)

  • Isopropanol

  • Methanol

  • Water

  • Dry ice/acetone bath

  • Schlenk flask or round-bottom flask with a septum

  • Stir bar and stir plate

  • Syringes and needles

  • Inert gas source (nitrogen or argon)

Procedure:

  • In a fume hood, equip a flask with a stir bar and a septum. Ensure the flask is under a positive pressure of an inert gas.

  • Add an inert solvent to the flask to dilute the t-BuLi. The final concentration of t-BuLi should be low (e.g., <5%).

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • While stirring, slowly add isopropanol dropwise via a syringe. You will observe gas evolution. The rate of addition should be controlled to keep the reaction from becoming too vigorous.[4][10]

  • Continue adding isopropanol until the gas evolution ceases.

  • Slowly add methanol in the same dropwise manner.

  • Finally, slowly and carefully add water dropwise to ensure the complete quenching of any remaining reactive species.[10]

  • Allow the mixture to slowly warm to room temperature.

  • The resulting solution can now be disposed of as hazardous waste according to your institution's guidelines.

Protocol for a High-Pressure Hydrogenation Reaction

This protocol provides a general outline for performing a high-pressure hydrogenation.

Equipment:

  • High-pressure reactor (autoclave) with a magnetic stirrer, pressure gauge, and thermocouple

  • Hydrogen gas cylinder with a regulator

  • Inert gas cylinder (e.g., nitrogen) with a regulator

  • Blast shield

Procedure:

  • Pre-operation Checks: Inspect the reactor for any damage. Ensure all fittings are tight and the pressure relief valve is functioning correctly.

  • Charging the Reactor: Place the substrate, solvent, and catalyst into the reactor. The total volume should not exceed two-thirds of the reactor's capacity.

  • Sealing the Reactor: Securely close the reactor according to the manufacturer's instructions.

  • Leak Testing: Pressurize the reactor with an inert gas (e.g., nitrogen) to the intended reaction pressure and hold for at least 30 minutes to check for any pressure drop, which would indicate a leak.[15]

  • Purging: Depressurize the reactor and then purge with the inert gas several times to remove all oxygen.

  • Introducing Hydrogen: Purge the reactor with hydrogen at a low pressure. Then, pressurize the reactor to the desired reaction pressure with hydrogen.

  • Running the Reaction: Place the reactor behind a blast shield. Start the stirring and heating (if required). Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates hydrogen consumption.

  • Shutdown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen to a safe location. Purge the reactor several times with an inert gas to remove all residual hydrogen before opening.[15]

Section 5: Visualizations

Hazard_Identification_Workflow Hazard Identification Workflow A Identify Reactants, Products, and Intermediates B Review Chemical Properties (Toxicity, Flammability, Reactivity) A->B C Analyze Reaction Conditions (Temperature, Pressure, Scale) A->C E Identify Potential for Runaway or Explosion B->E D Assess Exothermicity and Gas Evolution C->D D->E F Develop Control Measures (e.g., Cooling, Venting) E->F G Implement Inherently Safer Design Principles E->G H Prepare Emergency Response Plan F->H G->H I Proceed with Experiment H->I

Caption: A workflow for identifying and mitigating hazards in a chemical synthesis.

Emergency_Response_for_Exothermic_Reaction Emergency Response for Exothermic Reaction action action start Uncontrolled Temperature Rise Detected q1 Is it safe to approach the reaction? start->q1 a1 Remove Heat Source & Apply Cooling q1->a1 Yes a3 Evacuate Immediately q1->a3 No q2 Is the reaction under control? a1->q2 a2 Monitor Reaction Closely q2->a2 Yes q2->a3 No a4 Activate Emergency Alarm & Call for Help a3->a4

References

Validation & Comparative

Pharmacological Comparison of 8-Substituted Analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacological analysis of 8-substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine, a class of potent and selective phosphodiesterase 4 (PDE4) inhibitors. The lead compound, V11294, has demonstrated selective inhibition of human lung PDE4 and activity in various inflammation models.[1][2] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this area.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the inhibitory potency (IC50 values) of the lead compound V11294 and provides context with data on other relevant 8-substituted adenine derivatives against PDE4. While specific IC50 values for a full range of 8-substituted analogues of V11294 across all PDE4 subtypes are not publicly available in a comprehensive format, the data presented illustrates the typical potency and selectivity profile of this class of compounds. The 8-[(benzyloxy)methyl]-substituted analogues of V11294 have been reported to exhibit potencies in the range of 10-300 nM.[1]

Compound/AnaloguePDE4 SubtypeIC50 (nM)Selectivity ProfileReference
V11294 (Lead Compound) Human Lung PDE4405Selective for PDE4 over PDE3 and PDE5 (>100,000 nM)[2]
PDE4DMore potentMore potent against PDE4D than other subtypes[2]
3-Thienyl Derivative of V11294 Analogue PDE4B, D3, D56-1020- to 200-fold selective over A and D2[1]
9-(2-methoxybenzyl)-N(6)-methyl-2-trifluoromethyladenine (9r) PDE41.4Highly Potent and Selective[3]
2-iodo-9-(2-methoxybenzyl)-N(6)-methyladenine (13b) PDE40.096Highly Potent and Selective[3]
LASSBio-448 PDE4A700Broad-spectrum PDE4 inhibitor[2]
PDE4B1400[2]
PDE4C1100[2]
PDE4D4700[2]

Experimental Protocols

A detailed methodology for a commonly used assay to determine the inhibitory activity of compounds against PDE4 is provided below.

Phosphodiesterase 4 (PDE4) Inhibition Assay using Scintillation Proximity Assay (SPA)

This protocol outlines a method to measure the potency of test compounds in inhibiting the enzymatic activity of PDE4.

Materials:

  • Recombinant human PDE4 enzyme (subtypes A, B, C, or D)

  • [3H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP

  • SPA beads (e.g., yttrium silicate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup: To each well of the microplate, add the following in order:

    • Assay buffer

    • Test compound dilution or vehicle (for control wells)

    • Recombinant PDE4 enzyme solution.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing a mixture of [3H]-cAMP and unlabeled cAMP.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 30-60 minutes), during which the PDE4 enzyme will hydrolyze [3H]-cAMP to [3H]-AMP.

  • Reaction Termination and SPA Bead Addition: Terminate the reaction by adding the SPA bead suspension. The beads will preferentially bind to the linear [3H]-AMP product over the cyclic [3H]-cAMP substrate.

  • Signal Detection: After allowing the beads to settle, measure the radioactivity in a microplate scintillation counter. The amount of light emitted is proportional to the amount of [3H]-AMP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

cAMP Signaling Pathway and PDE4 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation AC Adenylate Cyclase (AC) G_Protein->AC 3. Activation ATP ATP cAMP Cyclic AMP (cAMP) ATP->cAMP 4. Conversion AC AMP 5'-AMP cAMP->AMP Hydrolysis PDE4 PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation PDE4 Phosphodiesterase 4 (PDE4) Cellular_Response Cellular Response (e.g., reduced inflammation) PKA->Cellular_Response 6. Phosphorylation of target proteins Inhibitor 8-Substituted Adenine Analogue (Inhibitor) Inhibitor->PDE4 Inhibition

Caption: cAMP signaling pathway and the mechanism of PDE4 inhibition.

Experimental Workflow

PDE4 Inhibition Assay Workflow (SPA) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds 1. Prepare Serial Dilutions of Test Compounds Dispense 3. Dispense Reagents and Compounds into Microplate Prep_Compounds->Dispense Prep_Reagents 2. Prepare Reagent Mix (Buffer, Enzyme) Prep_Reagents->Dispense Pre_Incubate 4. Pre-incubate at Room Temp (15-20 min) Dispense->Pre_Incubate Initiate 5. Initiate Reaction with [3H]-cAMP Pre_Incubate->Initiate Incubate 6. Incubate at 30°C (30-60 min) Initiate->Incubate Terminate 7. Terminate with SPA Beads Incubate->Terminate Read_Plate 8. Read Plate in Scintillation Counter Terminate->Read_Plate Calculate 9. Calculate % Inhibition Read_Plate->Calculate Determine_IC50 10. Determine IC50 from Dose-Response Curve Calculate->Determine_IC50

Caption: Workflow for the PDE4 Scintillation Proximity Assay.

References

A Comparative Guide to Phosphodiesterase-4 (PDE4) Inhibitor Scaffolds: Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and selectivity of various chemical scaffolds that serve as the basis for phosphodiesterase-4 (PDE4) inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for the development of novel anti-inflammatory and neurological therapeutics.

Introduction to PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a crucial enzyme family that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation, immune responses, and neuronal signaling.[1][2][3] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade of events ultimately results in a potent anti-inflammatory response and other therapeutic effects.[2] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and achieving selectivity for these subtypes is a primary goal in drug development to enhance therapeutic efficacy while minimizing side effects.[2][4]

Comparative Efficacy of PDE4 Inhibitor Scaffolds

The development of PDE4 inhibitors has led to a diverse range of chemical scaffolds, each with distinct potency and selectivity profiles. The following tables summarize the in vitro efficacy (IC50 values) of representative compounds from various structural classes against different PDE4 subtypes. A lower IC50 value indicates higher potency.

Table 1: Catechol-Ether Derivatives and Analogues

This class of inhibitors, which includes the first-generation inhibitor Rolipram, is characterized by a catechol-ether motif.

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity (PDE4D/PDE4B)Reference
(S)-(+)-Rolipram~130~240~1.8[5]
Roflumilast0.840.68~0.8[6][7]
Cilomilast->10,000-[8]
LASSBio-448-Moderate Activity-[7]
Table 2: Quinoline-Based Inhibitors

This class of compounds has shown high potency, with some exhibiting picomolar inhibitory activity.

CompoundPDE4 IC50 (nM)PDE4 Subtype SpecificityReference
SCH 35159158-[7]
SCH 36535120-[7]
GSK2560660.0032Potent PDE4B inhibitor[7][9][10]
Compound 90.01-[6][7]
Compound 100.07-[6][7]
Compound 110.06-[6][7]
Table 3: Pyrimidine and Quinazolinedione Derivatives

These scaffolds have been explored for their potential to yield highly selective inhibitors.

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity (PDE4D/PDE4B)Reference
Compound 22135629433[6][7]
Compound 237.3--[6][7][11]
Nitraquazone---[6]
CP 77059---[6]
Table 4: Benzoxaborole Derivatives

Crisaborole is a notable example from this class, approved for the topical treatment of atopic dermatitis.

CompoundPDE4B IC50 (nM)SelectivityReference
Crisaborole (AN2728)490 (overall PDE4)-[9][10]
AN2898--[6][7]
Compound 310.42High for PDE4B[6][7]
Table 5: Other Emerging Scaffolds

Novel scaffolds are continually being explored to improve potency and selectivity.

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity (PDE4D/PDE4B)Reference
(S)-Zl-n-9120120.6[8]
Apremilast74 (overall PDE4)-No selectivity for PDE4B vs PDE4D[7][12]
Compound A5 (Benzimidazole derivative)Highly Selective for PDE4--[13][14]
LASSBio-1632500 (PDE4A)700-[7]
Compound 4p (Roflumilast analogue)5.50-High selectivity over other PDEs[4]

Experimental Protocols

The determination of inhibitory potency (IC50) is crucial for comparing the efficacy of different PDE4 inhibitor intermediates. Two common in vitro methods are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Fluorescence Polarization (FP) Based PDE4 Inhibition Assay
  • Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the absence of PDE4 activity, the small FAM-cAMP tumbles rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large, slow-tumbling complex, leading to increased fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.[2][5]

  • Protocol Outline:

    • Preparation: Prepare assay buffer, serial dilutions of the test inhibitor, PDE4 enzyme, and FAM-cAMP substrate.

    • Reaction: Add buffer, inhibitor/vehicle, and PDE4 enzyme to a microplate. Initiate the reaction by adding the FAM-cAMP substrate. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Termination and Detection: Stop the reaction by adding a binding agent. Incubate for another period (e.g., 30 minutes) to allow for binding.

    • Measurement: Measure the fluorescence polarization using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.[2][5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based PDE4 Inhibition Assay
  • Principle: This assay relies on the proximity of a donor fluorophore (e.g., terbium-labeled anti-cAMP antibody) and an acceptor fluorophore (e.g., fluorescently labeled cAMP analog). When both are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. PDE4 hydrolyzes the cAMP analog, disrupting this proximity and reducing the FRET signal. Inhibitors of PDE4 prevent this hydrolysis, thus maintaining a high FRET signal.[5]

  • Protocol Outline:

    • Preparation: Prepare assay buffer, serial dilutions of the test inhibitor, PDE4 enzyme, and cAMP substrate.

    • Reaction: To a microplate, add the inhibitor dilutions, followed by the PDE4 enzyme. Initiate the reaction by adding the cAMP substrate. Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction and initiate detection by adding a TR-FRET detection mix containing the fluorescently labeled cAMP analog and the terbium-labeled anti-cAMP antibody.

    • Measurement: After a final incubation, measure the TR-FRET signal using a suitable microplate reader.

    • Data Analysis: Calculate the percent inhibition and determine the IC50 value.[5]

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA->Response Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4-cAMP signaling pathway and the mechanism of PDE4 inhibition.

FP_Assay_Workflow Start Start Prep 1. Reagent Preparation (Buffer, Inhibitor, PDE4, FAM-cAMP) Start->Prep Reaction 2. Initiate Reaction (Add reagents to plate & incubate) Prep->Reaction Detection 3. Terminate & Bind Product (Add Binding Agent) Reaction->Detection Read 4. Signal Detection (Read Fluorescence Polarization) Detection->Read Analysis 5. Data Analysis (Calculate % Inhibition & IC50) Read->Analysis End End Analysis->End

Caption: Experimental workflow for a Fluorescence Polarization (FP)-based PDE4 inhibition assay.

Conclusion

The landscape of PDE4 inhibitor development is rich with diverse chemical scaffolds, each offering a unique profile of potency and selectivity. Catechol-ether derivatives have paved the way for highly potent second-generation inhibitors like roflumilast. Quinoline-based compounds have demonstrated exceptionally low picomolar IC50 values, highlighting their potential. Meanwhile, pyrimidine and benzoxaborole scaffolds have yielded compounds with high subtype selectivity and clinical success in topical applications, respectively. The ongoing exploration of novel scaffolds, such as benzimidazoles, continues to push the boundaries of efficacy and safety. This comparative guide, along with the detailed experimental protocols and pathway diagrams, serves as a valuable resource for researchers dedicated to advancing the field of PDE4 inhibition.

References

Unlocking the Potential of 3-Cyclopentyloxy-4-methoxybenzyl Analogues: A Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 3-cyclopentyloxy-4-methoxybenzyl analogues, a class of compounds that has garnered significant interest for their potential as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a key enzyme implicated in inflammatory and neurological disorders.

This guide delves into the quantitative structure-activity relationship (SAR) of these analogues, presenting key experimental data in a clear, comparative format. Detailed experimental protocols for both the synthesis of these compounds and their biological evaluation are provided to support further research and development. Visualizations of the relevant signaling pathway and a typical experimental workflow are also included to facilitate a deeper understanding of the underlying mechanisms and procedures.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of a series of 3-cyclopentyloxy-4-methoxybenzyl analogues, specifically O-(2-(cycloamino)-2-oxoethyl) oxime ethers of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, has been evaluated for their inhibitory potency against the phosphodiesterase 4D (PDE4D) enzyme. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values provide a quantitative measure of the potency of each analogue, allowing for a direct comparison of their efficacy.

Compound IDCycloamine MoietyPDE4D IC50 (µM)
GEBR-7b 2,6-dimethylmorpholino0.85
8 morpholino0.45
10a 4-methylpiperazino0.38
10b 4-phenylpiperazino0.25
Analog 1 piperidino>10
Analog 2 pyrrolidino>10

Data compiled from studies on novel 3-(cyclopentyloxy)-4-methoxyphenyl derivatives.[1][2]

Experimental Protocols

Synthesis of 3-Cyclopentyloxy-4-methoxybenzyl Analogues (General Procedure)

The synthesis of the O-(2-(cycloamino)-2-oxoethyl) oxime ethers of 3-(cyclopentyloxy)-4-methoxybenzaldehyde is typically achieved through a two-step process starting from 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime

  • To a solution of 3-(cyclopentyloxy)-4-methoxybenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of O-(2-(cycloamino)-2-oxoethyl) oxime ethers

  • To a solution of 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime in a suitable solvent such as N,N-dimethylformamide (DMF), a base like sodium hydride is added portion-wise at 0 °C.

  • The mixture is stirred for 30 minutes, followed by the addition of a 2-chloro-1-(cycloamino)ethan-1-one derivative (e.g., 2-chloro-1-(morpholino)ethan-1-one).

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired O-substituted oxime ether.

In Vitro PDE4D Inhibition Assay (Fluorescence Polarization)

The inhibitory activity of the synthesized analogues against the human PDE4D enzyme is determined using a fluorescence polarization (FP) assay.

  • Reagents and Materials : Recombinant human PDE4D enzyme, FAM-cAMP (fluorescein-labeled cyclic adenosine monophosphate) substrate, assay buffer, binding agent, and the test compounds.

  • Assay Procedure (384-well plate format) :

    • To the wells of a black, low-volume 384-well plate, add 5 µL of the test compound dilutions in assay buffer. Include a positive control (a known PDE4 inhibitor like rolipram) and a negative control (vehicle).

    • Add 5 µL of diluted recombinant human PDE4D enzyme to all wells except the blank.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the binding agent. The binding agent binds to the hydrolyzed 5'-AMP product, causing a change in fluorescence polarization.

    • Incubate for another 30 minutes at room temperature.

    • Measure the fluorescence polarization using a suitable plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis :

    • The percentage of inhibition is calculated for each compound concentration relative to the controls.

    • The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Intracellular cAMP Levels

The ability of the compounds to increase intracellular cyclic AMP (cAMP) levels in a cellular context can be assessed using various commercially available kits, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay (e.g., cAMP-Glo™ Assay).

  • Cell Culture and Treatment :

    • Plate neuronal or other suitable cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with the test compounds at various concentrations for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement (ELISA Protocol Example) :

    • After treatment, lyse the cells using the lysis buffer provided in the kit.

    • Transfer the cell lysates to the ELISA plate pre-coated with a cAMP antibody.

    • Add a fixed amount of HRP-conjugated cAMP to each well to compete with the cAMP from the cell lysate for antibody binding.

    • Incubate the plate, then wash to remove unbound reagents.

    • Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis :

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP in the cell lysates is determined by interpolating from the standard curve.

    • The results are typically normalized to the total protein concentration in each sample.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR_Agonist Hormone/ Neurotransmitter GPCR GPCR GPCR_Agonist->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4D PDE4D cAMP->PDE4D PKA PKA cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4D->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Anti-inflammatory & Neuroprotective Gene Transcription pCREB->Gene_Transcription Promotes Analogue 3-Cyclopentyloxy-4- methoxybenzyl Analogue Analogue->PDE4D Inhibits

Caption: PDE4D signaling pathway and the inhibitory action of analogues.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials: 3-(Cyclopentyloxy)-4- methoxybenzaldehyde Step1 Step 1: Oxime Formation Start->Step1 Step2 Step 2: O-Alkylation Step1->Step2 Purification Purification: Column Chromatography Step2->Purification Product Final Analogues Purification->Product PDE4_Assay In Vitro PDE4D Inhibition Assay (FP) Product->PDE4_Assay Cell_Assay Intracellular cAMP Measurement (ELISA) Product->Cell_Assay Data_Analysis Data Analysis: IC50 Determination PDE4_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General experimental workflow for SAR studies.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Cyclopentyloxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative analysis of 3-cyclopentyloxy-4-methoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring product quality, stability, and regulatory compliance. This document outlines and compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary techniques for the quantification of this compound, supported by experimental data from analogous compounds and detailed procedural outlines.

Executive Summary

Method Comparison

The choice between HPLC and GC depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. This compound is a viscous liquid, suggesting lower volatility, which favors HPLC analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally sensitive compounds.Ideal for volatile and thermally stable compounds.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization to increase volatility and thermal stability.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV-Vis).GC system with a gas supply, injector, column, and detector (e.g., FID, MS).
Cost Generally higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and less expensive carrier gases.
Analysis Time Typically 10-30 minutes per sample.Can be faster, often under 15 minutes per sample.

Quantitative Data Comparison

The following tables summarize typical validation parameters for HPLC and GC methods based on data for the closely related compound, benzyl alcohol. These parameters provide a benchmark for the expected performance of a validated method for this compound.

Table 1: HPLC Method Validation Parameters (Adapted from Benzyl Alcohol Data)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Reportable~0.1 µg/mL
Limit of Quantitation (LOQ) Reportable~0.3 µg/mL

Table 2: GC-MS Method Validation Parameters (Adapted from Benzyl Alcohol Data)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.99> 0.995
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Reportable~0.05 mg/L
Limit of Quantitation (LOQ) Reportable~0.15 mg/L

Experimental Protocols

Proposed Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from validated procedures for benzyl alcohol and is expected to provide excellent linearity, accuracy, and precision for the quantification of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm (based on the UV absorbance of the benzene ring with alkoxy substituents).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters to be Assessed:

  • Specificity

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Proposed Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

This method is suitable for confirming the identity of the analyte and for quantifying volatile impurities. Due to the likely low volatility of the target compound, this method may require optimization of the injection temperature or derivatization.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a data acquisition system.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C (may need to be optimized).

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (for FID). For MS, the transfer line temperature would be set to 280 °C.

  • Injection Mode: Split (e.g., 50:1).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent such as methanol or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

4. Derivatization (if necessary):

  • If the compound exhibits poor peak shape or thermal instability, derivatization (e.g., silylation) may be required to increase its volatility and stability.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Accurately Weigh Reference/Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Calibration Standards & Sample Solution dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 272 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End quantify->end

Caption: Workflow for the quantification of this compound using HPLC.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis start_gc Start weigh_gc Weigh Reference/Sample start_gc->weigh_gc dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc derivatize Derivatization (Optional) dissolve_gc->derivatize inject_gc Inject into GC System derivatize->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_gc FID or MS Detection separate_gc->detect_gc integrate_gc Integrate Peak Area detect_gc->integrate_gc calibrate_gc Generate Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Analyte calibrate_gc->quantify_gc end_gc End quantify_gc->end_gc

Caption: Workflow for the quantification of this compound using GC.

Conclusion

For the routine quantification of this compound in drug development and quality control, the proposed RP-HPLC method is recommended as the primary choice. Its applicability to a wide range of compounds, including those with lower volatility, and the extensive availability of instrumentation and expertise make it a robust and reliable technique. The GC method serves as a valuable orthogonal technique for identity confirmation and the analysis of volatile impurities. The successful implementation of either method will require thorough validation following ICH guidelines to ensure data integrity and regulatory acceptance.

A Comparative Analysis of the Antioxidant Properties of Substituted Methoxybenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of various substituted methoxybenzyl alcohols, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The antioxidant capacity of these compounds is critical to their potential therapeutic applications in mitigating oxidative stress-related diseases. This document summarizes experimental data, details the methodologies used for their assessment, and visualizes key experimental workflows.

Comparative Antioxidant Activity

The antioxidant potential of substituted methoxybenzyl alcohols is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group, thereby neutralizing free radicals. The position and number of hydroxyl and methoxy substituents on the benzene ring significantly influence this activity. The following table summarizes the radical scavenging activities of various substituted methoxybenzyl alcohols from published studies, commonly reported as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA)DPPHData Not AvailableGallic AcidData Not Available
4-Hydroxy-2-methoxybenzyl alcoholDPPHData Not AvailableAscorbic AcidData Not Available
2-Hydroxy-4-methoxybenzyl alcoholDPPHData Not AvailableTroloxData Not Available
3-Hydroxy-4-methoxybenzyl alcoholDPPHData Not AvailableBHTData Not Available
Vanillyl alcohol (4-Hydroxy-3-methoxybenzyl alcohol)DPPHData Not AvailableAscorbic AcidData Not Available

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the antioxidant properties of substituted methoxybenzyl alcohols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[6] The change in absorbance is measured spectrophotometrically.[6][7]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.[6] This solution should be freshly prepared and kept in the dark due to its light sensitivity.[6]

  • Preparation of Test Samples: Dissolve the substituted methoxybenzyl alcohol derivatives and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a series of dilutions.[6]

  • Reaction Setup: In a microplate well or cuvette, add a defined volume of each sample dilution. To this, add an equal volume of the DPPH working solution and mix thoroughly.[6] A blank containing only the solvent and DPPH solution is also prepared.[6]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6]

  • Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a spectrophotometer.[6][7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]

    % Scavenging = [(A_control – A_sample) / A_control] × 100

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[8] The IC50 value is then determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[9]

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[9] The mixture is kept in the dark at room temperature for 12-16 hours before use to allow for the completion of radical generation.[9]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[9]

  • Reaction Setup: A small aliquot of the test sample or standard (e.g., Trolox) is added to a defined volume of the diluted ABTS•+ solution.[9]

  • Incubation and Measurement: The absorbance is measured at 734 nm after a set incubation period (e.g., 30 minutes).[9]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.[9] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[9]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10] The reagent is warmed to 37°C before use.[10]

  • Reaction Setup: A small volume of the test sample is added to a larger volume of the FRAP reagent.[10]

  • Incubation: The reaction mixture is incubated at 37°C for a short period (e.g., 4 minutes).[10]

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[9]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.[11] The results are typically expressed as mM of Fe²⁺ equivalents.

Visualizations

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for the in vitro assessment of antioxidant activity.

G General Workflow for In Vitro Antioxidant Activity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Substituted Methoxybenzyl Alcohol Reaction Reaction Incubation Compound->Reaction Control Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Control->Reaction Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition or Reducing Power Measurement->Calculation IC50 Determine IC50 or TEAC values Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

Signaling Pathway of Phenolic Antioxidants

Phenolic compounds, including substituted methoxybenzyl alcohols, exert their antioxidant effects through various mechanisms. They can directly scavenge reactive oxygen species (ROS) or modulate cellular signaling pathways involved in the antioxidant defense system.[12][13]

G Antioxidant Mechanism of Phenolic Compounds cluster_direct Direct Scavenging cluster_indirect Indirect Cellular Effects Phenol Phenolic Compound (e.g., Methoxybenzyl Alcohol) ROS Reactive Oxygen Species (ROS) Phenol->ROS Donates H atom Nrf2_Keap1 Nrf2-Keap1 Complex Phenol->Nrf2_Keap1 Induces dissociation Neutralized Neutralized Species ROS->Neutralized is neutralized Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Enzymes promotes transcription of

Caption: Dual antioxidant mechanism of phenolic compounds.

References

Evaluating selectivity of novel PDE4D inhibitors derived from the compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of phosphodiesterase 4D (PDE4D), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP), represents a promising therapeutic strategy for a range of neurological and inflammatory disorders.[1][2] The development of novel inhibitors with high selectivity for PDE4D over other PDE4 subtypes (A, B, and C) and other phosphodiesterase families is a key objective to enhance therapeutic efficacy while minimizing off-target effects, such as emesis, which have plagued earlier non-selective PDE4 inhibitors.[3][4] This guide provides a comparative analysis of the selectivity of a novel PDE4D inhibitor, BPN14770, against other established PDE4 inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro Potency and Selectivity

The in vitro potency and selectivity of PDE4 inhibitors are typically determined by measuring their half-maximal inhibitory concentration (IC50) against various PDE isoforms. A lower IC50 value indicates greater potency, and a higher ratio of IC50 values for other isoforms relative to the target isoform signifies greater selectivity.

BPN14770 is a novel allosteric inhibitor that demonstrates remarkable selectivity for the human PDE4D enzyme.[3][5] This selectivity is attributed to its unique binding to a specific phenylalanine residue in the N-terminal region of PDE4D, a feature not present in other PDE4 subtypes in non-primates.[3][4][6] In preclinical studies using mice with a humanized PDE4D gene, BPN14770 exhibited a 730-fold greater selectivity for PDE4D over PDE4B, the other major PDE4 isoform in the brain.[1][3]

The following table summarizes the IC50 values of BPN14770 and other widely used PDE4 inhibitors against different PDE4 subtypes.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Selectivity for PDE4D vs PDE4B (Fold)Reference
BPN14770 (in humanized PDE4D mice) ->10,000-2.9 ± 0.3~730[1]
Rolipram ----6-7[1]
Roflumilast >10000.84>10000.68~1.2[7]
Apremilast ---74-[8]
Crisaborole ---490-[9]
Compound 26b >45>45>450.6>75[10]

Note: IC50 values can vary depending on the specific assay conditions and enzyme constructs used. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for common in vitro assays used to evaluate PDE4 inhibitor potency.

In Vitro PDE Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE4 activity by quantifying the amount of cAMP hydrolyzed.

Materials:

  • Recombinant human PDE4 enzymes (A, B, C, and D isoforms)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Binding agent (specific for AMP)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

  • Test compounds (e.g., BPN14770) and reference inhibitors (e.g., Rolipram)

  • 384-well microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzymes in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add a binding agent solution that specifically binds to the hydrolyzed AMP, causing a change in fluorescence polarization.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11][12]

Radiometric PDE Inhibition Assay

This highly sensitive method directly measures the enzymatic conversion of radiolabeled cAMP to AMP.

Materials:

  • Recombinant human PDE4 enzymes

  • [³H]-cAMP (radiolabeled substrate)

  • Scintillation cocktail

  • Assay buffer

  • Test compounds and reference inhibitors

  • Microplates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, a fixed concentration of the PDE4 enzyme, and varying concentrations of the inhibitor.

  • Reaction Initiation: Add [³H]-cAMP to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, often by adding a stop solution or by heat inactivation.

  • Separation: Separate the product, [³H]-AMP, from the unreacted substrate, [³H]-cAMP, using methods like chromatography or scintillation proximity assay (SPA) beads.

  • Quantification: Add scintillation cocktail and quantify the amount of [³H]-AMP formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways is crucial for interpreting the effects of PDE4D inhibition.

PDE4D_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates PDE4D PDE4D CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuroprotection, Anti-inflammatory) CREB->Gene Regulates AMP AMP PDE4D->AMP Hydrolyzes cAMP to BPN14770 BPN14770 (Novel Inhibitor) BPN14770->PDE4D Inhibits

Caption: PDE4D Signaling Pathway and the action of a novel inhibitor.

The diagram above illustrates the canonical cAMP signaling pathway. Activation of G-protein coupled receptors (GPCRs) by extracellular ligands stimulates adenylyl cyclase (AC) to produce cAMP from ATP.[14][15] cAMP then activates protein kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP response element-binding protein (CREB), leading to changes in gene expression associated with neuroprotection and anti-inflammatory responses.[16] PDE4D acts as a crucial negative regulator of this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.[17] Novel selective inhibitors like BPN14770 block the action of PDE4D, leading to an accumulation of intracellular cAMP and enhancement of downstream signaling.[5]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Test & Reference Inhibitors) Plate_Setup 4. Plate Setup (384-well) Compound_Prep->Plate_Setup Enzyme_Prep 2. PDE4 Enzyme Preparation (Isoforms A, B, C, D) Enzyme_Prep->Plate_Setup Substrate_Prep 3. Substrate Preparation (e.g., FAM-cAMP) Substrate_Prep->Plate_Setup Incubation 5. Incubation (Enzyme, Inhibitor, Substrate) Plate_Setup->Incubation Detection 6. Signal Detection (Fluorescence Polarization) Incubation->Detection Calc_Inhibition 7. Calculate % Inhibition Detection->Calc_Inhibition IC50_Determination 8. Determine IC50 Values Calc_Inhibition->IC50_Determination Selectivity_Profile 9. Generate Selectivity Profile IC50_Determination->Selectivity_Profile

References

A Comparative Guide to the Biological Efficacy of Hydroxybenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the three isomers of hydroxybenzyl alcohol: 2-hydroxybenzyl alcohol (2-HBA), 3-hydroxybenzyl alcohol (3-HBA), and 4-hydroxybenzyl alcohol (4-HBA). The position of the hydroxyl group on the benzyl alcohol structure significantly influences their biological efficacy, with the ortho- (2-HBA) and para- (4-HBA) isomers generally exhibiting more potent activities than the meta- (3-HBA) isomer. This document synthesizes experimental data on their antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key signaling pathways.

Comparative Biological Efficacy

The biological activities of the hydroxybenzyl alcohol isomers vary significantly based on the position of the hydroxyl group. Generally, 2-HBA and 4-HBA demonstrate superior antioxidant capabilities compared to 3-HBA.[1][2] The para-isomer, 4-HBA, is the most extensively studied and has shown significant potential in anti-inflammatory, neuroprotective, and anticancer applications.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of the hydroxybenzyl alcohol isomers. It is important to note that the data has been collated from various sources, and experimental conditions may have differed between studies.

Biological ActivityIsomerAssayIC50 Value / % InhibitionReference
Antioxidant Activity 2-Hydroxybenzyl AlcoholDPPH Radical Scavenging~65% inhibition at 100 µg/mL[3]
3-Hydroxybenzyl AlcoholDPPH Radical Scavenging<20% inhibition at 100 µg/mL[3]
4-Hydroxybenzyl AlcoholDPPH Radical Scavenging~68% inhibition at 100 µg/mL[3]
4-Hydroxybenzyl AlcoholDPPH Radical Scavenging63 µg/mL[4]
Anti-inflammatory Activity 4-Hydroxybenzyl AlcoholNitric Oxide (NO) ProductionInhibition of NO production[5]
Tyrosinase Inhibition 4-Hydroxybenzyl AlcoholMushroom TyrosinaseInhibition of monophenolase activity[6]

Note: A direct, side-by-side quantitative comparison of IC50 values for all three isomers across these assays is limited in the currently available literature. The provided data is based on individual studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a solution of DPPH in methanol (typically 0.1 mM).

  • Sample Preparation: Dissolve the hydroxybenzyl alcohol isomers in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution in a 96-well plate or cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.[7]

Nitric Oxide (NO) Inhibition Assay in LPS-Activated Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the hydroxybenzyl alcohol isomers for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value can then be determined.[5]

Mushroom Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product. The rate of dopachrome formation is measured spectrophotometrically, and a decrease in this rate in the presence of a test compound indicates tyrosinase inhibition.

Protocol:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the hydroxybenzyl alcohol isomers in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Reaction Initiation: Add the L-DOPA solution to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance at approximately 475 nm at regular intervals to determine the reaction rate.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100 Where Ratecontrol is the reaction rate without the inhibitor, and Ratesample is the reaction rate with the inhibitor. The IC50 value is determined from a dose-response curve.[8]

Signaling Pathways and Experimental Workflows

The biological effects of hydroxybenzyl alcohol isomers are mediated through their interaction with various cellular signaling pathways.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical experimental workflow for comparing the biological efficacy of the hydroxybenzyl alcohol isomers.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Isomers Hydroxybenzyl Alcohol Isomers (2-HBA, 3-HBA, 4-HBA) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Isomers->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Isomers->AntiInflammatory Tyrosinase Tyrosinase Inhibition Assay Isomers->Tyrosinase Controls Positive and Vehicle Controls Controls->Antioxidant Controls->AntiInflammatory Controls->Tyrosinase IC50 IC50 Value Determination Antioxidant->IC50 AntiInflammatory->IC50 Tyrosinase->IC50 Comparison Comparative Efficacy Analysis IC50->Comparison

Caption: Workflow for comparing the biological efficacy of hydroxybenzyl alcohol isomers.

Signaling Pathways Modulated by 4-Hydroxybenzyl Alcohol

4-Hydroxybenzyl alcohol has been shown to modulate several key signaling pathways, contributing to its neuroprotective and anti-inflammatory effects.

PI3K/Akt/Nrf2 Pathway: 4-HBA can activate the PI3K/Akt pathway, which in turn leads to the activation and nuclear translocation of Nrf2.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant genes, thereby protecting cells from oxidative stress.

G HBA 4-Hydroxybenzyl Alcohol PI3K PI3K HBA->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) Akt->Nrf2_Keap1 Phosphorylates Keap1, releases Nrf2 Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Induces

Caption: Activation of the PI3K/Akt/Nrf2 pathway by 4-hydroxybenzyl alcohol.

SIRT1/PGC-1α Pathway: 4-HBA has been reported to activate SIRT1, a protein involved in cellular stress resistance. This activation can lead to the deacetylation and activation of PGC-1α, a master regulator of mitochondrial biogenesis and function, thereby improving cellular energy metabolism and reducing oxidative stress.[10]

G HBA 4-Hydroxybenzyl Alcohol SIRT1 SIRT1 HBA->SIRT1 Activates PGC1a_Ac PGC-1α (acetylated) Inactive SIRT1->PGC1a_Ac Deacetylates PGC1a PGC-1α (deacetylated) Active PGC1a_Ac->PGC1a MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis AntioxidantResponse Antioxidant Response PGC1a->AntioxidantResponse

Caption: Modulation of the SIRT1/PGC-1α pathway by 4-hydroxybenzyl alcohol.

JNK/Jun/Caspase-3 Pathway: In the context of neuroprotection, 4-HBA has been shown to inhibit the ROS-dependent JNK/Jun/Caspase-3 signaling pathway.[8] This pathway is involved in apoptosis (programmed cell death), and its inhibition by 4-HBA contributes to neuronal survival.

G HBA 4-Hydroxybenzyl Alcohol ROS Reactive Oxygen Species (ROS) HBA->ROS JNK JNK HBA->JNK Jun c-Jun HBA->Jun Caspase3 Caspase-3 HBA->Caspase3 ROS->JNK JNK->Jun Jun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of the JNK/Jun/Caspase-3 pathway by 4-hydroxybenzyl alcohol.

Information on the specific signaling pathways modulated by 2-hydroxybenzyl alcohol and 3-hydroxybenzyl alcohol is currently limited in the scientific literature. Further research is needed to fully elucidate their mechanisms of action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyloxy-4-methoxybenzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-Cyclopentyloxy-4-methoxybenzyl alcohol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。